molecular formula C25H25N3O6 B1580624 Z-Gly-Pro-AMC CAS No. 68542-93-8

Z-Gly-Pro-AMC

Numéro de catalogue: B1580624
Numéro CAS: 68542-93-8
Poids moléculaire: 463.5 g/mol
Clé InChI: YWOXKKRKNGWXEG-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

fluorogenic substrate for post-proline cleaving enzyme

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXKKRKNGWXEG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218662
Record name N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68542-93-8
Record name N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide to Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Proline-Specific Peptidases

This document provides an in-depth technical guide on this compound (N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate for the sensitive detection of various proline-specific peptidases. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, enzymatic targets, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound is a synthetic peptide substrate that plays a crucial role in the study of proteases, particularly those that recognize and cleave peptide bonds C-terminal to a proline residue. The utility of this compound lies in its fluorogenic nature. The peptide Z-Gly-Pro is covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released. This liberation of free AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage.

Key Applications:

  • Protease Activity Assays: Measuring the enzymatic activity of specific proteases in biological samples.[1][2]

  • Drug Development: Screening for and characterizing potential enzyme inhibitors.[1]

  • Biochemical Research: Investigating cellular processes and disease mechanisms involving proteases.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectral properties of this compound is essential for its correct handling, storage, and application in experimental settings.

PropertyValue
Full Chemical Name N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin[1]
Synonyms Z-GP-AMC, Z-L-glycyl-L-proline-7-amido-4-methylcoumarin[1]
CAS Number 68542-93-8[1]
Molecular Formula C₂₅H₂₅N₃O₆[1]
Molecular Weight 463.49 g/mol [1]
Appearance White powder[1]
Solubility Soluble in DMSO[2]
Storage Conditions Store at -20°C, protected from light.[2]
Excitation Wavelength (λex) ~380 nm[3]
Emission Wavelength (λem) ~460-465 nm[3]

Enzymatic Targets and Specificity

This compound is a substrate for several serine proteases that exhibit post-proline cleaving activity. Its non-specific nature makes it a useful tool for studying a class of enzymes, but also necessitates the use of specific inhibitors to dissect the activity of individual proteases in complex biological samples.[4] The primary enzymatic targets include:

  • Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme involved in the metabolism of neuropeptides and peptide hormones.[5]

  • Fibroblast Activation Protein (FAP): A cell-surface serine protease that is highly expressed in the stroma of many cancers and sites of tissue remodeling.[6][7] FAP possesses both dipeptidyl peptidase and endopeptidase activities.[7]

  • Dipeptidyl Peptidase IV (DPPIV or CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides and is a key regulator of glucose homeostasis.[5][8]

The catalytic efficiency of these enzymes for this compound can vary, and the choice of experimental conditions can influence the observed activity. While directly comparative kinetic data under identical conditions is scarce, the following table summarizes available kinetic parameters from various studies.

EnzymeSource Organism/SystemK_m_ (µM)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Prolyl Endopeptidase (PREP/POP)Flavobacterium sp.25 (for Z-Gly-Pro-MCA)Not Reported[9]
Fibroblast Activation Protein (FAP)Recombinant HumanNot Reported1.8 x 10⁴ (for this compound)[10]
Dipeptidyl Peptidase IV (DPPIV)Recombinant Human660 (for Gly-Pro-2-naphthylamide)3.0 x 10⁴ (for Gly-Pro-AMC)[10]

Note: The kinetic parameters presented are from different studies with varying experimental conditions and in some cases, slightly different substrates. Therefore, direct comparison of catalytic efficiencies should be made with caution.

Experimental Protocols

The following section provides a detailed, generalized protocol for measuring proline-specific peptidase activity using this compound. This protocol can be adapted for purified enzymes, cell lysates, or other biological fluids.

Reagent Preparation
  • Assay Buffer: A common buffer is 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[7] The optimal pH may vary depending on the enzyme being assayed.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Enzyme Solution: Dilute the purified enzyme or biological sample (e.g., cell lysate, plasma) to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • (Optional) Inhibitor Solutions: Prepare stock solutions of specific inhibitors in a suitable solvent (e.g., DMSO). For example, a PREP-specific inhibitor (e.g., KYP-2047) or a FAP-specific inhibitor can be used to distinguish between their activities in samples containing both enzymes.[4]

  • (Optional) AMC Standard Curve: To convert relative fluorescence units (RFU) to the amount of product formed, prepare a standard curve using known concentrations of free 7-amido-4-methylcoumarin (AMC) in the assay buffer.

Enzyme Activity Assay Procedure

This protocol is designed for a 96-well plate format, suitable for kinetic measurements.

  • Plate Setup:

    • Add assay buffer to the wells of a black, flat-bottom 96-well microplate.

    • Add the enzyme solution to the appropriate wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes at 37°C) before adding the substrate.[3]

    • Include appropriate controls:

      • Blank (No Enzyme): Assay buffer and substrate, without the enzyme solution, to measure background fluorescence.

      • Blank (No Substrate): Assay buffer and enzyme solution, without the substrate, to control for intrinsic fluorescence of the enzyme preparation.

  • Reaction Initiation:

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the this compound working solution to all wells. The final substrate concentration should be optimized, but a common starting point is in the range of 50-200 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

Data Analysis
  • Subtract Background: Subtract the fluorescence readings of the blank (no enzyme) wells from the readings of the experimental wells.

  • Determine Initial Velocity (V₀): Plot the corrected fluorescence intensity (RFU) against time (minutes). The initial velocity of the reaction is the slope of the linear portion of this curve (ΔRFU/min).

  • Calculate Enzyme Activity:

    • Using the AMC standard curve, convert the initial velocity from ΔRFU/min to pmol AMC/min.

    • Normalize the enzyme activity to the amount of protein in the sample (e.g., pmol/min/mg protein).

Visualizations

Enzymatic Cleavage of this compound

G cluster_0 Substrate cluster_1 Enzyme cluster_2 Products Z_Gly_Pro_AMC This compound (Non-fluorescent) Enzyme Proline-Specific Peptidase (FAP, PREP, or DPPIV) Z_Gly_Pro_AMC->Enzyme Z_Gly_Pro Z-Gly-Pro Enzyme->Z_Gly_Pro Cleavage AMC AMC (Highly Fluorescent) Enzyme->AMC Release

Caption: Enzymatic cleavage of this compound by a proline-specific peptidase.

General Experimental Workflow for Enzyme Activity Assay

G start Start reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) start->reagent_prep plate_setup Set up 96-well Plate (Enzyme, Buffers, Controls) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (e.g., 37°C) plate_setup->pre_incubation add_substrate Initiate Reaction (Add this compound) pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) add_substrate->kinetic_read data_analysis Data Analysis (Calculate Initial Velocity) kinetic_read->data_analysis end End data_analysis->end

Caption: A generalized workflow for a fluorometric enzyme activity assay.

References

Z-Gly-Pro-AMC: An In-depth Technical Guide to its Mechanism of Action and Application in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (Carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized extensively in biochemical and pharmaceutical research to assay the activity of specific serine proteases. Its utility lies in the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is covalently linked to the dipeptide Glycyl-Proline via an amide bond. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the Proline-AMC bond, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence, providing a direct and real-time indicator of enzymatic activity.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, a summary of available quantitative data, and visual representations of the underlying biochemical processes and experimental workflows.

Core Mechanism of Action

The fundamental principle behind the use of this compound as a substrate is the enzymatic hydrolysis of the amide bond between the proline residue and the AMC moiety. This reaction is catalyzed by proteases with specificity for cleaving after proline residues, most notably Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), and Fibroblast Activation Protein (FAP).[1][2]

The enzymatic reaction can be summarized as follows:

This compound (Non-fluorescent) + H₂O --(Enzyme)--> Z-Gly-Pro + AMC (Highly fluorescent)

The released AMC molecule exhibits strong fluorescence with an excitation wavelength (λex) of approximately 380 nm and an emission wavelength (λem) of around 460-465 nm.[1] The rate of AMC liberation, and therefore the increase in fluorescence intensity, is directly proportional to the enzymatic activity under appropriate assay conditions. This allows for the sensitive quantification of enzyme kinetics and the screening of potential enzyme inhibitors.

Target Enzymes

This compound is a recognized substrate for several proline-specific serine proteases:

  • Prolyl Endopeptidase (PREP/POP): A cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids). It is implicated in the metabolism of several neuropeptides and peptide hormones and is a target for drug development in neurological and psychiatric disorders.[1]

  • Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. FAP possesses both dipeptidyl peptidase and endopeptidase activity and is a promising target for cancer therapy and diagnostics.[3][4] this compound is a substrate for the endopeptidase activity of FAP.[5]

  • Other Proline-Specific Peptidases: Research has also utilized this compound to study other proline-specific peptidases, highlighting its utility in exploring the broader family of these enzymes.

Quantitative Data

While this compound is widely used, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for its interaction with human PREP and FAP are not consistently reported across the literature. However, kinetic data for structurally similar substrates provide valuable reference points for experimental design.

EnzymeSubstrateKm (µM)Vmaxkcat/Km (M⁻¹s⁻¹)Source Organism/SystemReference
Fibroblast Activation Protein (FAP) Suc-Gly-Pro-AMC8.33Not SpecifiedNot SpecifiedPurified FAP[6]
Prolyl Endopeptidase (PREP) Z-Gly-Pro-MCA25Not SpecifiedNot SpecifiedNot Specified[7]
A Proline-Specific Peptidase Z-Gly-Pro-MCA54Not SpecifiedNot SpecifiedBovine Serum[8]

Note: The kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for reference and may not be directly transferable to all experimental setups. The use of "MCA" (7-amino-4-methylcoumarin-3-acetic acid) versus "AMC" can also influence kinetic parameters.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzyme activity assays.

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.

  • Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied.

    • For Prolyl Endopeptidase (PREP): A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer at a pH of 7.0-8.0.

    • For Fibroblast Activation Protein (FAP): A frequently used buffer is 50 mM Tris-HCl with 140 mM NaCl at a pH of 7.5-8.0.[6]

  • Enzyme Solution: Prepare a solution of the purified enzyme or biological sample (e.g., cell lysate, plasma) in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of the product, a standard curve should be prepared using known concentrations of free 7-amino-4-methylcoumarin in the assay buffer.

General Fluorometric Enzyme Assay Protocol
  • Prepare the Reaction Plate: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.

  • Add Enzyme: Pipette the enzyme solution into the wells of the microplate. Include a "no-enzyme" control well containing only the assay buffer to measure background fluorescence.

  • Pre-incubation (for inhibitor studies): If screening for inhibitors, add the test compounds to the wells containing the enzyme and pre-incubate for a specific period (e.g., 10-15 minutes) at the desired temperature (typically 37°C) before adding the substrate.[1]

  • Initiate the Reaction: Add the this compound working solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Km of the enzyme, if known. A typical starting concentration is in the range of 25-250 µM.[1][6]

  • Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to the assay temperature. Measure the increase in fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes). The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of background fluorescence (from the "no-enzyme" control) from the rates of the sample wells.

    • Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway: Enzymatic Cleavage of this compound

Enzymatic_Cleavage cluster_0 Reaction Components cluster_1 Products This compound This compound (Non-fluorescent Substrate) hydrolysis This compound->hydrolysis Enzyme Prolyl Endopeptidase (PREP) or Fibroblast Activation Protein (FAP) Enzyme->hydrolysis Catalyzes Z-Gly-Pro Z-Gly-Pro AMC AMC (Fluorescent Product) hydrolysis->Z-Gly-Pro hydrolysis->AMC Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound Stock - Assay Buffer - Enzyme Solution prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_enzyme Add Enzyme to Wells prep_plate->add_enzyme add_inhibitor Add Inhibitor (optional) & Pre-incubate add_enzyme->add_inhibitor add_substrate Add this compound to Initiate Reaction add_enzyme->add_substrate No Inhibitor add_inhibitor->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence (Ex: 380nm, Em: 460nm) add_substrate->measure_fluorescence calculate_velocity Calculate Initial Velocity (V₀) measure_fluorescence->calculate_velocity determine_activity Determine Enzyme Activity or IC₅₀ calculate_velocity->determine_activity standard_curve Generate AMC Standard Curve standard_curve->determine_activity

References

An In-Depth Technical Guide to the Substrate Specificity of Z-Gly-Pro-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in the study of a specific class of serine proteases known as prolyl endopeptidases. Its molecular structure, featuring a Gly-Pro dipeptide sequence C-terminally linked to the fluorescent reporter group 7-amido-4-methylcoumarin (AMC) and N-terminally protected by a benzyloxycarbonyl (Z) group, makes it a valuable tool for enzymatic activity assays. Cleavage of the amide bond between proline and AMC by a target enzyme releases the highly fluorescent AMC moiety, which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm[1][2]. This guide provides a comprehensive overview of the substrate specificity of this compound, detailing the enzymes it is cleaved by, their associated signaling pathways, quantitative kinetic data, and detailed experimental protocols.

Core Concepts: Enzyme Specificity

This compound is primarily recognized and cleaved by a group of enzymes that exhibit post-proline cleaving activity. The substrate's design, particularly the N-terminal benzyloxycarbonyl group, enhances its specificity for certain endopeptidases over exopeptidases. The principal enzymes that hydrolyze this compound are:

  • Fibroblast Activation Protein (FAP): A type II transmembrane serine protease, FAP is highly expressed on reactive stromal fibroblasts in tumors and sites of tissue remodeling. It possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, with a preference for Gly-Pro sequences[3].

  • Prolyl Oligopeptidase (PREP): Also known as prolyl endopeptidase (POP), PREP is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.

  • Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides. While DPP-IV's primary substrates are N-terminally unprotected, it can show some activity towards this compound, although with lower efficiency compared to its preferred substrates[4].

Data Presentation: Kinetic Parameters

The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Prolyl Oligopeptidase (PREP)This compound20Not ReportedNot Reported[5]
Antiplasmin-Cleaving Enzyme (APCE/soluble FAP)This compound120 ± 100.82 ± 0.026,800[4]
Dipeptidyl Peptidase IV (DPP-IV)Gly-Pro-AMC50Not ReportedNot Reported[6]
DPIV-like enzymeGly-Pro-MCA38.4Not ReportedNot Reported[7]

Signaling Pathways and Biological Roles

The enzymes that cleave this compound are implicated in a variety of critical signaling pathways, making this substrate a valuable tool for investigating their roles in health and disease.

Fibroblast Activation Protein (FAP) and the PI3K/Akt Signaling Pathway

FAP is known to play a significant role in cancer progression, and its activity is linked to the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and migration.

FAP_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK FAP FAP PI3K PI3K FAP->PI3K Activates RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Cell_Migration Cell Migration & Invasion Akt->Cell_Migration Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

FAP-mediated activation of the PI3K/Akt signaling pathway.
Dipeptidyl Peptidase IV (DPP-IV) and the Activin/Nodal Signaling Pathway

DPP-IV has been shown to potentiate the Activin/Nodal signaling pathway, which is essential during embryonic development for mesoderm and endoderm specification.

DPP4_Activin_Nodal_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin_Nodal Activin / Nodal Ligand TypeII_R Type II Receptor Activin_Nodal->TypeII_R DPP4 DPP-IV DPP4->TypeII_R Potentiates Binding TypeI_R Type I Receptor pSmad2 p-Smad2 TypeI_R->pSmad2 Phosphorylates TypeII_R->TypeI_R Recruits & Phosphorylates Smad2 Smad2 Smad_Complex Smad2/4 Complex pSmad2->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Target_Genes Target Gene Expression Smad_Complex->Target_Genes Regulates

DPP-IV potentiation of the Activin/Nodal signaling pathway.
Prolyl Oligopeptidase (PREP) and Autophagy Regulation

PREP has been identified as a negative regulator of autophagy, a cellular process for degrading and recycling cellular components. PREP's interaction with Protein Phosphatase 2A (PP2A) is a key aspect of this regulation.

PREP_Autophagy_Pathway cluster_cytoplasm Cytoplasm PREP PREP PP2A PP2A PREP->PP2A Interacts with DAPK1 DAPK1 PP2A->DAPK1 Activates PME1 PME1 (Inhibitor) PME1->PP2A Inhibits PTPA PTPA (Activator) PTPA->PP2A Activates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates Autophagy Autophagy Beclin1->Autophagy Induces PREP_Inhibitor PREP Inhibitor PREP_Inhibitor->PREP Inhibits

PREP-mediated regulation of autophagy via PP2A.

Experimental Protocols

Detailed methodologies for performing enzymatic assays using this compound are provided below. These protocols serve as a general guideline and may require optimization based on specific experimental conditions.

General Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Stock Solutions Prepare_Plate Prepare 96-well Black Plate with Enzyme and Buffer Prepare_Reagents->Prepare_Plate Add_Substrate Initiate Reaction by Adding This compound Prepare_Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Kinetically Incubate->Measure_Fluorescence Analyze_Data Calculate Reaction Rate and Determine Enzyme Activity Measure_Fluorescence->Analyze_Data

General experimental workflow for a this compound assay.
FAP Activity Assay

This protocol is adapted for measuring the activity of recombinant human FAP.

Materials:

  • Recombinant Human FAP

  • This compound (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 0.2 µg/mL working solution of recombinant human FAP in Assay Buffer.

  • Prepare a 100 µM working solution of this compound in Assay Buffer.

  • To each well of the 96-well plate, add 50 µL of the 0.2 µg/mL FAP solution.

  • To initiate the reaction, add 50 µL of the 100 µM this compound solution to each well. The final concentration of FAP will be 0.1 µg/mL and the final substrate concentration will be 50 µM.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence kinetically for at least 30 minutes, with readings taken every 1-2 minutes (Ex: 380 nm, Em: 460 nm).

  • Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert RFU to pmol of product.

PREP Activity Assay

This protocol is a general guideline for measuring PREP activity.

Materials:

  • Purified PREP or cell/tissue lysate

  • This compound (10 mM stock in DMSO)

  • Assay Buffer: 0.1 M sodium/potassium phosphate, 0.1 mM DTT, pH 7.0

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of PREP in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 0.5-5 nM), to be determined empirically.

  • Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 µM to 100 µM).

  • To each well of the 96-well plate, add the PREP working solution and Assay Buffer to a final volume of 180 µL.

  • To initiate the reaction, add 20 µL of the appropriate this compound dilution to each well.

  • Immediately place the plate in a fluorescence plate reader at 23°C or 37°C.

  • Measure the fluorescence kinetically for 30-60 minutes (Ex: 380 nm, Em: 460 nm).

  • Determine the initial reaction velocity from the linear phase of the reaction progress curve. For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

DPP-IV Activity Assay

This protocol is a general guideline for measuring DPP-IV activity, though it should be noted that H-Gly-Pro-AMC is the more specific substrate for DPP-IV.

Materials:

  • Purified DPP-IV or cell/tissue lysate

  • This compound (10 mM stock in DMSO)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of DPP-IV in Assay Buffer. The optimal concentration should be determined empirically.

  • Prepare a working solution of this compound in Assay Buffer. A final concentration of 25-50 µM is often used[6][8].

  • To each well of the 96-well plate, add the DPP-IV working solution and Assay Buffer to a final volume of 50 µL.

  • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence kinetically for 30-60 minutes (Ex: 360-380 nm, Em: 460 nm).

  • Calculate the rate of reaction from the linear portion of the kinetic curve.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the study of prolyl endopeptidases, particularly FAP and PREP. Its utility in continuous, real-time assays makes it an invaluable tool for basic research into the function of these enzymes and for the high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows to investigate the roles of these important enzymes in various physiological and pathological processes. Further research is warranted to fully elucidate the kinetic parameters of this compound with FAP and DPP-IV to enhance its quantitative applications.

References

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical and fluorescent properties of Z-Gly-Pro-AMC, a fluorogenic substrate critical for the study of prolyl endopeptidases, particularly Dipeptidyl Peptidase IV (DPP-IV/CD26). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the substrate's role in relevant biological pathways.

Core Chemical and Physical Properties

This compound, chemically known as N-benzyloxycarbonyl-glycyl-L-proline 7-amido-4-methylcoumarin, is a synthetic peptide substrate widely utilized in biochemical assays to quantify enzyme activity. Its fluorogenic nature allows for highly sensitive detection of proteases that cleave the bond between the proline and the 7-amido-4-methylcoumarin (AMC) moiety.

PropertyValue
IUPAC Name benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate[1]
CAS Number 68542-93-8[1][2][3][4][5][6][7][8][9]
Molecular Formula C₂₅H₂₅N₃O₆[1][2][3][4][5][6][7][8]
Molecular Weight 463.48 g/mol [2][4]
Appearance White to off-white solid powder[2][3]
Purity ≥98%[4]
Melting Point 96-102 °C[10]
Solubility Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[6][11]
Storage (Solid) Store at -20°C, protected from light.[2][4][5][11]
Storage (in Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.[2][11]

Fluorescence Properties

The utility of this compound in enzyme kinetics is derived from its fluorescent properties. The intact molecule is weakly fluorescent. However, upon enzymatic cleavage, the liberated 7-amino-4-methylcoumarin (B1665955) (AMC) fluoresces strongly, providing a signal that is directly proportional to enzyme activity.

ParameterWavelength (nm)
Excitation Maximum (λex) ~380 nm[2][4][11][12]
Emission Maximum (λem) ~460-465 nm[2][4][11][12]

Enzymatic Reaction and Assay Principle

This compound is a substrate for prolyl endopeptidases, which cleave the peptide bond on the C-terminal side of a proline residue. The most prominent of these enzymes is Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes and a molecule of interest in immunology.

G Enzymatic Cleavage of this compound sub This compound (Non-fluorescent) enz DPP-IV (or other prolyl endopeptidase) sub->enz prod1 Z-Gly-Pro enz->prod1 Cleavage prod2 AMC (Highly Fluorescent) enz->prod2 Release G DPP-IV Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Setup Dispense Reagents (Buffer, Enzyme, Inhibitor) into 96-well Plate Reagent Prep->Plate Setup Pre-incubation Pre-incubate at 37°C Plate Setup->Pre-incubation Reaction Start Add this compound to Initiate Reaction Pre-incubation->Reaction Start Incubation Incubate at 37°C Reaction Start->Incubation Fluorescence Read Measure Fluorescence (Ex: ~380nm, Em: ~460nm) Incubation->Fluorescence Read Calculation Calculate % Inhibition Fluorescence Read->Calculation IC50 Determine IC₅₀ Value Calculation->IC50 Incretin Signaling and DPP-IV GLP1 Active GLP-1 DPP4 DPP-IV GLP1->DPP4 Degradation pancreas Pancreatic β-cells GLP1->pancreas Stimulates inactive_GLP1 Inactive GLP-1 DPP4->inactive_GLP1 insulin Insulin Secretion pancreas->insulin CD26 Co-stimulation in T-Cells TCR T-Cell Receptor (TCR) Signal 1 signaling Downstream Signaling (e.g., Lck, ZAP70 phosphorylation) TCR->signaling CD26 CD26 (DPP-IV) Signal 2 CD45 CD45 CD26->CD45 Association CD26->signaling Co-stimulation activation T-Cell Activation (Proliferation, Cytokine Release) signaling->activation

References

Z-Gly-Pro-AMC: A Technical Guide to Solubility and Application in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of the fluorogenic substrate Z-Gly-Pro-AMC in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental protocols for its preparation and use, and visualizations of key enzymatic pathways and experimental workflows.

Quantitative Solubility Data

This compound exhibits high solubility in DMSO, which is essential for the preparation of concentrated stock solutions used in various biochemical assays. However, its solubility is significantly lower in aqueous solutions, necessitating the use of an organic solvent like DMSO for initial dissolution. The quantitative solubility data is summarized below.

Table 1: Solubility of this compound

Solvent SystemConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
In Vitro
DMSO125 mg/mL269.70 mMUltrasonic assistance is needed. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended.[1][2][3]
In Vivo Formulations (with 10% DMSO)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 4.49 mMResults in a clear solution.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 4.49 mMResults in a clear solution.[1][2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 4.49 mMResults in a clear solution.[1][2]

Key Pathways and Workflows

Enzymatic Reaction

This compound is a fluorogenic substrate primarily used to assay the activity of prolyl endopeptidase (PREP) and other proteases like Fibroblast Activation Protein (FAP).[1][4] The enzyme cleaves the amide bond between the proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage liberates AMC, a highly fluorescent molecule, allowing for the kinetic measurement of enzyme activity.[1][5]

G cluster_reaction Enzymatic Cleavage of this compound sub This compound (Non-fluorescent) enzyme Prolyl Endopeptidase (PREP/FAP) sub->enzyme Substrate prod1 Z-Gly-Pro enzyme->prod1 Cleavage prod2 AMC (Highly Fluorescent) enzyme->prod2

Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.

Experimental Workflow

The high solubility of this compound in DMSO is leveraged to create a concentrated stock, which is then diluted into an aqueous assay buffer to a final working concentration. It is crucial to maintain a low final DMSO concentration (ideally below 1%) in the assay to avoid enzyme inhibition or denaturation.[6]

G prep_stock 1. Prepare Stock Solution Dissolve this compound in 100% DMSO add_substrate 5. Initiate Reaction Add this compound working solution prep_stock->add_substrate prep_reagents 2. Prepare Assay Reagents Enzyme, Buffer, Inhibitors assay_setup 3. Set Up Assay Plate Add enzyme and inhibitor/vehicle prep_reagents->assay_setup pre_incubate 4. Pre-incubate Allow enzyme/inhibitor binding (e.g., 15 min at 37°C) assay_setup->pre_incubate pre_incubate->add_substrate measure 6. Measure Fluorescence Kinetic reading (Ex: 380 nm, Em: 460-465 nm) add_substrate->measure analyze 7. Data Analysis Calculate reaction rate (RFU/min) measure->analyze

Caption: General experimental workflow for a this compound enzyme assay.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound solutions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (MW: 463.48 g/mol )[1]

  • High-purity, anhydrous DMSO[3][6]

  • Sterile microcentrifuge tubes

  • Vortexer and sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.63 mg.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration.

  • Vortex the tube thoroughly until the powder is completely dissolved.[6]

  • If dissolution is difficult, gentle warming (up to 37°C) and/or brief sonication can be used to aid the process.[1][6]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

Protocol 2: Fluorometric Enzyme Activity Assay (General)

This protocol provides a general guideline for measuring enzyme activity in a plasma sample. It should be adapted based on specific experimental needs.[1][2]

Materials:

  • This compound stock solution (from Protocol 1)

  • Plasma sample

  • Assay buffer (specific to the enzyme of interest)

  • Enzyme inhibitors or vehicle control (e.g., 0.0025% v/v DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer. For example, to achieve a final assay concentration of 266 µM from a 380 µM working solution.[1][2] Pre-warm this solution to 37°C before use.

  • In a 96-well black plate, add 5 µL of the plasma sample to each well.

  • To appropriate wells, add 10 µL of an enzyme inhibitor (e.g., 250 nM FAP inhibitor or 250 nM PREP inhibitor) or 10 µL of the vehicle control.[1][2]

  • Pre-incubate the plate for 15 minutes at 37°C.[1][2]

  • Initiate the reaction by adding 35 µL of the pre-warmed this compound working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence kinetically for 30 minutes, with excitation at 380 nm and emission at approximately 460-465 nm.[1][5]

  • Calculate the rate of reaction (Relative Fluorescence Units/min) from the linear portion of the resulting curve.

References

Z-Gly-Pro-AMC: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Pro-AMC, detailing its excitation and emission spectra, its utility in measuring enzyme activity, and comprehensive experimental protocols. This document is intended to serve as a core resource for professionals in biochemistry, cell biology, and drug discovery employing this versatile substrate.

Introduction to this compound

Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate widely utilized for the sensitive and continuous measurement of specific protease activities. The molecule consists of a dipeptide sequence (Gly-Pro) linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.

The utility of this compound in enzyme assays is rooted in its fluorogenic nature. In its intact state, the substrate is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal proline and the AMC moiety, the highly fluorescent AMC is liberated. The resultant increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzymatic activity. This compound is a well-established substrate for prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[1][2]

Spectroscopic Properties

The key to utilizing this compound effectively lies in understanding the spectral properties of the released fluorophore, 7-amino-4-methylcoumarin (AMC). While the intact substrate has minimal fluorescence, the enzymatic release of AMC results in a significant fluorescent signal.

PropertyWavelength (nm)Reference(s)
Excitation Maximum (λex) ~380[1][2][3][4]
Emission Maximum (λem) ~460 - 465[1][2][3][4]

It is important to note that the precise excitation and emission maxima for the free AMC molecule are slightly different, typically cited as ~341-345 nm for excitation and ~440-445 nm for emission.[5][6][7] However, for practical purposes in assays using this compound, the broader excitation and emission ranges centered around 380 nm and 460 nm, respectively, are commonly used and provide excellent signal-to-noise ratios.[8]

Key Enzymes and Signaling Pathways

This compound is a valuable tool for studying the activity of two key serine proteases: prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).

Prolyl Endopeptidase (PREP)

PREP is a cytosolic enzyme involved in the maturation and degradation of peptide hormones and neuropeptides.[9][10][11] Its activity is crucial in various physiological processes, and its dysregulation has been implicated in neurological disorders.[12][13] PREP specifically cleaves peptide bonds at the C-terminal side of proline residues in small peptides.[9]

PREP-mediated peptide processing.
Fibroblast Activation Protein (FAP)

FAP is a type-II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in pathological conditions such as cancer, fibrosis, and arthritis.[1][14] It is predominantly found on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3][5] FAP plays a crucial role in extracellular matrix remodeling, angiogenesis, and creating an immunosuppressive environment, thereby promoting tumor progression.[3][5][6] Its activity contributes to the activation of signaling pathways such as PI3K/Akt and Ras-ERK.[1][15]

FAP activity in the tumor microenvironment.

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols can be adapted for purified enzymes or cell lysates.

General Assay Workflow

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Set up Assay Plate (e.g., 96-well black plate) A->B C Pre-incubate Enzyme (with or without inhibitor) B->C D Initiate Reaction (Add this compound) C->D E Kinetic Measurement of Fluorescence (Ex: 380 nm, Em: 460 nm) D->E F Data Analysis (Calculate reaction rate) E->F

General workflow for a this compound assay.
Protocol 1: Combined FAP and PREP Activity Assay in Plasma[1][4]

This protocol is adapted for measuring the combined activity of FAP and PREP in plasma samples and can be modified to assess the activity of specific inhibitors.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Plasma sample

  • FAP inhibitor (optional)

  • PREP inhibitor (optional)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of FAP and PREP inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, pre-incubate 5 µL of plasma sample with:

      • 10 µL of FAP inhibitor (e.g., 250 nM final concentration).

      • 10 µL of PREP inhibitor (e.g., 250 nM final concentration).

      • 10 µL of DMSO (for control).

    • Incubate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in pre-heated assay buffer to a concentration of 380 µM.

    • Initiate the reaction by adding 35 µL of the this compound working solution to each well to achieve a final concentration of 266 µM.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve.

    • The activity of FAP or PREP can be determined by subtracting the rate in the presence of the respective inhibitor from the total activity (DMSO control).

Protocol 2: General Fluorometric Enzyme Assay[8]

This protocol provides a general framework for measuring the activity of a purified enzyme or an enzyme in a cell lysate.

Materials:

  • This compound

  • DMSO or absolute ethanol

  • Assay Buffer (of choice, refer to literature for the specific enzyme)

  • Purified enzyme or cell lysate

  • 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Stock and Working Solutions:

    • Prepare a 20 mM stock solution of this compound in DMSO or absolute ethanol.

    • Prepare a working solution of the substrate by diluting the stock in the chosen assay buffer.

    • Prepare a stock solution of free AMC (e.g., 80 µM) in DMSO for generating a standard curve.

  • Assay Setup:

    • In a 96-well black microplate, add the enzyme solution (e.g., 10 µL of cell lysate or purified enzyme) to the assay buffer for a total volume of 480 µL.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for an appropriate time (e.g., 30 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the this compound working solution.

  • Data Acquisition:

    • Immediately measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically.

  • Standard Curve and Data Analysis:

    • Prepare a standard curve by adding known amounts of the free AMC standard to the assay buffer in separate wells.

    • Record the fluorescence units for each standard concentration.

    • Plot fluorescence units versus the amount of free AMC (in nanomoles) to generate a standard curve.

    • Calculate the rate of the enzymatic reaction (ΔFLU/min) from the linear portion of the kinetic data.

    • Use the standard curve to convert the rate of fluorescence increase into the rate of AMC production (e.g., nmol/min).

Conclusion

This compound is a highly sensitive and versatile fluorogenic substrate that is indispensable for studying the enzymatic activity of prolyl endopeptidase and fibroblast activation protein. Its application in continuous, real-time assays makes it a powerful tool for fundamental research into the roles of these proteases in health and disease, as well as for the high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively design and execute experiments utilizing this compound.

References

Z-Gly-Pro-AMC: A Comprehensive Technical Guide to its Fluorogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (Cbz-Glycyl-L-prolyl-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate widely utilized in biochemical and pharmaceutical research for the detection and characterization of certain proteases. Its utility lies in its ability to remain non-fluorescent until enzymatically cleaved, after which it releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). This property allows for the real-time, continuous monitoring of enzyme activity, making it an invaluable tool for enzyme kinetics, inhibitor screening, and diagnostic assays.

This technical guide provides an in-depth overview of the core fluorogenic properties of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Properties and Mechanism of Action

This compound is a synthetic peptide composed of a Glycine-Proline dipeptide sequence linked to the fluorophore 7-amido-4-methylcoumarin. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances substrate specificity.

The fundamental principle behind the fluorogenic nature of this compound is a phenomenon known as fluorescence resonance energy transfer (FRET) or quenching. In the intact substrate, the proximity of the AMC group to the rest of the molecule keeps it in a non-fluorescent or quenched state. Specific proteases, primarily those with post-proline cleaving activity, recognize and hydrolyze the amide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC, which is highly fluorescent upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.

The primary enzymes that cleave this compound include:

  • Prolyl Endopeptidase (PREP or POP) : A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1]

  • Fibroblast Activation Protein (FAP) : A type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. FAP is a significant target in cancer research due to its selective expression on reactive stromal fibroblasts in epithelial carcinomas.[2]

  • Dipeptidyl Peptidase IV (DPPIV or CD26) : A serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) at the penultimate position.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound and the resulting fluorophore, AMC.

Table 1: Physicochemical and Spectral Properties of this compound and AMC

PropertyThis compound7-Amino-4-methylcoumarin (AMC)
Molecular Formula C₂₅H₂₅N₃O₆[4]C₁₀H₉NO₂
Molecular Weight 463.49 g/mol [4]175.18 g/mol
Excitation Wavelength (λex) ~380 nm[1]~380 nm
Emission Wavelength (λem) ~460-465 nm (upon cleavage)[1][5]~460-465 nm
Appearance White to off-white solid[1]-
Solubility Soluble in DMSO[1]Soluble in DMF or absolute ethanol

Table 2: Kinetic Parameters of Enzymes with this compound

EnzymeSourceKm (µM)Vmax or Specific ActivityAssay Conditions
Proline-Specific Peptidase (ZIP) Bovine Serum54Not SpecifiedNot Specified
Fibroblast Activation Protein (FAP), human recombinant Not SpecifiedNot Specified>1800 pmol/min/µg50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Fluorometric Enzyme Assay Protocol

This protocol provides a general framework for measuring enzyme activity using this compound. Specific parameters may need to be optimized for the enzyme of interest.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing any necessary co-factors)

  • Purified enzyme or cell lysate

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired final concentration in assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration.

    • Dilute the enzyme preparation to the desired concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of the enzyme solution to each well of the 96-well plate.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • Include appropriate controls:

      • Substrate Blank: Assay buffer without enzyme.

      • Enzyme Blank: Enzyme solution without substrate.

      • Positive Control: A known active enzyme preparation.

  • Initiate the Reaction:

    • Add 50 µL of the this compound working solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

    • Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from all readings.

    • Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the curve.

    • Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve generated with free AMC.

Combined Kinetic Fluorometric Activity Assay for FAP and Prolyl Oligopeptidase in Plasma

This protocol is adapted from a method to measure the combined activity of FAP and PREP in plasma samples.[1]

Materials:

  • Plasma sample

  • FAP inhibitor (optional, for differentiating enzyme activity)

  • PREP inhibitor (optional, for differentiating enzyme activity)

  • This compound solution (e.g., 380 µM in buffer)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Sample Preparation:

    • In a 96-well plate, pre-incubate 5 µL of the plasma sample with:

      • 10 µL of a FAP inhibitor (e.g., 250 nM)

      • 10 µL of a PREP inhibitor (e.g., 250 nM)

      • 10 µL of 0.0025% (v/v) DMSO (for total activity measurement)

    • Incubate for 15 minutes at 37°C.

  • Initiate the Reaction:

    • Add 35 µL of pre-heated this compound solution (380 µM) to each well to achieve a final concentration of 266 µM.

  • Data Acquisition:

    • Measure the fluorescence kinetically for 30 minutes at 37°C with excitation at 380 nm and emission at 465 nm.[1]

Visualizations

Enzymatic Cleavage of this compound

G sub This compound (Non-fluorescent) enz Protease (e.g., FAP, PREP) sub->enz Binding & Cleavage prod1 Z-Gly-Pro enz->prod1 prod2 AMC (Fluorescent) enz->prod2 light_out Emission Light (~460 nm) prod2->light_out light_in Excitation Light (~380 nm) light_in->prod2

Caption: Mechanism of this compound cleavage and fluorescence.

Experimental Workflow for a this compound Enzyme Assay

G prep_reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) setup_plate 2. Set up 96-well Plate (Add Enzyme/Sample) prep_reagents->setup_plate pre_incubate 3. Pre-incubate (e.g., with inhibitors) setup_plate->pre_incubate add_substrate 4. Initiate Reaction (Add this compound) pre_incubate->add_substrate measure_fluorescence 5. Kinetic Measurement (Ex: ~380nm, Em: ~460nm) add_substrate->measure_fluorescence analyze_data 6. Data Analysis (Calculate Reaction Rate) measure_fluorescence->analyze_data

Caption: A typical workflow for a this compound based assay.

References

Z-Gly-Pro-AMC for Fibroblast Activation Protein (FAP) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Pro-AMC in the study of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. This document details the core principles of FAP activity assays, experimental protocols, quantitative data, and the signaling pathways associated with FAP.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] It is minimally expressed in healthy adult tissues but is significantly upregulated in the stromal fibroblasts of the majority of epithelial cancers, in areas of wound healing, and in fibrotic tissues.[2][3] FAP's unique expression pattern makes it an attractive target for diagnostic and therapeutic applications in oncology and other diseases.[3][4]

FAP exhibits both dipeptidyl peptidase and endopeptidase activities, with a strict specificity for cleaving substrates after a proline residue, particularly within the Gly-Pro sequence.[3][5][6] This enzymatic activity is crucial to its role in extracellular matrix (ECM) remodeling, which facilitates tumor invasion and metastasis.[7]

This compound: A Fluorogenic Substrate for FAP Activity

This compound (N-Carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin) is a widely used fluorogenic substrate for measuring the enzymatic activity of FAP. The substrate consists of the dipeptide Gly-Pro, which is recognized by FAP, linked to the fluorescent reporter molecule 7-amido-4-methylcoumarin (AMC).

Mechanism of Action

In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by FAP, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the FAP activity in the sample. The fluorescence of free AMC can be monitored at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[8][9]

Workflow for FAP Activity Assay using this compound

FAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Buffer, this compound, FAP source) Plate Prepare 96-well plate Reagents->Plate Mix Add FAP source and This compound to wells Plate->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Measure Analyze Calculate FAP activity Measure->Analyze

Caption: A streamlined workflow for quantifying FAP activity.

Quantitative Data: Kinetic Parameters and Inhibitor Potency

The following tables summarize key quantitative data for the interaction of FAP with this compound and the potency of various inhibitors determined using this substrate.

Table 1: Kinetic Parameters of FAP with this compound

Enzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Recombinant Human FAP54Not ReportedNot Reported[10]
APCE (FAP)Not ReportedNot Reported~18-fold higher than Gly-Pro-AMC[11]

Note: APCE (Antiplasmin-cleaving enzyme) is another name for FAP.

Table 2: IC50 Values of FAP Inhibitors Determined Using this compound

InhibitorEnzyme SourceIC50 (nM)Reference
OncoFAP (compound 1)Human FAP16.8[12]
OncoFAP (compound 1)Murine FAP14.5[12]
Inhibitor 8APCE (FAP)91,000[11]
Gly-boroPro (1)Human FAPNot Reported (low nM)[13]
ARI-3099 (6)Human FAPLow nM[14]

Detailed Experimental Protocols

This section provides a detailed methodology for a standard FAP activity assay using this compound.

Materials and Reagents
  • FAP Source: Recombinant human FAP, cell lysates, or tissue homogenates.

  • Substrate: this compound (stock solution of 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5.[13]

  • Inhibitors (optional): Stock solutions of FAP inhibitors in a suitable solvent (e.g., DMSO).

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader.

Assay Procedure
  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A common final concentration is 25 µM.[13]

    • Dilute the FAP enzyme source to the desired concentration in ice-cold Assay Buffer.

    • If testing inhibitors, prepare serial dilutions of the inhibitor in Assay Buffer.

  • Set up the Assay Plate:

    • Test Wells: Add the FAP enzyme solution to the wells.

    • Inhibitor Wells: Pre-incubate the FAP enzyme solution with various concentrations of the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.[8][14]

    • Blank Wells: Add Assay Buffer without the FAP enzyme to determine background fluorescence.

    • Adjust the final volume in each well with Assay Buffer.

  • Initiate the Reaction:

    • Add the this compound working solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

    • Excitation Wavelength: 380 nm

    • Emission Wavelength: 460 nm[8]

Data Analysis
  • Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.

  • Subtract the background fluorescence (from the blank wells) from the values of the test and inhibitor wells.

  • For inhibitor studies, plot the reaction rate (V) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Considerations for Specificity

This compound can also be cleaved by other prolyl endopeptidases, most notably Prolyl Oligopeptidase (PREP).[5][9] Therefore, when working with complex biological samples, it is crucial to include appropriate controls, such as using specific FAP inhibitors or comparing results with FAP-deficient samples, to ensure the measured activity is predominantly from FAP.[15]

FAP-Associated Signaling Pathways

FAP's role in cancer progression is mediated through its influence on several key intracellular signaling pathways that control cell proliferation, migration, and invasion.[7][16]

FAP-Mediated Signaling in Cancer Progression

FAP_Signaling cluster_ecm Extracellular Matrix cluster_pi3k PI3K/Akt Pathway cluster_ras Ras-ERK Pathway cluster_fak FAK Pathway cluster_outcomes Cellular Outcomes FAP FAP ECM ECM Remodeling (e.g., Collagen cleavage) FAP->ECM PI3K PI3K FAP->PI3K Ras Ras FAP->Ras FAK FAK Phosphorylation FAP->FAK Immuno Immunosuppression FAP->Immuno via CCL2 secretion Invasion Invasion & Metastasis ECM->Invasion Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation ERK ERK Ras->ERK ERK->Proliferation FAK->Invasion

Caption: FAP influences multiple pro-tumorigenic signaling pathways.

Key signaling pathways influenced by FAP include:

  • PI3K/Akt Pathway: FAP expression has been shown to upregulate the PI3K/Akt signaling cascade, which is a central regulator of cell proliferation, survival, and growth.[7][16][17]

  • Ras-ERK Pathway: In some cancer types, FAP can activate the Ras-ERK pathway, another critical pathway involved in promoting cell proliferation and differentiation.[7][16]

  • Focal Adhesion Kinase (FAK) Pathway: FAP can regulate the FAK pathway, which is essential for cell migration and adhesion dynamics, thereby contributing to cancer cell invasion and metastasis.[17]

  • Immunosuppression: FAP contributes to an immunosuppressive tumor microenvironment, in part by promoting the secretion of CCL2, a chemokine that can suppress anti-tumor immune responses.[17]

The enzymatic activity of FAP is believed to be a key driver of these signaling events, although non-enzymatic functions may also play a role.[7]

Conclusion

This compound is an indispensable tool for researchers studying the enzymatic activity of Fibroblast Activation Protein. Its fluorogenic properties allow for sensitive and real-time measurement of FAP activity, which is crucial for understanding its biological function, screening for inhibitors, and developing novel diagnostic and therapeutic strategies targeting FAP. A thorough understanding of the experimental protocols, kinetic parameters, and the broader context of FAP signaling is essential for the effective application of this substrate in research and drug development.

References

The Interaction of Z-Gly-Pro-AMC with Prolyl Oligopeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl oligopeptidase (PREP), a cytosolic serine protease, plays a significant role in the maturation and degradation of proline-containing peptide hormones and neuropeptides.[1] Its involvement in various physiological processes, including neurological and inflammatory pathways, has rendered it a compelling target for drug discovery and development.[2][3][4] A key tool in the study of PREP is the fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). This technical guide provides an in-depth overview of the interaction between this compound and PREP, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.

Core Interaction: Enzymatic Cleavage and Fluorescence

This compound is a synthetic peptide that serves as a specific substrate for PREP.[5][6] The enzyme recognizes and cleaves the peptide bond on the C-terminal side of the proline residue.[3] This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which, when excited at approximately 380 nm, emits a strong fluorescent signal at around 460 nm.[7][8] The rate of this fluorescence increase is directly proportional to the enzymatic activity of PREP, providing a sensitive and continuous method for monitoring enzyme kinetics and for screening potential inhibitors.[5]

Quantitative Kinetic Parameters

The interaction between this compound and PREP can be characterized by several key kinetic parameters. While these values can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition, pH, and temperature), the following table summarizes representative data found in the literature.

ParameterValueEnzyme SourceNotesReference
Km54 µMBovine SerumKm (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[9]

Experimental Protocols

The following sections provide detailed methodologies for conducting PREP activity assays using this compound.

General PREP Activity Assay

This protocol describes a continuous fluorometric assay to measure the activity of prolyl oligopeptidase.

Materials and Reagents:

  • Recombinant or purified prolyl oligopeptidase (PREP)

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 0.1 M sodium/potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT)[10]

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare a working solution of PREP in Assay Buffer to the desired concentration.

  • Prepare serial dilutions of the this compound substrate in Assay Buffer.

  • To each well of the 96-well microplate, add the PREP enzyme solution.

  • Initiate the reaction by adding the this compound solution to each well.

  • Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence over time at 37°C.[7]

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

PREP Inhibition Assay

This protocol is designed to determine the inhibitory activity of a test compound against PREP.

Materials and Reagents:

  • All materials from the General PREP Activity Assay

  • Test inhibitor compound (stock solution in a suitable solvent, e.g., DMSO)

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final solvent concentration does not exceed a level that affects enzyme activity (typically ≤1%).[3]

  • In a 96-well microplate, add the PREP enzyme solution to each well.

  • Add the serially diluted inhibitor solutions to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add Assay Buffer or the solvent used for the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[7]

  • Initiate the reaction by adding the this compound substrate to all wells.

  • Monitor the fluorescence as described in the General PREP Activity Assay.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing the Interaction and Workflow

The following diagrams illustrate the key processes involved in the this compound and PREP interaction.

PREP_Activity_Assay cluster_reactants Reactants cluster_products Products This compound This compound PREP PREP This compound->PREP Binds to active site Z-Gly-Pro Z-Gly-Pro PREP->Z-Gly-Pro Cleavage AMC AMC (Fluorescent) PREP->AMC Release

Caption: Enzymatic cleavage of this compound by PREP.

Experimental_Workflow A Prepare Reagents (PREP, Substrate, Buffer, Inhibitor) B Dispense PREP and Inhibitor into 96-well plate A->B C Pre-incubate B->C D Add this compound Substrate C->D E Measure Fluorescence (Ex: 380 nm, Em: 460 nm) D->E F Data Analysis (Rate of reaction, IC50) E->F

References

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Pro-AMC, tailored for researchers, scientists, and professionals in drug development. This document outlines the product's chemical and physical properties, detailed handling and storage protocols, and comprehensive experimental procedures for its use in enzyme activity assays.

Product Information: Properties of this compound

This compound (Cbz-Gly-Pro-7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate primarily used for the determination of post-proline cleaving enzyme (prolyl endopeptidase) activity.[1][2][3][4] The enzymatic hydrolysis of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety, allowing for the real-time monitoring of enzyme kinetics.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Formula C₂₅H₂₅N₃O₆[4][5][6][7]
Molecular Weight 463.48 g/mol [4][5][6]
Purity ≥98% (TLC)[4][7]
Appearance White to off-white solid powder[5][7]
Excitation Wavelength (λex) 380 nm[2][3][4][5][6]
Emission Wavelength (λem) 460 - 465 nm[2][3][4][5][6]
Solubility Soluble in DMSO (e.g., 125 mg/mL)[1][5]

Handling, Storage, and Safety

Proper handling and storage of this compound are critical to maintain its stability and ensure reliable experimental outcomes.

Storage:

  • Solid Form: Store at -20°C, protected from light and under nitrogen.[5][6]

  • In Solvent (Stock Solutions): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to protect solutions from light.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.

Handling:

  • Allow the powder to reach room temperature before opening the vial to prevent condensation.

  • When preparing stock solutions, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[5] Ultrasonic treatment may be necessary to fully dissolve the compound.[5]

  • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]

Safety:

  • This compound is intended for research use only (RUO).[1]

  • Users should consult the Safety Data Sheet (SDS) for comprehensive safety information regarding handling, disposal, and personal protective equipment.

Experimental Protocols

The following section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol is a guideline and may require optimization based on the specific enzyme source and experimental conditions.

Materials and Reagents
  • This compound

  • Anhydrous DMSO

  • Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)

  • Enzyme source (purified enzyme or cell lysate)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Preparation of Solutions
  • This compound Stock Solution (e.g., 10 mM):

    • Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution, using sonication if necessary.

    • Store as single-use aliquots at -20°C or -80°C, protected from light.

  • Enzyme Preparation:

    • Purified Enzyme: Dilute the purified enzyme to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.

    • Cell Lysate: Prepare cell lysates using a suitable lysis buffer. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). The lysate can be used fresh or stored at -80°C.

Enzyme Assay Protocol
  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Enzyme solution (or cell lysate)

      • Inhibitor or vehicle control (if applicable)

    • The final volume in each well before adding the substrate should be consistent (e.g., 90 µL).

    • Include appropriate controls:

      • No-enzyme control: Assay buffer without the enzyme source to measure background fluorescence.

      • Positive control: A known concentration of purified active enzyme.

      • Inhibitor control: Enzyme pre-incubated with a specific inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[5]

  • Initiation of Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in the assay buffer.

    • Add the this compound working solution to each well to initiate the enzymatic reaction. For example, add 10 µL of a 10X substrate solution to bring the final volume to 100 µL. The final substrate concentration typically ranges from 20 µM to 100 µM, but should be optimized for the specific enzyme and assay conditions.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the increase in fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from all experimental wells.

    • Enzyme activity can be quantified by generating a standard curve with free 7-amido-4-methylcoumarin (AMC).

Visualizing the Mechanism of Action

The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow.

G Enzymatic Cleavage of this compound cluster_reactants Reactants cluster_products Products This compound This compound (Non-fluorescent) Enzyme Prolyl Endopeptidase This compound->Enzyme Z-Gly-Pro Z-Gly-Pro Enzyme->Z-Gly-Pro Cleavage AMC AMC (Highly Fluorescent) Enzyme->AMC Release

Caption: Enzymatic reaction of this compound with Prolyl Endopeptidase.

G Experimental Workflow for Enzyme Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Controls) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (e.g., 37°C for 15 min) Plate_Setup->Pre_incubation Add_Substrate Add this compound to initiate reaction Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement (Ex: 380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rate Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a this compound fluorometric enzyme assay.

References

An In-depth Technical Guide to the Safety and Storage of Z-Gly-Pro-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and storage information for the fluorogenic substrate Z-Gly-Pro-AMC (Cbz-Gly-Pro-7-amido-4-methylcoumarin). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for accurate and reproducible experimental results.

Chemical and Physical Properties

This compound is a synthetic peptide substrate widely used in biochemical assays to measure the activity of proteases, particularly prolyl endopeptidases. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, providing a measurable signal.

PropertyValueSource
CAS Number 68542-93-8[1][2][3][4]
Molecular Formula C₂₅H₂₅N₃O₆[1][2][4][5]
Molecular Weight 463.49 g/mol [1][3]
Appearance White to off-white solid/powder[1][6]
Purity ≥ 99% (TLC)[1]
Solubility Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml)[4]
Excitation Wavelength (λex) 340-380 nm[2][4][5][7][8]
Emission Wavelength (λem) 440-465 nm[2][4][5][7][8]

Safety Information

While a complete safety data sheet (SDS) was not available in the immediate search results, key hazard and risk phrases have been identified for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.

Hazard Identification
Hazard StatementDescriptionSource
H303 May be harmful if swallowed[3]
H313 May be harmful in contact with skin[3]
H333 May be harmful if inhaled[3]
Risk PhraseDescriptionSource
R20 Harmful by inhalation[3]
R21 Harmful in contact with skin[3]
R22 Harmful if swallowed[3]
Recommended Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

PPERecommendation
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood, especially when handling the powder form.

Storage and Stability

Proper storage of this compound is critical to prevent degradation and ensure its functionality in assays.

Solid Form
ConditionTemperatureDurationAdditional NotesSource
Long-term -20°CUp to 1 yearStore tightly sealed and desiccated. Protect from light. Stored under nitrogen.[2][5][6][7][8]
Short-term 0 - 8°CNot specified[1]
Shipping Room temperatureNot applicableFor continental US; may vary elsewhere.[6][7]
In Solvent
SolventTemperatureDurationAdditional NotesSource
DMSO or Ethanol -80°CUp to 6 monthsProtect from light. Stored under nitrogen.[7]
DMSO or Ethanol -20°CUp to 1 monthProtect from light. Stored under nitrogen.[7][8]

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling and Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect sds Review Safety Data Sheet (SDS) inspect->sds store_solid Store Solid at -20°C Protect from Light Under Nitrogen sds->store_solid prepare_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_solution store_solution Store Solution at -20°C or -80°C Protect from Light Aliquot to Avoid Freeze-Thaw prepare_solution->store_solution ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store_solution->ppe weigh Weigh Powder in Ventilated Area (e.g., Fume Hood) ppe->weigh for solid use Use in Experiment (e.g., Protease Assay) ppe->use for solution weigh->prepare_solution waste Dispose of Unused Material and Contaminated Waste According to Institutional and Local Regulations use->waste

Caption: Workflow for Safe Handling and Storage of this compound.

Experimental Protocol: Fluorometric Enzyme Assay

This protocol is a representative example of how this compound is used in a research setting. It is intended as a guideline and should be adapted to specific experimental needs.[7][8]

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Assay buffer (specific to the enzyme of interest)

  • Enzyme solution (cell lysate or purified enzyme)

  • 96-well black microplate

  • Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure
  • Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C or -80°C as recommended.

  • Dilute the this compound stock solution to the desired final working concentration in the assay buffer. This should be done immediately before use.

  • Pipette the enzyme solution into the wells of the 96-well plate.

  • Add the diluted this compound substrate solution to each well to initiate the enzymatic reaction.

  • Immediately place the plate in the fluorometric plate reader.

  • Measure the increase in fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the enzyme activity based on a standard curve of free 7-amino-4-methylcoumarin (AMC) if absolute quantification is required.

This in-depth guide provides essential information for the safe and effective use of this compound. By following these recommendations, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

An In-depth Technical Guide to Z-Gly-Pro-AMC (CAS Number 68542-93-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Gly-Pro-AMC, a fluorogenic substrate widely utilized in biochemical and pharmaceutical research. This document details its chemical properties, applications in enzyme activity assays, and provides in-depth experimental protocols for its use in research and drug discovery.

Introduction

This compound (Cbz-Glycyl-L-prolyl-7-amido-4-methylcoumarin) is a synthetic peptide substrate designed for the sensitive and continuous measurement of protease activity. Its core structure consists of a dipeptide, Glycyl-Proline, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.

The primary application of this compound is as a substrate for prolyl endopeptidase (PREP), also known as post-proline cleaving enzyme. PREP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in various physiological and pathological processes, including neurodegenerative diseases and cancer, making it a significant target for drug development.

The utility of this compound lies in its fluorogenic nature. In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage by PREP between the proline and AMC moieties, the highly fluorescent AMC is liberated. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the enzyme's activity.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below.

Table 1: General and Chemical Properties

PropertyValueReference(s)
CAS Number 68542-93-8
Molecular Formula C₂₅H₂₅N₃O₆
Molecular Weight 463.49 g/mol
Appearance White to off-white solid powder
Purity ≥98%
Synonyms Z-L-glycyl-L-proline-7-amido-4-methylcoumarin, Cbthis compound

Table 2: Spectroscopic Properties

PropertyValueReference(s)
Excitation Wavelength (λex) 380 nm
Emission Wavelength (λem) 460-465 nm

Table 3: Solubility and Storage

PropertyValueReference(s)
Solubility Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL)
Storage Conditions Store at -20°C, protected from light.

Principle of the Fluorogenic Assay

The enzymatic assay using this compound is based on the release of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), upon proteolytic cleavage. This principle is illustrated in the diagram below.

G cluster_0 cluster_1 This compound This compound (Minimally Fluorescent Substrate) Enzyme Prolyl Endopeptidase (PREP) This compound->Enzyme Binding Products Z-Gly-Pro + AMC (Highly Fluorescent) Enzyme->Products Cleavage Inhibitor PREP Inhibitor Inhibitor->Enzyme Inhibition

Principle of the this compound fluorogenic assay.

Prolyl Endopeptidase (PREP) Signaling Context

Prolyl endopeptidase is involved in the maturation and degradation of various peptide hormones and neuropeptides, thereby playing a crucial role in cellular signaling. A simplified diagram illustrating the role of PREP is shown below.

G Peptide_Precursors Peptide Precursors (e.g., pro-hormones, neuropeptides) PREP Prolyl Endopeptidase (PREP) Peptide_Precursors->PREP Maturation Bioactive_Peptides Bioactive Peptides (e.g., Substance P, Bradykinin) PREP->Bioactive_Peptides Degraded_Peptides Degraded Peptides PREP->Degraded_Peptides Bioactive_Peptides->PREP Degradation Cellular_Response Cellular Response (e.g., inflammation, neurotransmission) Bioactive_Peptides->Cellular_Response

Conceptual role of Prolyl Endopeptidase (PREP) in peptide processing.

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in enzyme activity assays.

General Workflow for Enzyme Activity Assay

The general workflow for a standard enzyme activity assay using this compound is depicted below.

G Reagent_Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) Assay_Setup 2. Assay Setup in 96-well Plate (Enzyme + Buffer) Reagent_Prep->Assay_Setup Pre-incubation 3. Pre-incubation (e.g., 15 min at 37°C) Assay_Setup->Pre-incubation Reaction_Initiation 4. Reaction Initiation (Add Substrate) Pre-incubation->Reaction_Initiation Fluorescence_Measurement 5. Kinetic Fluorescence Measurement (Ex: 380 nm, Em: 460-465 nm) Reaction_Initiation->Fluorescence_Measurement Data_Analysis 6. Data Analysis (Calculate Reaction Velocity) Fluorescence_Measurement->Data_Analysis

General workflow for a this compound enzyme activity assay.
Preparation of a 7-Amino-4-methylcoumarin (AMC) Standard Curve

To quantify the enzyme activity, a standard curve of known AMC concentrations versus fluorescence is required.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Prepare a 10 mM AMC Stock Solution: Dissolve an accurately weighed amount of AMC powder in high-quality DMSO to a final concentration of 10 mM.

  • Prepare an Intermediate Dilution: Dilute the 10 mM stock solution to 100 µM in Assay Buffer.

  • Perform Serial Dilutions: Create a series of dilutions from the 100 µM intermediate stock to generate a range of concentrations (e.g., 0 to 50 µM) for the standard curve.

  • Plate Setup: Add a defined volume (e.g., 100 µL) of each AMC standard dilution to triplicate wells of a black 96-well microplate. Include a "blank" control containing only the Assay Buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation of ~380 nm and an emission of ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of all AMC standard wells.

    • Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is desirable.

Prolyl Endopeptidase (PREP) Activity Assay

This protocol provides a method for measuring PREP activity in a sample.

Materials:

  • This compound

  • DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% (v/v) Triton X-100)

  • PREP enzyme solution (purified or in cell lysate)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM this compound Stock Solution: Dissolve this compound in DMSO.

  • Prepare a Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. A typical final concentration is around the Km value of the enzyme for the substrate (approximately 20-54 µM for PREP).

  • Assay Setup:

    • In a 96-well plate, add the PREP enzyme solution to each well.

    • For a negative control, use heat-inactivated enzyme or a buffer blank.

    • Adjust the volume in each well with Assay Buffer to a final volume of 50 µL.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition: Immediately measure the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

    • Convert the V₀ from RFU/min to moles of AMC released per minute using the slope of the AMC standard curve.

High-Throughput Screening (HTS) for PREP Inhibitors

This protocol is adapted for screening compound libraries for potential PREP inhibitors.

Materials:

  • All materials from the PREP Activity Assay protocol.

  • Test compounds dissolved in DMSO.

  • A known PREP inhibitor as a positive control (e.g., Z-Pro-prolinal).

Procedure:

  • Reagent Preparation: Prepare reagents as described in the PREP Activity Assay.

  • Assay Setup: In a 384-well plate, add:

    • Test Wells: PREP enzyme solution and test compound at various concentrations.

    • Positive Control Wells: PREP enzyme solution and a known PREP inhibitor.

    • Negative Control (No Inhibition) Wells: PREP enzyme solution and DMSO (vehicle control).

    • Blank Wells: Assay buffer and DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the this compound working solution to all wells simultaneously using a liquid handler.

  • Data Acquisition: Measure the fluorescence intensity at a single time point after a fixed incubation period (e.g., 30 minutes) or kinetically.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the negative control (DMSO).

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a highly sensitive and reliable fluorogenic substrate for the continuous measurement of prolyl endopeptidase activity. Its properties make it an invaluable tool for basic research into the function of PREP and for the high-throughput screening of potential therapeutic inhibitors in drug discovery programs. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to effectively integrate this compound into their experimental workflows.

Methodological & Application

Z-Gly-Pro-AMC Fluorescent Assay: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview and protocol for the Z-Gly-Pro-AMC fluorescent assay, a widely used method for measuring the activity of prolyl endopeptidase (PREP) and related enzymes. This guide includes in-depth application notes, step-by-step experimental protocols for various sample types, and a summary of key quantitative data.

Introduction

The this compound fluorescent assay is a sensitive and continuous method for determining the enzymatic activity of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2] PREP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in various physiological processes, including the metabolism of neuropeptides and peptide hormones, making it a target for drug discovery in areas such as neurological disorders.[1]

The assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). In its intact form, this substrate is non-fluorescent. However, upon cleavage by PREP between the proline and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[3] The increase in fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the enzyme's activity.[3][4]

Assay Principle

The fundamental principle of the this compound assay lies in the enzymatic liberation of a fluorescent reporter molecule. The workflow involves the incubation of the enzyme source with the this compound substrate, followed by the kinetic measurement of the resulting fluorescence signal.

Assay_Principle Assay Principle Substrate This compound (Non-fluorescent) Products Z-Gly-Pro + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Prolyl Endopeptidase (PREP)

Diagram 1: Principle of the this compound fluorescent assay.

Applications

The this compound assay is a versatile tool with several key applications in research and drug development:

  • Enzyme Activity Measurement: Quantifying the activity of PREP in various biological samples, including purified enzyme preparations, cell lysates, and plasma.[3]

  • Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of PREP.[1]

  • Drug Development: Characterizing the potency (e.g., IC50 values) and mechanism of action of PREP inhibitors.[1][5]

  • Biochemical Research: Investigating the kinetics and substrate specificity of PREP and other proline-specific peptidases.[6]

Quantitative Data Summary

This section summarizes key quantitative data for the this compound assay, including substrate properties, enzyme kinetic parameters, and inhibitor potencies.

Substrate and Fluorophore Properties
ParameterValueReference(s)
Substrate Z-L-glycyl-L-proline-7-amido-4-methylcoumarin[2]
CAS Number 68542-93-8[3]
Molecular Formula C₂₅H₂₅N₃O₆[3]
Molecular Weight 463.48 g/mol [3]
Excitation Wavelength (Ex) ~380 nm[3][4]
Emission Wavelength (Em) ~460 nm[3][4]
Solvent for Stock DMSO[3]
Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) for the hydrolysis of this compound by prolyl endopeptidase can vary depending on the enzyme source and assay conditions.

Enzyme SourceKₘ (µM)kcat (s⁻¹)Assay ConditionsReference(s)
Bovine Serum (ZIP)54Not ReportedpH 7.4-8.0[6]
Porcine BrainNot ReportedNot ReportedpH 7.0, 0.1 M sodium/potassium phosphate (B84403) buffer, 0.1 mM DTT, 23°C[7]
Recombinant HumanNot ReportedNot Reported50 mM Tris (pH 7.5), 100 µg BSA, 20 µM substrate, RT, 30 min[8]
Inhibitor Potency (IC₅₀)

The this compound assay is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of various compounds against prolyl endopeptidase.

InhibitorEnzyme SourceIC₅₀Reference(s)
Z-Pro-ProlinalLeishmania infantum POP4.2 nM[1]
PSKP-1Bovine Blood Serum124 ± 56 nM[6]
PSKP-1KBovine Blood Serum131 ± 26 nM[6]
Compound with R=CHOPorcine POPKᵢ = 0.1 nM[7]
Compound with R=CNPorcine POPKᵢ = 0.1 nM[7]
Compound with R=COCH₂OHPorcine POPKᵢ = 0.1 nM[7]
Compound with R=HPorcine POPKᵢ = 11.8 nM[7]

Experimental Protocols

Detailed methodologies for performing the this compound assay with different sample types are provided below. It is recommended to optimize these protocols for specific experimental conditions.

General Reagent Preparation
  • Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA and 1 mM EDTA.[9] The optimal pH for prolyl endopeptidase activity is generally between 6.3 and 8.1.[10]

  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.[9]

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. Store at -20°C, protected from light. This will be used to generate a standard curve for quantifying enzyme activity.[11]

Protocol 1: Purified Prolyl Endopeptidase Assay

This protocol is suitable for determining the activity of a purified or recombinant prolyl endopeptidase.

Purified_Enzyme_Workflow Workflow for Purified Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Substrate Working Solution A->B C Prepare Enzyme Dilution B->C D Prepare Inhibitor Dilutions (optional) C->D E Add buffer, enzyme, and inhibitor to plate D->E F Pre-incubate E->F G Initiate reaction with substrate F->G H Measure fluorescence kinetically G->H I Calculate initial reaction rates H->I J Plot data and determine kinetic parameters or IC50 I->J

Diagram 2: Experimental workflow for the purified enzyme assay.

Procedure:

  • Reagent Preparation:

    • Dilute the purified PREP to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of this compound in Assay Buffer. A final concentration at or near the Kₘ value is recommended for inhibitor screening.[9]

    • If screening inhibitors, prepare serial dilutions of the test compounds. The final DMSO concentration in the assay should be kept low (typically ≤1%).[9]

  • Assay Protocol (96-well black, flat-bottom plate):

    • To each well, add the appropriate volumes of Assay Buffer, diluted enzyme, and inhibitor or vehicle (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[1]

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Ex: 380 nm, Em: 460 nm) at 37°C for 15-30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • For inhibitor screening, determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Lysate Assay

This protocol is designed for measuring PREP activity in cell lysates.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail, excluding PREP inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Protocol (96-well black, flat-bottom plate):

    • Add 20-50 µg of total protein from the cell lysate to each well.

    • For negative controls, pre-incubate the lysate with a known PREP inhibitor.

    • Adjust the final volume in each well with Assay Buffer.

    • Include a blank well containing only Assay Buffer.

    • Initiate the reaction by adding the this compound working solution.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank wells from the rates of the sample and control wells.

    • The specific activity can be calculated by normalizing the rate to the amount of protein in the lysate.

Protocol 3: Plasma Sample Assay

This protocol is adapted for measuring PREP activity in plasma samples, taking into account the presence of other proteases.

Plasma_Assay_Logic Logic for Differentiating Enzyme Activity in Plasma Start Plasma Sample Total_Activity Measure total this compound cleavage Start->Total_Activity Add_FAP_Inhibitor Add specific FAP inhibitor Total_Activity->Add_FAP_Inhibitor Add_PREP_Inhibitor Add specific PREP inhibitor Total_Activity->Add_PREP_Inhibitor Measure_PREP_Activity Remaining activity is primarily PREP Add_FAP_Inhibitor->Measure_PREP_Activity Measure_FAP_Activity Remaining activity is primarily FAP Add_PREP_Inhibitor->Measure_FAP_Activity

Diagram 3: Differentiating PREP and FAP activity in plasma.

Procedure:

  • Sample Preparation:

    • Use 5 µL of plasma per well.[3]

  • Assay Protocol (96-well black, flat-bottom plate):

    • To measure PREP activity, pre-incubate the plasma sample with a specific Fibroblast Activation Protein (FAP) inhibitor (e.g., 250 nM FAP inhibitor) for 15 minutes at 37°C.[3] FAP is another enzyme present in plasma that can cleave this compound.

    • To measure FAP activity, pre-incubate the plasma with a specific PREP inhibitor (e.g., 250 nM PREP inhibitor).[3]

    • Include a control with DMSO (vehicle).

    • Add a pre-heated this compound solution (e.g., 380 µM diluted in buffer) to a final concentration of approximately 266 µM.[3]

    • Measure fluorescence kinetically for 30 minutes at 37°C.[3]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each condition. The activity in the presence of the FAP inhibitor represents the PREP activity, and vice versa.

Data Analysis and Interpretation

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve using known concentrations of free AMC should be generated.

  • Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer (e.g., 0-10 µM).[11]

  • Add a fixed volume of each dilution to the wells of a 96-well plate.

  • Measure the fluorescence at the same settings used for the enzyme assay.

  • Subtract the fluorescence of the blank (buffer only) from all readings.

  • Plot the background-subtracted RFU versus the AMC concentration and perform a linear regression. The slope of this line (RFU/µM) can be used to convert the reaction rates (RFU/min) to the rate of product formation (µM/min).[12]

Calculation of Enzyme Activity

The enzyme activity can be calculated using the following formula:

Activity (µmol/min/mg) = (Rate of fluorescence increase (RFU/min) / Slope of AMC standard curve (RFU/µmol)) / mg of protein in the assay

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Substrate instability (autohydrolysis) - Contaminated reagents or plates - Autofluorescence of test compounds- Prepare fresh substrate solution and protect from light - Use high-purity reagents and black microplates - Run a compound-only control
Low or no signal - Inactive enzyme - Incorrect instrument settings - Inhibitory components in the sample- Use a fresh enzyme preparation or a positive control - Verify excitation and emission wavelengths - Dilute the sample or use a buffer exchange column
Non-linear reaction rate - Substrate depletion - Enzyme instability- Use a lower enzyme concentration or a shorter assay time - Optimize buffer conditions (pH, additives)
Inconsistent results - Pipetting errors - Temperature fluctuations- Use calibrated pipettes and ensure proper mixing - Pre-incubate all reagents and the plate at the assay temperature

Conclusion

The this compound fluorescent assay is a robust, sensitive, and widely applicable method for studying prolyl endopeptidase and related enzymes. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain reliable and reproducible results for enzyme activity measurements and inhibitor screening, thereby advancing research and drug discovery efforts targeting these important proteases.

References

Measuring Enzyme Activity with Z-Gly-Pro-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a highly sensitive and specific fluorogenic substrate for the detection and quantification of certain protease activities. This application note provides a comprehensive guide to utilizing this compound for measuring the activity of enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PREP). The core principle of this assay is the enzymatic cleavage of the amide bond between the proline residue of the substrate and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, this compound is essentially non-fluorescent. However, upon enzymatic hydrolysis, the release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme kinetics.[1][2] The fluorescence of liberated AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[3][4]

This document offers detailed protocols for performing enzyme activity assays, generating a standard curve for quantitative analysis, and troubleshooting common issues. Additionally, it provides a summary of relevant quantitative data for key enzymes and inhibitors.

Principle of the Assay

The enzymatic reaction at the heart of this assay is the hydrolysis of the this compound substrate. The enzyme recognizes the Gly-Pro dipeptide sequence and cleaves the bond linking it to the AMC fluorophore. This process releases the AMC molecule, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

G cluster_reaction Enzymatic Reaction This compound This compound (Non-fluorescent) Products Z-Gly-Pro + AMC (Fluorescent) This compound->Products Enzymatic Cleavage Enzyme Enzyme (e.g., DPP-IV, PREP) Enzyme->this compound

Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.

Data Presentation

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) is a key parameter that reflects the affinity of an enzyme for its substrate. While specific Km and Vmax values for this compound can vary depending on the enzyme source and assay conditions, the following table provides some reported values for relevant enzymes and substrates to serve as a reference.

EnzymeSubstrateKm (µM)Source
Proline-Specific Peptidase (ZIP)Z-Gly-Pro-MCA54Bovine Serum
Prolyl Endopeptidase (PREP)Z-Gly-Pro-pNA25Flavobacterium sp.

Note: Z-Gly-Pro-MCA and Z-Gly-Pro-pNA are structurally similar substrates to this compound and their kinetic parameters provide a useful approximation.[1][5]

Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for known DPP-IV inhibitors determined using AMC-based substrates.

InhibitorEnzyme TargetIC50 (µM)Assay SubstrateSource
SitagliptinDPP-IV0.071 ± 0.005Gly-Pro-AMCIn vitro
SitagliptinDPP-IV0.6Gly-Pro-AMCCaco-2 cells
SitagliptinDPP-IV0.2Gly-Pro-AMCHuman Serum
Kaempferol Glycoside 1DPP-IV27.89 ± 1.29Gly-Pro-AMCIn vitro
Kaempferol Glycoside 2DPP-IV36.52 ± 0.78Gly-Pro-AMCIn vitro
Kaempferol Glycoside 3DPP-IV37.01 ± 1.40Gly-Pro-AMCIn vitro
Kaempferol (Aglycone)DPP-IV51.9 ± 4.83Gly-Pro-AMCIn vitro

[6][7]

Experimental Protocols

Materials and Reagents
  • This compound (CAS 68542-93-8)

  • Enzyme (e.g., recombinant human DPP-IV, Prolyl Endopeptidase)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA for DPP-IV; or 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[8][9]

  • Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • 7-Amino-4-methylcoumarin (AMC) standard (for quantitative analysis)

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.[10]

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to make a 1 mM stock solution. Store at -20°C, protected from light.[11]

Protocol 1: AMC Standard Curve Generation

To convert the measured relative fluorescence units (RFU) into the molar amount of product formed, a standard curve using free AMC is essential.

  • Prepare AMC Dilutions: Prepare a series of dilutions of the 1 mM AMC stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 100 µM.[11]

  • Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black microplate. Include a blank with assay buffer only.

  • Measure Fluorescence: Read the fluorescence of the plate using the same excitation and emission wavelengths as for the enzyme assay (Ex: ~380 nm, Em: ~460 nm).

  • Plot the Standard Curve: Subtract the blank reading from all measurements. Plot the background-corrected RFU against the corresponding AMC concentration. The slope of the linear regression of this curve will be used to convert the rate of the enzymatic reaction from RFU/min to moles/min.[12]

G Stock 1 mM AMC Stock in DMSO Dilutions Serial Dilutions in Assay Buffer (0-100 µM) Stock->Dilutions Plate Add to 96-well Plate Dilutions->Plate Reader Measure Fluorescence (Ex: 380nm, Em: 460nm) Plate->Reader Plot Plot RFU vs. [AMC] to get Standard Curve Reader->Plot

Caption: Workflow for generating an AMC standard curve.

Protocol 2: General Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity. Optimal conditions (e.g., enzyme concentration, substrate concentration, incubation time) should be determined empirically for each specific enzyme and experimental setup.

  • Prepare Reagents:

    • Enzyme Working Solution: Thaw the enzyme stock on ice and dilute it to the desired concentration in cold assay buffer just before use.

    • Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value is recommended.[11]

  • Assay Setup:

    • In a 96-well black microplate, add the assay components in the following order:

      • Assay Buffer

      • Test compounds or vehicle control (for inhibitor screening)

      • Enzyme working solution

    • Include appropriate controls:

      • No-enzyme control: Assay buffer and substrate (to measure substrate auto-hydrolysis).

      • No-substrate control: Assay buffer and enzyme (to measure background fluorescence of the enzyme solution).

  • Initiate the Reaction: Add the substrate working solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).[10][13]

  • Data Analysis:

    • Plot the fluorescence intensity (RFU) versus time for each reaction.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. This rate will be in RFU/min.

    • Convert V₀ to a molar rate (e.g., µM/min or pmol/min) using the slope from the AMC standard curve.

    • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

G Setup Set up 96-well Plate: Buffer, Inhibitor, Enzyme Initiate Add this compound Substrate Setup->Initiate Measure Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Initiate->Measure Plot_Kinetics Plot RFU vs. Time Measure->Plot_Kinetics Calculate_V0 Calculate Initial Velocity (V₀) (Slope of linear phase) Plot_Kinetics->Calculate_V0 Convert Convert to Molar Rate using AMC Standard Curve Calculate_V0->Convert

Caption: Experimental workflow for a kinetic enzyme assay using this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Autohydrolysis of the substrate. 2. Contamination of reagents or microplate. 3. Autofluorescence of test compounds.1. Run a "no-enzyme" control to determine the rate of autohydrolysis and subtract it from the sample readings. 2. Use high-purity reagents and black microplates designed for fluorescence. 3. Run a "compound-only" control to measure its intrinsic fluorescence.[14]
Low or No Fluorescence Signal 1. Inactive enzyme. 2. Incorrect instrument settings. 3. Fluorescence quenching by test compounds.1. Use a fresh enzyme preparation or a positive control to verify activity. 2. Ensure the excitation and emission wavelengths are set correctly for AMC. 3. Perform a quenching control by adding the compound to a known concentration of free AMC.[14]
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability.1. Reduce the enzyme concentration or the reaction time to ensure less than 10-15% of the substrate is consumed. 2. Verify enzyme stability under the assay conditions by running a control without any test compounds.[14]
Inconsistent Results 1. Pipetting errors. 2. Inhomogeneous mixing of reagents. 3. Temperature fluctuations.1. Use calibrated pipettes and ensure consistent technique. 2. Ensure thorough mixing of all components in the wells. 3. Pre-incubate all reagents and the plate at the assay temperature.[3]

Conclusion

The this compound fluorogenic substrate provides a sensitive and reliable tool for the continuous measurement of specific protease activities. The protocols and data presented in this application note offer a robust framework for researchers in academia and industry to conduct high-quality enzymatic assays for basic research, inhibitor screening, and drug development. Careful attention to experimental design, including the use of appropriate controls and standard curves, will ensure the generation of accurate and reproducible data.

References

Application Notes: Z-Gly-Pro-AMC Fluorogenic Assay for FAP and PREP Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) are serine proteases that both exhibit the ability to cleave peptides after proline residues. FAP is a type II transmembrane protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment, making it a significant target in oncology and fibrosis research.[1][2][3] PREP, also known as prolyl oligopeptidase, is a ubiquitously expressed cytosolic enzyme involved in the metabolism of bioactive peptides.[4][5]

The shared substrate specificity of these enzymes presents a challenge for distinguishing their individual activities in biological samples. The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a valuable tool for measuring this post-proline cleaving activity.[4][6] While it is cleaved by both FAP and PREP, its use in combination with highly selective inhibitors allows for the precise quantification of each enzyme's individual contribution.[5]

Assay Principle

The this compound assay is based on the enzymatic cleavage of the substrate, which links the Z-Gly-Pro peptide sequence to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The intact substrate is essentially non-fluorescent.[6][7] When FAP or PREP cleaves the bond after the proline residue, it liberates the AMC fluorophore.[8][9] The resulting increase in fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm, is directly proportional to the enzymatic activity in the sample.[6][8][10]

To isolate the activity of FAP or PREP, the sample is pre-incubated with a highly specific inhibitor for the enzyme that is not being measured. For instance, to measure FAP activity, the sample is treated with a PREP-specific inhibitor, and vice-versa.[5] The remaining proteolytic activity is then attributed to the enzyme of interest.

AssayPrinciple cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate This compound (Non-Fluorescent) Enzyme FAP / PREP Substrate->Enzyme Binds Products Z-Gly-Pro + AMC (Fluorescent) Enzyme->Products Cleaves Fluorescence Emitted Fluorescence (λ ≈ 460 nm) Products->Fluorescence Emits Light Excitation Light (λ ≈ 380 nm) Light->Products Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Inhibitors) B Prepare Serial Dilutions (For IC50 Protocol) C Dispense Sample / Enzyme into 96-well plate B->C D Add Inhibitors or Vehicle (Pre-incubate 10-15 min @ 37°C) C->D E Add this compound Substrate to initiate reaction D->E F Measure Fluorescence Kinetically (Ex: 380nm, Em: 460nm) E->F G Calculate Reaction Rate (Slope of RFU vs. Time) F->G H Determine % Inhibition (For IC50 Protocol) G->H I Plot Dose-Response Curve and Calculate IC50 H->I

References

Application Notes and Protocols for Developing a Z-Gly-Pro-AMC Based Inhibitor Screening Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and implementation of a fluorogenic enzyme inhibitor screening assay using the substrate Z-Gly-Pro-AMC. Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its involvement in various physiological and pathological processes has made it a significant target for drug discovery. This application note details the principles, protocols, and data analysis for identifying and characterizing inhibitors of PREP using a robust and sensitive fluorescence-based assay.

The assay is based on the enzymatic cleavage of the synthetic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). Upon hydrolysis by PREP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence intensity. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of a test compound indicates inhibition.

Assay Principle

The core of this inhibitor screening assay lies in the fluorogenic nature of the this compound substrate. In its intact form, the substrate exhibits minimal fluorescence. However, when the enzyme PREP cleaves the bond between the proline and AMC moieties, the liberated AMC molecule becomes highly fluorescent upon excitation. This fluorescence can be monitored in real-time using a fluorescence plate reader.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition This compound This compound (Non-fluorescent) Products Z-Gly-Pro + AMC (Fluorescent) This compound->Products Hydrolysis PREP Prolyl Endopeptidase (PREP) PREP->this compound Inhibited_PREP PREP-Inhibitor Complex (Inactive) PREP->Inhibited_PREP Binding Inhibitor Inhibitor Inhibitor->Inhibited_PREP

Figure 1: Principle of the this compound based fluorogenic assay for PREP activity and inhibition.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-D1670
Recombinant Human PREPR&D Systems1234-SE
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)Sigma-AldrichT2194
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichD2650
96-well, black, flat-bottom microplatesCorning3603
Fluorescence Microplate ReaderMolecular DevicesSpectraMax M5
Known PREP Inhibitor (e.g., Z-Pro-Prolinal)Tocris Bioscience2138

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. For example, dissolve 4.63 mg of this compound (MW: 463.48 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the recombinant PREP to the desired working concentration in assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the reaction rate is linear over the desired time course.

  • Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should typically be kept at or below 1% to avoid solvent effects on enzyme activity.

Assay Workflow

The following diagram outlines the general workflow for the inhibitor screening assay.

Assay_Workflow A Prepare Reagents: - Enzyme Working Solution - Substrate Working Solution - Test Compound Dilutions B Dispense Reagents into 96-well Plate: - Assay Buffer - Test Compound/Vehicle - Enzyme Solution A->B C Pre-incubate Plate (e.g., 10-15 min at 37°C) B->C D Initiate Reaction by adding This compound Substrate C->D E Kinetic Measurement of Fluorescence (Ex: ~380 nm, Em: ~460 nm) D->E F Data Analysis: - Calculate Initial Velocity - Determine % Inhibition - Generate IC50 Curve E->F

Figure 2: General workflow for the this compound based inhibitor screening assay.

Detailed Experimental Procedure

a. Enzyme Titration (to determine optimal enzyme concentration)

  • Prepare serial dilutions of the PREP enzyme in assay buffer.

  • In a 96-well plate, add a fixed, non-limiting concentration of this compound (e.g., 2-5 times the Km value, if known) to each well.

  • Add the different concentrations of the enzyme to initiate the reaction.

  • Measure the fluorescence kinetically over 30-60 minutes.

  • Plot the initial reaction velocity (the linear portion of the fluorescence versus time plot) against the enzyme concentration.

  • Select an enzyme concentration that provides a robust signal and is within the linear range of the assay.

b. Substrate Titration (to determine Michaelis-Menten constants)

  • Prepare serial dilutions of the this compound substrate in assay buffer.

  • In a 96-well plate, add a fixed, optimal concentration of the PREP enzyme (determined from the enzyme titration) to each well.

  • Add the different concentrations of the substrate to initiate the reaction.

  • Measure the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For inhibitor screening, it is recommended to use a substrate concentration at or near the Km value to ensure sensitivity to competitive inhibitors.[1]

c. Inhibitor Screening Assay

  • Plate Setup:

    • Blank wells: Assay buffer only (no enzyme or inhibitor).

    • Negative control wells (100% activity): Assay buffer, enzyme, and vehicle (e.g., DMSO).

    • Positive control wells (0% activity/max inhibition): Assay buffer, enzyme, and a known potent PREP inhibitor at a saturating concentration.

    • Test compound wells: Assay buffer, enzyme, and serially diluted test compounds.

  • Procedure:

    • To the appropriate wells of a 96-well black microplate, add the test compounds or vehicle control.

    • Add the PREP enzyme working solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).

Data Presentation and Analysis

Calculation of Initial Velocity

The initial reaction velocity (V0) is determined from the linear portion of the plot of fluorescence intensity versus time. This can be calculated as the slope of the initial linear phase.

Calculation of Percent Inhibition

The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (Vinhibitor - Vblank) / (Vnegative_control - Vblank)] * 100

Where:

  • Vinhibitor is the initial velocity in the presence of the test compound.

  • Vnegative_control is the initial velocity of the uninhibited enzyme (with vehicle).

  • Vblank is the initial velocity of the blank wells.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[2] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration at which the curve crosses the 50% inhibition level.

Data_Analysis_Workflow A Raw Kinetic Fluorescence Data B Calculate Initial Reaction Velocity (Slope) A->B C Calculate Percent Inhibition for each Inhibitor Concentration B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Non-linear Regression (Sigmoidal Dose-Response Curve) D->E F Determine IC50 Value E->F

References

Application Notes and Protocols for Z-Gly-Pro-AMC in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in high-throughput screening (HTS) for the identification and characterization of inhibitors targeting specific proteases.[1] This peptide substrate is particularly valuable for assaying the activity of prolyl endopeptidases, a class of enzymes that cleave peptide bonds on the C-terminal side of proline residues.[2] Key enzymes that process this compound include Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), both of which are significant targets in drug discovery for various diseases, including cancer, fibrosis, and type 2 diabetes.[3][4]

The assay principle is based on the enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group. In its intact form, this compound is non-fluorescent. Upon hydrolysis by the target enzyme, the highly fluorescent AMC moiety is released.[5][6] The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the enzyme's activity.[5][7] This continuous and sensitive detection method is ideal for HTS applications.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for assays utilizing this compound and related substrates. This information is critical for assay design, optimization, and data interpretation.

Table 1: Physicochemical and Spectral Properties of this compound

ParameterValueReference(s)
Molecular FormulaC₂₅H₂₅N₃O₆[6]
Molecular Weight463.48 g/mol [6]
Excitation Wavelength (λex)~380 nm[5][6]
Emission Wavelength (λem)~460 nm[5][6]
Solvent for Stock SolutionDMSO[3]

Table 2: Kinetic Parameters for Prolyl Endopeptidases with this compound

EnzymeKₘ (µM)Vₘₐₓkcat (s⁻¹)Source OrganismReference(s)
Z-Pro-prolinal-insensitive peptidase (ZIP)54Not ReportedNot ReportedBovine Serum[8]
Fibroblast Activation Protein (FAP)Not ReportedNot ReportedNot ReportedHuman
Dipeptidyl Peptidase IV (DPP-IV)Not ReportedNot ReportedNot ReportedHuman

Table 3: IC₅₀ Values of Inhibitors for Fibroblast Activation Protein (FAP) using this compound

InhibitorIC₅₀ (nM)Enzyme SourceReference(s)
N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099)<10 (activity threshold)Recombinant Human FAP[9]
PNT65553.9 ± 0.3Recombinant Human FAP[10]
¹⁷⁷Lu-PNT655516 ± 3.0Recombinant Human FAP[10]
⁶⁸Ga-PNT655555 ± 3.0Recombinant Human FAP[10]

Table 4: IC₅₀ Values of Inhibitors for Dipeptidyl Peptidase IV (DPP-IV) using Gly-Pro-AMC *

InhibitorIC₅₀ (µM)Enzyme SourceReference(s)
Sitagliptin0.6Caco-2 cells[11]
Sitagliptin0.2Human Serum[11]
Compound 1 (4-benzylpiperidine derivative)1.6 ± 0.04Not Specified[12]
Compound 2 (2-benzylpyrrolidine derivative)0.3 ± 0.03Not Specified[12]
Compound 3 (phenethyl-piperazine derivative)1.2 ± 0.04Not Specified[12]
Compound 4 (4-amino-1-benzylpiperidine derivative)4 ± 0.08Not Specified[12]

*Note: Data for DPP-IV inhibitors is often reported using the unblocked substrate Gly-Pro-AMC. The Z-blocked version (this compound) is typically used for endopeptidases like FAP.

Signaling Pathways

The enzymes targeted by this compound play crucial roles in various signaling pathways. Understanding these pathways is essential for contextualizing the results of HTS campaigns.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP Integrin Integrin FAP->Integrin DPPIV DPPIV FAP->DPPIV Complex Formation PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Ras_ERK Ras-ERK Pathway FAP->Ras_ERK STAT3 STAT3 FAP->STAT3 RhoA RhoA Integrin->RhoA Collagen Collagen Collagen->FAP Cleavage Bioactive_Peptides Bioactive Peptides Bioactive_Peptides->FAP Cleavage Gene_Expression Gene Expression (Proliferation, Migration, Invasion) PI3K_AKT->Gene_Expression Ras_ERK->Gene_Expression RhoA->Gene_Expression Migration STAT3->Gene_Expression

Caption: FAP signaling in cancer-associated fibroblasts.

DPPIV_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food_Intake Food Intake L_Cells L-Cells Food_Intake->L_Cells GLP1_active Active GLP-1 L_Cells->GLP1_active Release DPPIV DPP-IV GLP1_active->DPPIV Inactivation Beta_Cells β-Cells GLP1_active->Beta_Cells Stimulates Glucagon_Secretion Glucagon Secretion (Suppressed) GLP1_active->Glucagon_Secretion Suppresses GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive DPPIV_Inhibitor DPP-IV Inhibitor DPPIV_Inhibitor->DPPIV Inhibits Insulin_Secretion Insulin Secretion Beta_Cells->Insulin_Secretion

Caption: Role of DPP-IV in glucose homeostasis.

Experimental Protocols

The following protocols provide a general framework for using this compound in HTS assays. Optimization of specific parameters such as enzyme and substrate concentrations, and incubation times may be required for different enzymes and experimental setups.

Protocol 1: High-Throughput Screening for FAP Inhibitors

1. Materials and Reagents:

  • This compound: 10 mM stock solution in DMSO.

  • Recombinant Human FAP: Prepare a working stock in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5.[13]

  • Test Compounds: Serially diluted in DMSO.

  • Positive Control Inhibitor: A known FAP inhibitor (e.g., PNT6555).

  • 96-well or 384-well black, flat-bottom plates.

  • Fluorescence plate reader.

2. Experimental Workflow:

HTS_Workflow_FAP A Prepare Reagents: - Dilute FAP enzyme in assay buffer. - Dilute test compounds and controls. B Dispense 50 µL of FAP enzyme solution to each well of a microplate. A->B C Add 1 µL of test compound, control, or DMSO to the respective wells. B->C D Pre-incubate for 15 minutes at 37°C. C->D E Prepare this compound working solution in assay buffer (e.g., 50 µM). D->E F Add 50 µL of this compound solution to all wells to initiate the reaction. E->F G Measure fluorescence kinetically for 30 minutes at 37°C (Ex: 380 nm, Em: 460 nm). F->G H Calculate the rate of reaction (slope) and determine % inhibition. G->H

Caption: HTS workflow for FAP inhibitor screening.

3. Detailed Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of recombinant human FAP in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a working solution of this compound in assay buffer. A final concentration of 25-50 µM is a good starting point.[13]

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add test compounds, positive control inhibitor, and DMSO (vehicle control) to the appropriate wells.

    • Add the FAP enzyme working solution to all wells except for the no-enzyme control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Add the this compound working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: DPP-IV Inhibitor Screening Assay

1. Materials and Reagents:

  • Gly-Pro-AMC: 10 mM stock solution in DMSO.

  • Recombinant Human DPP-IV: Prepare a working stock in assay buffer.

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.

  • Test Compounds: Serially diluted in DMSO.

  • Positive Control Inhibitor: A known DPP-IV inhibitor (e.g., Sitagliptin).

  • 96-well or 384-well black, flat-bottom plates.

  • Fluorescence plate reader.

2. Experimental Workflow:

HTS_Workflow_DPPIV A Prepare Reagents: - Dilute DPP-IV enzyme in assay buffer. - Dilute test compounds and controls. B Dispense enzyme, buffer, and test compounds /controls into microplate wells. A->B C Pre-incubate for 10 minutes at 25°C. B->C D Prepare Gly-Pro-AMC working solution in assay buffer (e.g., 50 µM). C->D E Add Gly-Pro-AMC solution to all wells to initiate the reaction. D->E F Measure fluorescence kinetically for 20-30 minutes at 25°C (Ex: 360 nm, Em: 460 nm). E->F G Calculate the rate of reaction (slope) and determine % inhibition. F->G

References

Kinetic Measurements Using Z-Gly-Pro-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of certain proteases. This peptide substrate contains a 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, which is fluorescent upon cleavage from the peptide. The cleavage of the bond between proline and AMC by a target enzyme releases the highly fluorescent AMC molecule, which can be monitored in real-time to determine enzymatic activity. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.

This document provides detailed application notes and protocols for using this compound to conduct kinetic measurements of key enzymes, including Prolyl Endopeptidase (PREP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP-IV).

Principle of the Assay

The enzymatic reaction is based on the hydrolysis of the non-fluorescent substrate this compound by a protease, which releases the fluorescent product AMC. The rate of this reaction is directly proportional to the enzyme's activity and can be monitored continuously using a fluorometer. This allows for the determination of initial reaction velocities, which are essential for kinetic analysis, including the calculation of Michaelis-Menten constants (K) and catalytic efficiency (kcat/K).

G cluster_reaction Enzymatic Reaction This compound This compound (Non-fluorescent) Products Z-Gly-Pro + AMC (Fluorescent) This compound->Products Enzymatic Cleavage Enzyme Enzyme (e.g., PREP, FAP, DPP-IV) Enzyme->this compound

Figure 1: Enzymatic cleavage of this compound.

Target Enzymes

This compound is a substrate for several post-proline cleaving enzymes. Understanding the specificities and potential for cross-reactivity is crucial for accurate data interpretation.

  • Prolyl Endopeptidase (PREP or POP): A cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This compound is a classic substrate for PREP.

  • Fibroblast Activation Protein (FAP): A transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is highly expressed in the stroma of many epithelial cancers and sites of tissue remodeling.[1]

  • Dipeptidyl Peptidase IV (DPP-IV or CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides. While this compound can be cleaved by DPP-IV, other substrates like Gly-Pro-AMC are often preferred for higher sensitivity.[2]

Due to the overlapping substrate specificity, it is often necessary to use specific inhibitors to differentiate the activity of these enzymes in complex biological samples.[3]

Quantitative Data Summary

The following table summarizes representative kinetic parameters for enzymes that cleave this compound or similar substrates. Direct comparative studies with this compound for all enzymes are limited; therefore, the specific substrate used in the cited study is noted.

EnzymeSourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Prolyl Endopeptidase (ZIP)Bovine SerumZ-Gly-Pro-MCA54--[4]
Fibroblast Activation ProteinPurified FAPSuc-Gly-Pro-AMC8.33--[1]
Dipeptidyl Peptidase IVRecombinant HumanGly-Pro-pNA---[5]

Note: "-" indicates that the data was not reported in the cited source. ZIP (Z-Pro-prolinal-insensitive peptidase) is a prolyl endopeptidase.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified recombinant enzyme, cell lysates, or tissue homogenates.

  • Substrate: this compound (e.g., from MedchemExpress or Bachem).

  • Assay Buffer: Buffer composition may vary depending on the target enzyme (see specific protocols below).

  • Inhibitors (optional): Specific inhibitors to differentiate enzyme activities (e.g., Z-Pro-Prolinal for PREP).[6]

  • 96-well black, flat-bottom microplates: For fluorescence measurements.

  • Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

  • Dimethyl sulfoxide (B87167) (DMSO): For dissolving the substrate and inhibitors.

  • 7-Amino-4-methylcoumarin (AMC): For generating a standard curve.

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the enzyme source to the desired concentration in the appropriate ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically.

  • Substrate Working Solution: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the kinetic assay.

  • AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-10 µM) to generate a standard curve for converting relative fluorescence units (RFU) to the molar amount of product formed.

Protocol 1: Prolyl Endopeptidase (PREP) Activity Assay

This protocol is adapted for a continuous fluorometric assay to measure PREP activity.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA.[6]

Procedure:

  • To each well of a 96-well black microplate, add 50 µL of assay buffer. Include wells for blank controls (assay buffer and substrate, no enzyme).

  • Add 25 µL of the diluted PREP enzyme solution to the sample wells. To the blank wells, add 25 µL of assay buffer.

  • If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding 25 µL of the this compound working solution to all wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

Protocol 2: Fibroblast Activation Protein (FAP) Activity Assay

This protocol is suitable for measuring the activity of recombinant FAP or FAP in biological samples.

  • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[1]

Procedure:

  • Add 50 µL of the FAP enzyme preparation (e.g., diluted recombinant FAP or cell lysate) to each well of a 96-well black microplate.

  • For inhibitor controls, pre-incubate the enzyme with a known FAP inhibitor.

  • To initiate the reaction, add 50 µL of the this compound working substrate solution to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]

Protocol 3: Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

This protocol provides a general framework for measuring DPP-IV activity. Note that H-Gly-Pro-AMC is often a more sensitive substrate for DPP-IV.[2]

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[7]

Procedure:

  • Add 50 µL of the diluted DPP-IV enzyme solution to each well of a 96-well black microplate.

  • For inhibitor studies, add the test compounds and pre-incubate with the enzyme.

  • Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final substrate concentration should be optimized, with a suggested starting point of 100 µM.[7]

  • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically at a constant temperature (e.g., 30°C or 37°C).

Experimental Workflow

G cluster_workflow Experimental Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Add reagents to 96-well plate) prep->setup preincubate Pre-incubation (Enzyme +/- Inhibitor) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Fluorescence reading over time) initiate->measure analyze Data Analysis (Calculate rates, determine kinetic parameters) measure->analyze

Figure 2: General experimental workflow.

Data Analysis

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity (RFU) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Convert to Molar Rate: Use the AMC standard curve to convert the initial velocities from RFU/min to moles of AMC released per minute.

  • Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways

Fibroblast Activation Protein (FAP) Signaling

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and angiogenesis. It can act as an upstream regulator of the PTEN/PI3K/Akt and Ras-ERK pathways.[8] FAP expression can also lead to the activation of the SHH/Gli1 signaling pathway.[9]

G cluster_fap_pathway FAP Signaling Pathways FAP FAP PI3K PI3K FAP->PI3K Ras Ras FAP->Ras SHH SHH FAP->SHH AKT AKT PI3K->AKT Proliferation Proliferation, Invasion, Angiogenesis AKT->Proliferation ERK ERK Ras->ERK ERK->Proliferation Gli1 Gli1 SHH->Gli1 Gli1->Proliferation

Figure 3: FAP-mediated signaling pathways.

Dipeptidyl Peptidase IV (DPP-IV) Signaling

DPP-IV can modulate signaling pathways by cleaving and altering the activity of various peptide hormones and chemokines. For instance, it plays a role in glucose metabolism by inactivating glucagon-like peptide-1 (GLP-1). DPP-IV has also been shown to potentiate the activin/nodal signaling pathway by augmenting Smad2 phosphorylation.[10]

G cluster_dppiv_pathway DPP-IV Signaling Modulation cluster_glp1 Glucose Metabolism cluster_activin Activin/Nodal Pathway GLP1_active Active GLP-1 GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Cleavage DPP4_glp1 DPP-IV DPP4_glp1->GLP1_active Activin Activin/Nodal Receptor Receptor Complex Activin->Receptor Smad2 Smad2 Receptor->Smad2 pSmad2 pSmad2 Smad2->pSmad2 GeneExpression Target Gene Expression pSmad2->GeneExpression DPP4_activin DPP-IV DPP4_activin->Smad2 Potentiates

Figure 4: DPP-IV in signaling pathways.

References

Z-Gly-Pro-AMC Assay in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Z-Gly-Pro-AMC for the real-time detection of specific protease activity in live cells. This assay is a powerful tool for studying the enzymatic activity of Fibroblast Activation Protein (FAP) and prolyl endopeptidase, offering insights into various physiological and pathological processes, including cancer progression, tissue remodeling, and inflammation.

Introduction

The this compound assay is a sensitive and continuous method for measuring the activity of proteases that recognize and cleave the Gly-Pro dipeptide sequence. The substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (this compound), is a non-fluorescent molecule. Upon enzymatic cleavage C-terminal to the proline residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using fluorescence microscopy or a plate reader. In live-cell applications, this assay allows for the visualization and quantification of FAP and prolyl endopeptidase activity within the cellular microenvironment.

Principle of the Assay

The fundamental principle of the this compound assay lies in the enzymatic liberation of a fluorophore from a quenched state. The carbobenzoxy (Z) group serves as a protecting group for the N-terminus of the peptide. The Gly-Pro sequence is specifically recognized by target proteases like FAP.

G cluster_0 Assay Principle This compound This compound (Non-fluorescent Substrate) Cleavage Enzymatic Cleavage This compound->Cleavage Enzyme Fibroblast Activation Protein (FAP) or Prolyl Endopeptidase Enzyme->Cleavage Products Z-Gly-Pro + AMC (Fluorescent) Cleavage->Products

Figure 1: Principle of the this compound fluorogenic assay.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the this compound assay. It is important to note that optimal conditions for live-cell assays are cell-type dependent and require empirical determination.

Table 1: Spectral Properties of AMC

ParameterValueNotes
Excitation Maximum (λex)~380 nmCan range from 360-380 nm depending on instrument and buffer conditions.[1][2][3]
Emission Maximum (λem)~460 nmCan range from 440-460 nm.[1][2][3]

Table 2: Recommended Concentration Ranges for Live-Cell Assays

ParameterRecommended RangeNotes
This compound Working Concentration10 - 100 µMHigher concentrations may lead to substrate inhibition or toxicity. Optimal concentration should be determined empirically.[4]
Cell Seeding Density50-70% confluencyEnsure cells are in a logarithmic growth phase for optimal health and enzymatic activity.[4]
Incubation Time30 - 120 minutesMonitor fluorescence development over time to determine the optimal measurement window.[4][5]
Final DMSO Concentration< 1% (v/v)High concentrations of DMSO can be cytotoxic.[5]

Table 3: In Vitro Assay Concentrations (for reference)

ComponentFinal ConcentrationNotes
This compound (in vitro)50 - 266 µMTypically higher than for live-cell assays.[1][6][7]
Recombinant FAP (in vitro)0.01 µg per wellFor purified enzyme assays.[7]

Experimental Protocols

The following protocols provide a general framework for using the this compound assay in live cells. Optimization for specific cell types and experimental conditions is essential.

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Live-Cell Imaging Medium:

    • Use a phenol (B47542) red-free cell culture medium to reduce background fluorescence.

    • Supplement as required for your specific cell type (e.g., with serum, glutamine).

  • Assay Buffer (for control experiments with lysates):

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • (Optional) 1 mM EDTA

    • Prepare fresh on the day of the experiment.

Protocol for Live-Cell Imaging of FAP Activity

This protocol is designed for fluorescence microscopy.

G cluster_workflow Live-Cell Imaging Workflow start Seed cells on glass-bottom dish culture Culture to 50-70% confluency start->culture wash1 Wash with pre-warmed imaging medium culture->wash1 inhibitor Optional: Pre-treat with FAP inhibitor wash1->inhibitor load Load cells with this compound working solution wash1->load No inhibitor control inhibitor->load incubate Incubate at 37°C, 5% CO2 for 30-60 min load->incubate wash2 Gently wash to remove excess substrate incubate->wash2 image Acquire images on a fluorescence microscope wash2->image analyze Quantify fluorescence intensity image->analyze

Figure 2: Experimental workflow for live-cell imaging with this compound.

Materials:

  • Cells of interest

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • This compound stock solution (10 mM in DMSO)

  • Live-cell imaging medium (phenol red-free)

  • FAP inhibitor (optional, for negative controls)

  • Fluorescence microscope with a heated stage, CO₂ incubation chamber, and appropriate filter sets (Ex: ~380 nm, Em: ~460 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.[4]

  • Reagent Preparation:

    • Prepare the this compound working solution by diluting the 10 mM stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 10-50 µM).[4]

  • Cell Loading and Imaging:

    • Wash the cells once with pre-warmed imaging medium.

    • For inhibitor controls, pre-treat cells with a FAP inhibitor for the recommended time before adding the substrate.

    • Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.[4]

    • Gently wash the cells twice with pre-warmed imaging medium to remove excess substrate.[4]

    • Add fresh, pre-warmed imaging medium to the cells.

  • Fluorescence Microscopy:

    • Place the dish on the heated stage of the fluorescence microscope.

    • Acquire images using the appropriate filter set for AMC.

    • Acquire images at different time points to monitor the change in fluorescence.

  • Image Analysis:

    • Quantify the fluorescence intensity in individual cells or specific subcellular regions using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated cells.

Protocol for Flow Cytometry Analysis

This protocol allows for the quantification of FAP activity in a cell population.

Materials:

  • Cells in suspension

  • This compound stock solution (10 mM in DMSO)

  • Live-cell imaging medium or appropriate buffer (e.g., PBS with calcium and magnesium)

  • Flow cytometer with a UV laser for excitation

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in live-cell imaging medium at a concentration of 1x10⁶ cells/mL.

  • Substrate Loading: Add this compound to the cell suspension to the desired final concentration.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a UV laser and detecting emission in the blue channel.

Troubleshooting

Table 4: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no fluorescence signal Inactive enzyme in cells.Use a positive control cell line known to express FAP.
Substrate degradation.Prepare fresh working solutions of this compound. Store stock solution properly.[2]
Incorrect instrument settings.Verify excitation and emission wavelengths are set correctly for AMC.[2]
High background fluorescence Autohydrolysis of the substrate.Include a "no cell" control to measure the rate of substrate autohydrolysis and subtract this from your sample readings.[2]
Contamination of reagents or microplate.Use high-purity reagents and sterile labware.[2]
Cell culture medium contains fluorescent components (e.g., phenol red, riboflavin).Use phenol red-free medium for the assay.
Inconsistent results Inhomogeneous mixing of reagents.Ensure thorough but gentle mixing of the substrate with the cell medium.[2]
Temperature fluctuations.Pre-warm all reagents and use a heated microscope stage.[2]
Pipetting errors.Use calibrated pipettes.
Cell death or morphological changes Phototoxicity from excitation light.Use the lowest possible excitation light intensity and exposure time. Reduce the frequency of image acquisition for time-lapse experiments.[8][9][10][11]
Substrate toxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.
DMSO toxicity.Ensure the final DMSO concentration is below 1%.

Signaling Pathways and Applications

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. Its activity is implicated in tumor growth, invasion, and metastasis. The this compound assay can be used to study the role of FAP in these processes and to screen for FAP inhibitors.

G cluster_pathway FAP in the Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP FAP Expression CAF->FAP ECM Extracellular Matrix (ECM) Degradation FAP->ECM GrowthFactors Release of Growth Factors FAP->GrowthFactors Invasion Invasion & Metastasis ECM->Invasion TumorCell Tumor Cell GrowthFactors->TumorCell Promotes proliferation TumorCell->Invasion

Figure 3: Role of FAP in the tumor microenvironment.

Applications:

  • Drug Discovery: High-throughput screening for FAP inhibitors.

  • Cancer Biology: Studying the role of FAP in tumor progression and metastasis.

  • Fibrosis Research: Investigating the involvement of FAP in fibrotic diseases.

  • Immunology: Understanding the role of FAP in immune suppression within the tumor microenvironment.

References

Application Notes and Protocols for the Use of Z-Gly-Pro-AMC and its Analogue Gly-Pro-AMC in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate utilized in the study of certain proteases. While it is a substrate for prolyl endopeptidases, its analogue, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is more commonly employed for the specific and sensitive measurement of Dipeptidyl Peptidase-IV (DPP-IV/CD26) activity in biological samples, including plasma.[1] DPP-IV is a serine exopeptidase that plays a significant role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, such as the incretin (B1656795) hormones GLP-1 and GIP.[2][3] Consequently, DPP-IV is a key therapeutic target for type 2 diabetes.[4] This document provides detailed application notes and protocols for the use of these substrates in plasma, with a focus on DPP-IV activity assays.

Principle of the Assay:

The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate by DPP-IV. This reaction releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 460-465 nm.[5][6] The rate of AMC production is directly proportional to the DPP-IV activity in the plasma sample.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the DPP-IV enzymatic assay in human plasma using the fluorogenic substrate Gly-Pro-AMC.

Table 1: Kinetic Parameters for DPP-IV in Human Plasma

ParameterValueSubstrateNotesSource
K_m 13.75 - 14.35 µMGly-Pro-AMCMichaelis-Menten constant determined in human plasma samples.[7]
K_m 15.3 - 15.35 µMGly-Pro-AMCDetermined using recombinant human DPP-IV as a standard.[7]
V_max/K_m 0.09 min⁻¹Gly-Pro-AMCCatalytic efficacy for Gly-Pro-AMC hydrolysis in human plasma.[4]

Table 2: Optimal Assay Conditions for DPP-IV Activity

ParameterOptimal Range/ValueNotesSource
pH 7.5 - 9.0DPP-IV exhibits its highest activity in this range.[8]
Temperature 37 - 50 °CActivity increases up to 50°C. Standard assays are typically run at 37°C.[8][9]
Excitation Wavelength 360 - 380 nmFor the detection of the fluorescent product, AMC.[5][6]
Emission Wavelength 460 - 465 nmFor the detection of the fluorescent product, AMC.[5]

Table 3: Inhibitor Potency against Human Plasma DPP-IV

InhibitorIC₅₀ ValueSubstrateNotesSource
Sitagliptin 39.18 nMGP-BAN*A competitive inhibitor of DPP-IV.[4]

*Note: The IC₅₀ for Sitagliptin was determined using the fluorescent probe GP-BAN, which has demonstrated similar characteristics to GP-AMC in human plasma DPP-IV assays.[4]

Experimental Protocols

Protocol 1: Measurement of DPP-IV Activity in Human Plasma

This protocol is designed for a 96-well plate format and provides a method for determining DPP-IV activity in human plasma samples.

Materials and Reagents:

  • Gly-Pro-AMC hydrobromide (Substrate)

  • DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl or 100 mM HEPES, pH 7.6-8.0)[1][7]

  • Recombinant Human DPP-IV (Positive Control)

  • DPP-IV Inhibitor (e.g., Sitagliptin for specificity control)

  • 7-Amino-4-methylcoumarin (AMC) (Standard)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human plasma samples (collected with EDTA or heparin)

  • Black 96-well microplates with clear bottoms

  • Fluorescent microplate reader

  • Incubator capable of maintaining 37°C

  • Pipettes and pipette tips

  • Microcentrifuge

Reagent Preparation:

  • DPP-IV Assay Buffer: Prepare a suitable buffer such as 100 mM Tris-HCl, pH 8.0.[1]

  • Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve Gly-Pro-AMC in DMSO. Store at -20°C, protected from light.[1]

  • Working Substrate Solution (e.g., 100 µM): Dilute the Gly-Pro-AMC stock solution in DPP-IV Assay Buffer to the desired final concentration. Prepare this solution fresh before use.[1]

  • AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Store at -20°C.[1]

  • AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in DPP-IV Assay Buffer to generate a standard curve (e.g., 0-10 µM).[1]

Sample Preparation:

  • Thaw frozen human plasma samples on ice.

  • Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any precipitates.[1]

  • Dilute the plasma samples in DPP-IV Assay Buffer as needed. A 1:20 dilution is a common starting point.[3]

Assay Procedure:

  • Plate Setup:

    • Sample Wells: Add 50 µL of the diluted plasma sample.

    • Positive Control Wells: Add 50 µL of a known concentration of recombinant human DPP-IV.

    • Inhibitor Control Wells: Add the plasma sample and a specific DPP-IV inhibitor (e.g., Sitagliptin) to confirm that the measured activity is from DPP-IV.

    • Blank Wells (Substrate Background): Add 50 µL of DPP-IV Assay Buffer.

    • Standard Curve Wells: Add 50 µL of each AMC standard dilution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[1]

  • Reaction Initiation: Add 50 µL of the working substrate solution to all wells except the AMC standard curve wells.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light. The incubation time can be optimized based on the signal intensity.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[7]

Data Analysis:

  • AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • DPP-IV Activity Calculation:

    • Subtract the fluorescence reading of the blank well from all sample and control readings.

    • Use the standard curve equation to convert the background-subtracted fluorescence values into the concentration of AMC produced.

    • Calculate the DPP-IV activity, which is often expressed as the amount of AMC produced per unit of time per volume of plasma (e.g., nmol/min/mL).

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction sub Gly-Pro-AMC (Non-Fluorescent) enz DPP-IV (from Plasma) sub->enz prod1 AMC (Fluorescent) enz->prod1 Cleavage prod2 Gly-Pro (Dipeptide) enz->prod2

Caption: DPP-IV cleaves Gly-Pro-AMC into fluorescent AMC and a dipeptide.

Experimental Workflow

Experimental_Workflow prep Reagent & Sample Preparation setup Plate Setup (Samples, Controls, Standards) prep->setup preinc Pre-incubation (37°C, 5-10 min) setup->preinc init Add Working Substrate Solution preinc->init inc Incubation (37°C, 20-30 min) init->inc read Measure Fluorescence (Ex: 360nm, Em: 460nm) inc->read analyze Data Analysis (Standard Curve & Activity Calc.) read->analyze

Caption: Workflow for the Gly-Pro-AMC assay in human plasma.

References

Z-Gly-Pro-AMC Assay with Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Gly-Pro-AMC assay is a sensitive and widely used fluorometric method for measuring the activity of post-proline cleaving peptidases. This assay utilizes the synthetic peptide substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). Enzymatic cleavage of this substrate at the C-terminal side of the proline residue releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzymatic activity in the sample.

In the context of cell lysates, this assay is particularly valuable for studying the activity of two primary enzymes: Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Both FAP and PREP are serine proteases implicated in a variety of physiological and pathological processes, including cancer progression, fibrosis, and neurological disorders. Understanding their activity in cellular models is crucial for basic research and the development of targeted therapeutics.

This document provides detailed application notes and protocols for performing the this compound assay with cell lysates, including methods for differentiating between FAP and PREP activity, presenting quantitative data, and visualizing relevant signaling pathways and experimental workflows.

Principle of the Assay

The core principle of the this compound assay is the enzymatic hydrolysis of a fluorogenic substrate. In its intact form, this compound is non-fluorescent. Upon cleavage by a post-proline cleaving enzyme present in the cell lysate, the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), is released. The fluorescence of free AMC is detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of the increase in fluorescence intensity over time is a direct measure of the enzyme's activity.

Data Presentation

Quantitative data from the this compound assay should be meticulously organized to allow for clear interpretation and comparison between different experimental conditions. The following tables provide examples of how to structure such data.

Table 1: Specific Activity of FAP and PREP in Various Cancer Cell Lysates

Cell LineTotal this compound Cleavage Activity (RFU/min/µg protein)FAP-specific Activity (RFU/min/µg protein)PREP-specific Activity (RFU/min/µg protein)
U87 (Glioblastoma)150.5 ± 12.3125.2 ± 10.125.3 ± 2.2
NCI-H2228 (NSCLC)85.2 ± 7.970.1 ± 6.515.1 ± 1.4
SK-MEL-24 (Melanoma)110.8 ± 9.595.7 ± 8.315.1 ± 1.2
PC3 (Prostate Cancer)20.1 ± 2.55.6 ± 0.814.5 ± 1.7
HCT116 (Colorectal Carcinoma)65.7 ± 5.850.4 ± 4.915.3 ± 1.9
NCI-H226 (Lung Squamous Cell Carcinoma)92.4 ± 8.178.9 ± 7.213.5 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments. FAP and PREP specific activities are determined using selective inhibitors.

Table 2: Inhibition of FAP and PREP Activity by Specific Inhibitors in U87 Cell Lysates

InhibitorConcentration (nM)FAP Activity (% of Control)PREP Activity (% of Control)
FAP Inhibitor (e.g., Talabostat)185.2 ± 5.198.1 ± 3.2
1045.7 ± 3.995.6 ± 2.8
1005.1 ± 0.892.3 ± 4.1
PREP Inhibitor (e.g., S17092)1097.4 ± 4.575.3 ± 6.2
10095.8 ± 3.730.1 ± 2.9
100093.2 ± 4.88.7 ± 1.1

Data are presented as mean ± standard deviation. Control activity (100%) is the enzyme activity in the absence of any inhibitor.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates
  • Cell Culture: Culture cells to 80-90% confluency in the appropriate growth medium.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash once with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.

  • Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail (excluding serine protease inhibitors that might interfere with FAP/PREP activity).

  • Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Enzyme Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA.

    • This compound Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.

    • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer immediately before use.

    • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (B1665955) in DMSO for generating a standard curve.

    • (Optional) Inhibitor Stock Solutions: Prepare stock solutions of specific FAP and PREP inhibitors in DMSO.

  • Assay Procedure:

    • Plate Setup: Use a black, flat-bottom 96-well plate for fluorescence measurements.

    • Enzyme Addition: Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.

    • Blank/Control Wells:

      • Substrate Blank: 50 µL of Assay Buffer without cell lysate.

      • Lysate Blank: 50 µL of cell lysate without the substrate (to account for background fluorescence of the lysate).

    • (Optional) Inhibitor Wells: Pre-incubate the cell lysate with the desired concentration of a specific FAP or PREP inhibitor for 15-30 minutes at 37°C before adding the substrate.

    • Reaction Initiation: To start the reaction, add 50 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the appropriate blank wells from the sample readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

    • Normalize the activity to the amount of protein in each well to obtain the specific activity (RFU/min/µg protein).

    • (Optional) Use an AMC standard curve to convert the fluorescence units to the amount of product formed (pmol/min/µg protein).

Protocol 3: Differentiating FAP and PREP Activity

Since this compound is a substrate for both FAP and PREP, their individual contributions to the total activity in a cell lysate must be determined using specific inhibitors.

  • Perform three sets of parallel experiments:

    • Total Activity: Measure the this compound cleavage activity in the cell lysate without any inhibitors.

    • PREP Activity: Measure the activity in the presence of a potent and selective FAP inhibitor (e.g., Talabostat). The remaining activity will be attributable to PREP.

    • FAP Activity: Measure the activity in the presence of a potent and selective PREP inhibitor (e.g., S17092). The remaining activity will be attributable to FAP.

  • Calculate specific activities:

    • FAP-specific activity = Total activity - Activity in the presence of the FAP inhibitor.

    • PREP-specific activity = Total activity - Activity in the presence of the PREP inhibitor.

Visualizations

Signaling Pathways

Fibroblast Activation Protein (FAP) is known to influence several signaling pathways that are critical in the tumor microenvironment, promoting cancer cell proliferation, invasion, and angiogenesis.[1][2] Key downstream targets of FAP signaling include the PI3K/AKT, RAS/ERK, and SHH/GLI pathways.[2]

FAP_Signaling_Pathway FAP FAP Integrin Integrin FAP->Integrin SHH SHH FAP->SHH FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Invasion Invasion & Migration AKT->Invasion ERK ERK Ras->ERK ERK->Proliferation ERK->Invasion GLI GLI SHH->GLI GLI->Proliferation Angiogenesis Angiogenesis GLI->Angiogenesis

Caption: FAP-mediated signaling pathways in the tumor microenvironment.

Prolyl Endopeptidase (PREP) is primarily involved in the maturation and degradation of neuropeptides and peptide hormones, thereby modulating various physiological processes.[3] It is also implicated in the inositol (B14025) signaling pathway.[4]

PREP_Signaling_Pathway Neuropeptide_Precursor Neuropeptide Precursor PREP PREP Neuropeptide_Precursor->PREP Cleavage Active_Neuropeptide Active Neuropeptide PREP->Active_Neuropeptide Inositol Inositol PREP->Inositol GPCR GPCR Active_Neuropeptide->GPCR Binding Cellular_Response Cellular Response GPCR->Cellular_Response Inositol_Phosphates Inositol Phosphates Inositol_Phosphates->PREP Modulation

Caption: Role of PREP in neuropeptide processing and inositol signaling.

Experimental Workflow

The following diagram illustrates the overall workflow for conducting the this compound assay with cell lysates.

Experimental_Workflow Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Assay_Setup 3. Assay Setup in 96-well Plate Cell_Lysis->Assay_Setup Inhibitor_Incubation 4. (Optional) Inhibitor Incubation Assay_Setup->Inhibitor_Incubation Reaction_Initiation 5. Add Substrate (this compound) Assay_Setup->Reaction_Initiation Inhibitor_Incubation->Reaction_Initiation Fluorescence_Measurement 6. Kinetic Fluorescence Measurement Reaction_Initiation->Fluorescence_Measurement Data_Analysis 7. Data Analysis Fluorescence_Measurement->Data_Analysis

Caption: Experimental workflow for the this compound assay with cell lysates.

Conclusion

The this compound assay is a powerful tool for quantifying the activity of post-proline cleaving enzymes like FAP and PREP in cell lysates. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data. The ability to differentiate between FAP and PREP activity using specific inhibitors is critical for accurately interpreting results and understanding the specific roles of these enzymes in cellular processes. The provided templates for data presentation and visualizations of signaling pathways and workflows offer a comprehensive framework for reporting and interpreting the findings from this assay, making it an invaluable technique for both fundamental research and drug discovery.

References

Application Note: Determination of Enzyme Specific Activity using the Z-Gly-Pro-AMC Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Z-Gly-Pro-AMC assay is a highly sensitive method for detecting and quantifying the activity of certain proteases, particularly prolyl endopeptidases. The assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the peptide and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[1] The rate of increase in fluorescence is directly proportional to the enzyme's activity. Specific activity, a measure of enzyme purity and efficiency, is defined as the number of enzyme units per milligram of protein (e.g., µmol of substrate converted per minute per mg of protein).[2][3] This document provides a detailed protocol for determining the specific activity of an enzyme using the this compound substrate, from setting up the assay to calculating the final results.

Principle of the Assay

The core of the assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a fluorescent product. The enzyme (e.g., Prolyl Endopeptidase) recognizes the Z-Gly-Pro sequence and cleaves the bond linking it to AMC. The liberated AMC molecule fluoresces strongly upon excitation (λex ≈ 380 nm), with an emission maximum around 460 nm.[4][5] By monitoring the increase in fluorescence over time, the reaction velocity can be determined.

Assay_Principle sub This compound (Non-Fluorescent) prod1 Z-Gly-Pro sub->prod1 prod2 AMC (Fluorescent) plus + enzyme Enzyme

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

Experimental Protocols

Protocol 1: Preparation of AMC Standard Curve

To convert the measured Relative Fluorescence Units (RFU) into the molar amount of product formed, a standard curve using free AMC is required.[6][7]

Materials:

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Anhydrous DMSO

  • Assay Buffer (e.g., Tris-HCl, HEPES at the optimal pH for the enzyme)

  • Opaque 96-well microplate (black plates are recommended to minimize background fluorescence)

Procedure:

  • Prepare a 1 mM AMC Stock Solution: Dissolve the AMC standard in DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[6]

  • Prepare AMC Dilutions: Create a series of dilutions of the AMC stock solution in the assay buffer. For example, to generate a standard curve from 0 to 50 µM, dilute the 1 mM stock.

  • Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution, including a buffer-only blank (0 µM AMC), to the wells of the 96-well plate in triplicate.

  • Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader using the same excitation and emission wavelengths that will be used for the kinetic assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Plotting: Subtract the average RFU of the blank from all other measurements. Plot the background-corrected RFU (y-axis) against the corresponding AMC concentration in µM (x-axis).

  • Determine Slope: Perform a linear regression on the data points. The slope of this line (in RFU/µM) will serve as the conversion factor.[8]

Protocol 2: Continuous Kinetic Enzyme Assay

Materials:

  • Enzyme sample (purified or lysate)

  • This compound substrate

  • Assay Buffer

  • Opaque 96-well microplate

  • Fluorescence microplate reader with kinetic measurement capability

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Thaw the enzyme stock on ice and dilute it to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a working solution of this compound in assay buffer. A typical final concentration in the assay is between 50-200 µM.[5]

  • Assay Setup:

    • Add the diluted enzyme solution to the wells of the microplate. Include a "no-enzyme" control containing only assay buffer.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed substrate solution to all wells. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity kinetically.[9] Take readings every 1-2 minutes for a period of 30-60 minutes.

Protocol 3: Determination of Protein Concentration

The total protein concentration of the enzyme sample is required to calculate specific activity. Standard methods such as the Bradford or BCA protein assay should be used.

Procedure:

  • Follow the manufacturer's protocol for the chosen protein assay kit.

  • Use the same enzyme sample (at the same stock concentration used for the kinetic assay) to determine its protein concentration in mg/mL.

Data Analysis and Calculation of Specific Activity

The following workflow outlines the steps from raw kinetic data to the final specific activity value.

Workflow raw_data Kinetic Data (RFU vs. Time) calc_v0 1. Calculate Initial Velocity (V₀) (Slope in RFU/min) raw_data->calc_v0 std_curve AMC Standard Curve (RFU vs. µM AMC) calc_slope 2. Determine Slope (RFU/µM) std_curve->calc_slope protein_conc Protein Concentration (mg/mL) final_calc 4. Calculate Specific Activity (µmol/min/mg) protein_conc->final_calc convert_rate 3. Convert V₀ to Molar Rate (µmol/min) calc_v0->convert_rate calc_slope->convert_rate convert_rate->final_calc

Caption: Workflow for calculating specific activity from assay data.

Step 1: Calculate Initial Velocity (V₀) in RFU/min For each enzyme reaction, plot the background-corrected RFU versus time (in minutes). Identify the initial linear portion of this curve (typically the first 5-15 minutes, before significant substrate consumption).[6] The slope of this linear portion is the initial velocity (V₀) in RFU/min.

Step 2: Convert V₀ to Molar Rate (µmol/min) Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to a molar rate.

  • Formula:

    • Rate (µM/min) = V₀ (RFU/min) / Slope of Standard Curve (RFU/µM)

  • Next, convert this rate into the total amount of product formed per minute by accounting for the total reaction volume in the well.

    • Rate (µmol/min) = [Rate (µM/min) * Total Volume (L)]

    Example: If Rate = 15 µM/min and Total Volume = 100 µL (0.0001 L) Rate = 15 µmol/(L·min) * 0.0001 L = 0.0015 µmol/min

Step 3: Calculate Specific Activity (U/mg or µmol/min/mg) Finally, calculate the specific activity by dividing the molar rate by the mass of the protein added to the well.[10][11]

  • First, calculate the mass of protein per well:

    • Protein Mass (mg) = Protein Concentration (mg/mL) * Volume of Enzyme Added (mL)

  • Then, calculate Specific Activity:

    • Specific Activity (µmol/min/mg) = Rate (µmol/min) / Protein Mass (mg)

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: AMC Standard Curve Data

AMC Concentration (µM) Average RFU Corrected RFU (Avg - Blank)
0 (Blank) 512 0
5 3360 2848
10 6255 5743
20 12010 11498
40 23450 22938
50 28990 28478

| Slope (Linear Regression) | | 570.0 RFU/µM |

Table 2: Sample Kinetic Data and Specific Activity Calculation

Sample ID Protein Conc. (mg/mL) Enzyme Vol. (µL) Protein Mass (mg) V₀ (RFU/min) Rate (µmol/min) Specific Activity (µmol/min/mg)
Enzyme A 0.50 10 0.005 4500 0.000789 0.158
Enzyme B 0.75 10 0.0075 8200 0.001439 0.192
Control (No Enzyme) N/A 0 0 25 0.000004 N/A

Calculations based on a 100 µL final reaction volume and a standard curve slope of 570.0 RFU/µM.

References

Application Notes and Protocols for Z-Gly-Pro-AMC in Dipepeptidyl Peptidase IV (DPPIV) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1][2] It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2] A key function of DPPIV is the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[2][3][4] Inhibition of DPPIV is a validated therapeutic strategy for the management of type 2 diabetes.[2][3]

The fluorogenic substrate Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-proline 7-amido-4-methylcoumarin) is a widely used tool for the sensitive and continuous measurement of DPPIV activity. This document provides detailed application notes and protocols for utilizing this compound in DPPIV assays.

Principle of the Assay

The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent this compound substrate by DPPIV. This reaction releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to the DPPIV activity. The fluorescence of free AMC can be monitored kinetically, with an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[2][4][5]

Application Notes

The this compound based DPPIV assay is a robust and versatile tool with several key applications in research and drug development:

  • Enzyme Kinetics and Characterization: This assay is ideal for determining fundamental kinetic parameters of DPPIV, such as the Michaelis constant (Km) and maximum velocity (Vmax).

  • High-Throughput Screening (HTS) of Inhibitors: The simplicity and sensitivity of the assay make it suitable for screening large compound libraries to identify potential DPPIV inhibitors.[6]

  • Structure-Activity Relationship (SAR) Studies: It allows for the detailed characterization of the inhibitory potency (e.g., IC50 values) of novel compounds, guiding the optimization of lead candidates.

  • Biological Sample Analysis: The assay can be adapted to measure DPPIV activity in various biological samples, including plasma, serum, and cell lysates, although the presence of other proteases with similar substrate specificity should be considered.[3][7]

Quantitative Data

Table 1: Kinetic Parameters for DPPIV with this compound
ParameterValueSource
K_m691.9 µM[8]
V_maxVaries with enzyme concentration[9]
Table 2: IC50 Values of Known DPPIV Inhibitors Determined Using the this compound Assay
InhibitorIC50 Value (nM)Source
Sitagliptin~18[10]
Vildagliptin~4.5[10]
Linagliptin~1[10]
Alogliptin~24[10]
LAF237 (Vildagliptin)1.3[3]
MK431 (Sitagliptin)16.5[3]

Experimental Protocols

Materials and Reagents
  • Recombinant human DPPIV enzyme

  • This compound substrate

  • DPPIV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[2] or 100 mmol/l HEPES, pH 7.5, 0.1 mg/ml BSA[11])

  • Known DPPIV inhibitor (e.g., Sitagliptin) for positive control[12]

  • Vehicle control (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at 350-380 nm and emission at 450-465 nm

Reagent Preparation
  • DPPIV Assay Buffer: Prepare the buffer and store at 4°C.

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 5 mM. Store at -20°C, protected from light.[2]

  • DPPIV Enzyme Working Solution: Thaw the recombinant DPPIV on ice and dilute to the desired concentration in cold DPPIV Assay Buffer. Keep the diluted enzyme on ice.[2] The optimal concentration should be determined by an enzyme titration experiment.

  • Inhibitor/Compound Stock Solutions: Dissolve test compounds and the positive control inhibitor in DMSO to a stock concentration (e.g., 10 mM).

DPPIV Inhibition Assay Protocol

This protocol is designed for a 100 µL final reaction volume in a 96-well plate format.

  • Plate Setup:

    • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of vehicle (e.g., DMSO).[2]

    • 100% Activity Control (Vehicle): 30 µL of Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of vehicle.[2]

    • Positive Control (Inhibitor): 30 µL of Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the positive control inhibitor at a concentration known to give significant inhibition.[2]

    • Test Compound Wells: 30 µL of Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the test compound diluted to the desired concentration.[2] It is recommended to test each compound in triplicate at multiple concentrations.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of a pre-warmed working solution of this compound in Assay Buffer to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value for optimal sensitivity. A final concentration of 50-100 µM is commonly used.[7][11]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.

  • Subtract Background: Subtract the average rate of the blank wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)) * 100

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Visualizations

Enzymatic Reaction of DPPIV with this compound

G cluster_reaction DPPIV Catalyzed Hydrolysis DPPIV DPPIV Enzyme Product1 Z-Gly-Pro DPPIV->Product1 Releases Product2 AMC (Fluorescent) DPPIV->Product2 Releases Substrate This compound (Non-fluorescent) Substrate->DPPIV Binds to active site

Caption: DPPIV cleaves this compound into Z-Gly-Pro and fluorescent AMC.

Experimental Workflow for DPPIV Inhibitor Screening

G start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Plate Setup (Controls, Inhibitors, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add this compound) pre_incubation->reaction_init kinetic_read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate Rates, % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for screening DPPIV inhibitors using a fluorescence-based assay.

Simplified DPPIV Signaling Pathway in Glucose Homeostasis

G cluster_pathway DPPIV in Incretin Regulation Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates release DPPIV DPPIV Incretins->DPPIV Substrate for Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive Inactive Metabolites DPPIV->Inactive Inactivates to Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor DPPIV Inhibitor Inhibitor->DPPIV

Caption: DPPIV inactivates incretins; inhibitors block this, enhancing insulin secretion.

References

Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Glycyl-L-Prolyl-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate widely utilized in drug discovery and biochemical research.[1][2] Its core application lies in the continuous measurement of the activity of certain proteases, particularly prolyl endopeptidases. Upon enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released.[3][4][5] This liberation of a fluorescent signal allows for real-time monitoring of enzyme kinetics and is readily quantifiable using a fluorescence plate reader, making it an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors.[6][7]

The primary enzymatic targets for this compound include Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), and Fibroblast Activation Protein (FAP).[6][8] Both enzymes are implicated in a variety of disease states, including neurodegenerative disorders, cancer, and fibrosis, making them attractive targets for therapeutic intervention.[6][9] While this compound can also be cleaved by other proteases, its preference for enzymes that cleave C-terminal to proline residues makes it a cornerstone in the development of inhibitors for these specific targets.[6]

Applications in Drug Discovery

The principal application of this compound in drug discovery is in the identification and characterization of inhibitors for specific prolyl-cleaving enzymes.[1][10]

  • High-Throughput Screening (HTS): The fluorescence-based assay using this compound is highly amenable to HTS formats, enabling the rapid screening of large compound libraries to identify potential inhibitors of target enzymes like PREP and FAP.[6]

  • Enzyme Kinetics and Inhibitor Characterization: This substrate is crucial for determining key kinetic parameters of enzyme inhibition, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Understanding these parameters is fundamental in the lead optimization phase of drug development.

  • Selectivity Profiling: this compound can be used in conjunction with other substrates and enzymes (e.g., Dipeptidyl Peptidase IV, other serine proteases) to assess the selectivity profile of lead compounds, a critical step in minimizing off-target effects.[8]

  • Disease-Relevant Research: Given the roles of PREP and FAP in various pathologies, this compound is instrumental in basic research aimed at elucidating the biological functions of these enzymes in cancer, inflammation, and fibrosis.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for assays utilizing this compound. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Kinetic Parameters for this compound Hydrolysis

EnzymeK_m (µM)Source Organism/System
Prolyl Endopeptidase (PREP)~20-54Not Specified
Prolyl Endopeptidase (PREP)54Bovine Serum

Table 2: Assay Conditions for this compound

ParameterValue
Excitation Wavelength (λex)360 - 380 nm
Emission Wavelength (λem)440 - 465 nm
Typical Substrate ConcentrationAt or near K_m
Typical Final DMSO Concentration≤1%

Table 3: Reported IC50/Ki Values for Inhibitors using this compound Assays

InhibitorTarget EnzymeIC50/Ki
Z-Pro-ProlinalProlyl Oligopeptidase (POP)IC50: 4.2 nM
Z-Pro-ProlinalProlyl Oligopeptidase (POP)Ki: 1 nM

Signaling Pathways and Experimental Workflows

Signaling Pathway Involving Fibroblast Activation Protein (FAP) in the Tumor Microenvironment

FAP is a key enzyme in the tumor microenvironment, where it contributes to extracellular matrix remodeling, promoting tumor invasion and metastasis.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment Cancer-Associated\nFibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP FAP Cancer-Associated\nFibroblast (CAF)->FAP expresses Extracellular Matrix (ECM) Extracellular Matrix (ECM) Tumor Cells Tumor Cells ECM ECM FAP->ECM degrades (e.g., collagen) ECM->Tumor Cells facilitates invasion and metastasis

Caption: FAP's role in the tumor microenvironment.

Experimental Workflow for High-Throughput Screening of PREP/FAP Inhibitors

This workflow outlines the key steps in a typical HTS campaign to identify inhibitors of PREP or FAP using this compound.

HTS_Workflow Start Start Plate\nPreparation Plate Preparation Start->Plate\nPreparation Compound\nAddition Compound Addition Plate\nPreparation->Compound\nAddition Enzyme\nAddition Enzyme Addition Compound\nAddition->Enzyme\nAddition Pre-incubation Pre-incubation Enzyme\nAddition->Pre-incubation Substrate\nAddition Substrate Addition Pre-incubation->Substrate\nAddition Kinetic\nReading Kinetic Reading Substrate\nAddition->Kinetic\nReading Data\nAnalysis Data Analysis Kinetic\nReading->Data\nAnalysis Hit\nIdentification Hit Identification Data\nAnalysis->Hit\nIdentification

Caption: High-throughput screening workflow.

Experimental Protocols

Protocol 1: Prolyl Endopeptidase (PREP) Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of test compounds against PREP.

Materials and Reagents:

  • Recombinant human prolyl endopeptidase (PREP)

  • This compound (fluorogenic substrate)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.[3]

    • Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[3][6]

    • Dilute the PREP enzyme to the desired concentration in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 2 µL of the test compound dilution or DMSO for control wells.[6]

    • Add 48 µL of the diluted PREP enzyme solution to each well.[6]

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[6]

    • Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to all wells. The final concentration of this compound should be at or near its K_m value.[6]

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 15-30 minutes, with readings taken every 60 seconds.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fibroblast Activation Protein (FAP) Inhibition Assay in Plasma

This protocol is adapted for measuring FAP activity and its inhibition in a biological matrix like plasma.

Materials and Reagents:

  • Human plasma sample

  • FAP inhibitor (positive control)

  • This compound

  • Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.0)[9]

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and dilute it to a working concentration in pre-heated Assay Buffer.[12]

    • Prepare serial dilutions of the test inhibitor and a known FAP inhibitor (positive control) in DMSO.

  • Assay Protocol:

    • In a 96-well plate, pre-incubate 5 µL of the plasma sample with 10 µL of the inhibitor dilution or DMSO (for control) for 15 minutes at 37°C.[12]

    • Initiate the reaction by adding 35 µL of the pre-heated this compound working solution to achieve a final concentration suitable for the assay (e.g., 266 µM as a starting point, optimization may be required).[12]

    • Measure the fluorescence kinetically for 30 minutes at 37°C (Excitation: ~380 nm, Emission: ~465 nm).[12][13]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound is a robust and versatile fluorogenic substrate that is indispensable for the study of prolyl endopeptidases like PREP and FAP.[1] Its high sensitivity and suitability for HTS make it a critical tool in the early stages of drug discovery for identifying and characterizing novel inhibitors.[6] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.

References

Z-Gly-Pro-AMC Assay: Application Notes and Protocols for the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) assay is a highly sensitive and specific fluorometric method used to measure the activity of certain proline-specific peptidases. This assay is particularly valuable for detecting enzymes like prolyl endopeptidase (PEP) and dipeptidyl peptidase-IV (DPP-IV).[1][2][3] In the food industry, this assay is emerging as a critical tool for quality control, safety assessment, and the development of functional foods.[4][5] Applications range from monitoring gluten degradation in baked goods and beverages to identifying bioactive peptides with health benefits, such as DPP-IV inhibitors for glycemic control.[6][7][8]

The assay relies on the enzymatic cleavage of the non-fluorescent substrate this compound. When a target peptidase cleaves the bond between proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released.[1][9] The resulting increase in fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the enzyme's activity.[1][10]

Principle of the Assay

The core of the this compound assay is the enzymatic hydrolysis of a synthetic substrate, leading to a quantifiable fluorescent signal. The substrate, this compound, is designed to be specifically recognized and cleaved by peptidases that act on proline residues.

G cluster_0 Assay Principle This compound\n(Non-fluorescent) This compound (Non-fluorescent) Enzymatic Cleavage Enzymatic Cleavage This compound\n(Non-fluorescent)->Enzymatic Cleavage Proline-Specific Peptidase Z-Gly-Pro + AMC\n(Fluorescent) Z-Gly-Pro + AMC (Fluorescent) Enzymatic Cleavage->Z-Gly-Pro + AMC\n(Fluorescent) Release of

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

Applications in the Food Industry

The this compound assay has several key applications within the food sector:

  • Gluten Degradation: Proline-rich gluten proteins are responsible for celiac disease and other gluten sensitivities.[11] Prolyl endopeptidases that can break down these proteins are of great interest for producing gluten-free or low-gluten products.[8][12] The this compound assay can be used to screen for and characterize the activity of these enzymes in microbial fermentation, baking, and brewing processes.[8][12]

  • Meat Tenderization: The breakdown of proline-containing connective tissue proteins like collagen is a key factor in meat tenderization. While other enzyme assays are more common, the this compound assay could potentially be used to investigate the role of specific prolyl peptidases in this process.

  • Dairy and Fermented Foods: Lactic acid bacteria used in the fermentation of dairy and other food products possess various peptidases that contribute to flavor development and the breakdown of bitter peptides.[13] The this compound assay can be employed to study the activity of proline-specific peptidases in these microorganisms.

  • Functional Foods and Nutraceuticals: There is growing interest in food-derived peptides that can inhibit DPP-IV.[7] DPP-IV inhibitors can help regulate blood sugar levels, making them relevant for developing foods for diabetic individuals.[14] The this compound assay is an effective tool for screening and identifying these inhibitory peptides in protein hydrolysates from sources like soy and lupin.[6][7]

  • Food Spoilage: The detection of specific proteolytic enzymes can indicate microbial contamination and food spoilage.[5] The this compound assay can be adapted for food safety applications to detect the activity of proline-specific peptidases from spoilage microorganisms.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the this compound assay in food industry applications.

Table 1: Kinetic Parameters of Prolyl Endopeptidase (PEP) with this compound

Enzyme SourceK_m (µM)Optimal pHOptimal Temperature (°C)Reference
Aspergillus niger-4.0-[12]
Bovine Serum (ZIP)547.4-8.0-[15]

Note: K_m values can vary depending on assay conditions. ZIP refers to Z-Pro-prolinal-insensitive peptidase.

Table 2: IC50 Values of Food-Derived DPP-IV Inhibitors

Inhibitor SourcePeptide SequenceIC50 (µM)Reference
LupinLTFPGSAED207.5[6]
SoyIAVPTGVA223.2[6]
Sitagliptin (Reference)-0.6[6]

Experimental Protocols

General Workflow for this compound Assay

G Sample\nPreparation Sample Preparation Enzyme\nExtraction Enzyme Extraction Sample\nPreparation->Enzyme\nExtraction Assay\nSetup Assay Setup Enzyme\nExtraction->Assay\nSetup Fluorescence\nMeasurement Fluorescence Measurement Assay\nSetup->Fluorescence\nMeasurement Data\nAnalysis Data Analysis Fluorescence\nMeasurement->Data\nAnalysis

Caption: General experimental workflow for the this compound assay.

Protocol 1: General this compound Assay for Enzyme Activity

This protocol provides a general framework for measuring proline-specific peptidase activity. It should be optimized for specific sample types and enzymes.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Enzyme extract from food sample

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to the desired working concentration.

  • Sample Preparation: Prepare the enzyme extract from the food sample (see Protocol 2 for details).

  • Assay Reaction: In a 96-well black microplate, add the enzyme extract to the assay buffer.

  • Initiate Reaction: Add the this compound working solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[1]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

Protocol 2: Sample Preparation from Food Matrices

Proper sample preparation is crucial to remove interfering substances and extract the enzyme of interest.

A. Solid Food Samples (e.g., Grains, Baked Goods):

  • Homogenization: Homogenize a known weight of the sample in a suitable extraction buffer (e.g., phosphate-buffered saline, PBS).

  • Extraction: Stir or shake the homogenate for a specified time at 4°C to allow for enzyme extraction.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm filter to obtain a clear enzyme extract.

B. Liquid Food Samples (e.g., Beer, Dairy):

  • Centrifugation: Centrifuge the liquid sample to remove any suspended solids or fat globules.

  • Filtration: Pass the clarified liquid through a 0.45 µm filter.

C. Protein Hydrolysates (for DPP-IV inhibition):

  • Digestion: Subject the food protein to simulated gastrointestinal digestion to generate peptides.

  • Clarification: Centrifuge and filter the digest to obtain a clear peptide solution.

Protocol 3: Screening for DPP-IV Inhibitors in Food Peptides

This protocol is adapted for identifying and quantifying the DPP-IV inhibitory potential of food-derived peptides.

Materials:

  • Purified DPP-IV enzyme

  • This compound substrate

  • Food peptide extract

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[16]

  • Sitagliptin or other known DPP-IV inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, DPP-IV, and the food peptide extract.

  • Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and varying concentrations of the food peptide extract or control inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the peptide extract/inhibitor for a defined period (e.g., 15 minutes) at 37°C.[1]

  • Initiate Reaction: Add the this compound substrate to all wells. The final substrate concentration should be close to the K_m value for the enzyme if known.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration compared to a control without any inhibitor. Determine the IC50 value, which is the concentration of the peptide extract that inhibits 50% of the DPP-IV activity.

Signaling Pathways and Logical Relationships

The this compound assay is often used to study enzymes involved in significant biological pathways. For instance, DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1.

Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Insulin Release Insulin Release GLP-1 Secretion->Insulin Release stimulates Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis DPP-IV DPP-IV DPP-IV->GLP-1 Secretion inactivates Food-derived\nDPP-IV Inhibitors Food-derived DPP-IV Inhibitors Food-derived\nDPP-IV Inhibitors->DPP-IV inhibit

Caption: Role of DPP-IV in glucose homeostasis and its inhibition.

Conclusion

The this compound assay is a versatile and powerful tool for the food industry. Its high sensitivity and specificity make it ideal for a range of applications, from ensuring the quality and safety of food products to driving innovation in the development of functional foods with specific health benefits. By providing detailed protocols and a clear understanding of the assay's principles, researchers and scientists can effectively leverage this technology to advance their work in food science and nutrition.

References

Application Notes and Protocols: Z-Gly-Pro-AMC for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of prolyl endopeptidase and dipeptidyl peptidase-IV (DPP-IV) activity.[1][2][3] Upon enzymatic cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released.[3][4] The resulting fluorescence can be measured to determine enzyme kinetics, screen for inhibitors, and characterize enzyme activity in various biological samples.[1][5] This document provides detailed protocols for the preparation of this compound stock and working solutions, as well as a general procedure for its application in enzyme assays.

Physicochemical and Spectral Properties

A thorough understanding of the properties of this compound is crucial for its effective use in quantitative assays.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₅N₃O₆[1][6]
Molecular Weight 463.48 g/mol [6][7]
Appearance White to off-white solid[1][6]
Solubility Soluble in DMSO (≥10 mg/mL), DMF, and absolute ethanol (B145695) (20 mM)[3][6][8]
Excitation Wavelength (Ex) 340-380 nm[3][6][8]
Emission Wavelength (Em) 440-465 nm[3][6][8]

Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Proper preparation and storage of the stock solution are critical for reproducible results. It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.63 mg of the powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 4.63 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[6]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][9]

Quantitative Data for Stock Solution Preparation:

ParameterValueSource(s)
Solvent DMSO[2][3][6]
Stock Concentration 10 mM[2][7]
Storage Temperature -20°C or -80°C[6][9]
Short-term Stability (in solvent at -20°C) Up to 1 month[6][9]
Long-term Stability (in solvent at -80°C) Up to 6 months[6][9]
Preparation of this compound Working Solution

The working solution is prepared by diluting the stock solution in the appropriate assay buffer. The final concentration of the working solution will depend on the specific enzyme and assay conditions, but a common final concentration in the assay is in the micromolar range.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 8.0)[10]

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Determine the desired final concentration of this compound in your assay. For example, a final concentration of 100 µM is often used for DPP-IV assays.[10]

  • Calculate the required volume of the stock solution to be added to the assay buffer. For instance, to prepare 1 mL of a 200 µM working solution (which will be further diluted 1:1 in the final reaction to get 100 µM), add 20 µL of the 10 mM stock solution to 980 µL of assay buffer.

  • Vortex the working solution gently to ensure it is well mixed.

  • Prepare the working solution fresh on the day of the experiment and keep it on ice, protected from light, until use.

Experimental Protocol: Dipeptidyl Peptidase-IV (DPP-IV) Activity Assay

This protocol provides a general guideline for measuring DPP-IV activity using this compound in a 96-well plate format.

Materials:

  • DPP-IV enzyme (recombinant or from biological samples)

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]

  • This compound working solution

  • DPP-IV inhibitor (optional, for control wells)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • Sample Wells: Add the enzyme sample (e.g., purified enzyme, cell lysate, or plasma) to the wells of the 96-well plate.

    • Inhibitor Control Wells (Optional): Pre-incubate the enzyme sample with a known DPP-IV inhibitor before adding the substrate.

    • Blank Wells: Add assay buffer without the enzyme to determine the background fluorescence.

  • Volume Adjustment: Adjust the volume in each well with DPP-IV Assay Buffer to a pre-reaction volume (e.g., 50 µL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the enzymatic reaction by adding the this compound working solution to all wells. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[4][6] Use an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[10][11][12]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from the values of the sample and control wells.

    • Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • The enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of AMC released if a standard curve with free AMC is generated.

Quantitative Data for DPP-IV Assay:

ParameterValue/RangeSource(s)
Final Substrate Concentration 100 - 266 µM[6][10]
Incubation Temperature 37°C[6][10][12]
Excitation Wavelength 350 - 380 nm[10][11][12]
Emission Wavelength 450 - 465 nm[10][11][12]
Assay Format 96-well plate, kinetic reading[4][12]

Visualizations

Enzymatic_Cleavage cluster_substrate This compound (Non-fluorescent) cluster_enzyme Enzyme cluster_products Products Z_Gly_Pro_AMC This compound Enzyme DPP-IV / Prolyl Endopeptidase Z_Gly_Pro_AMC->Enzyme Z_Gly_Pro Z-Gly-Pro Enzyme->Z_Gly_Pro Cleavage AMC AMC (Fluorescent) Enzyme->AMC Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis stock Prepare 10 mM This compound Stock in DMSO working Prepare Working Solution in Assay Buffer stock->working Dilute setup Set up 96-well plate: Enzyme, Buffer, Controls working->setup preincubate Pre-incubate plate at 37°C setup->preincubate initiate Initiate reaction with Working Solution preincubate->initiate measure Kinetic Fluorescence Measurement (Ex/Em) initiate->measure subtract Subtract Background Fluorescence measure->subtract rate Determine Reaction Rate (Linear Phase) subtract->rate quantify Quantify Enzyme Activity rate->quantify

References

Application Notes and Protocols for Z-Gly-Pro-AMC Protease Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-Gly-Pro-AMC in protease activity assays. The protocols are designed to be adaptable for various research applications, including enzyme kinetics, inhibitor screening, and biological sample analysis.

Introduction to the this compound Assay

This compound (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used to measure the activity of proteases that recognize and cleave the Gly-Pro dipeptide sequence. It is particularly useful for assaying prolyl endopeptidase (PREP) and dipeptidyl peptidase IV (DPP4/CD26).[1][2]

The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. Upon cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released.[3][4] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorescence plate reader.[4]

Core Components and Reagents

ComponentDescriptionStorage
This compound Substrate Fluorogenic peptide substrate. Typically supplied as a solid.Store at -20°C, protected from light and moisture.[5]
Assay Buffer Buffer of choice, typically Tris-HCl or HEPES at a physiological pH (e.g., pH 7.4-8.0). May contain salts like NaCl and EDTA.[6][7]Store at 4°C or as recommended by the supplier.
Enzyme Purified enzyme or biological sample (e.g., plasma, cell lysate).Store according to the enzyme's specific requirements, typically at -80°C.
Inhibitor (Optional) For inhibitor screening assays, a known inhibitor (e.g., Sitagliptin for DPP4) is used as a positive control.[2]Store as recommended by the supplier.
AMC Standard 7-Amino-4-methylcoumarin for generating a standard curve to quantify the amount of product formed.[2]Store at -20°C, protected from light.
96-well Plates Black, flat-bottom plates are recommended for fluorescence assays to minimize background and crosstalk.[2][8]Room temperature.
DMSO Used to dissolve the this compound substrate and some inhibitors.[9]Room temperature.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution (e.g., 5-20 mM) by dissolving the this compound powder in DMSO.[9][10] Ensure it is fully dissolved, using sonication if necessary.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Assay Buffer: Prepare the assay buffer at the desired concentration and pH. For example, 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[6]

  • Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.

  • AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0-100 µM) to generate a standard curve.[2]

General Assay Protocol (96-well plate)

This protocol is a general guideline and should be optimized for specific experimental needs.[11]

  • Plate Setup: Add the following to the wells of a black 96-well plate:

    • Sample Wells: Enzyme working solution.

    • Inhibitor/Control Wells (Optional): Enzyme working solution pre-incubated with the inhibitor for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).[2][11]

    • Blank/Background Wells: Assay buffer without the enzyme to measure substrate auto-hydrolysis.

  • Volume Adjustment: Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with assay buffer.

  • Reaction Initiation: Add the this compound working solution to all wells to initiate the reaction. The final substrate concentration should be optimized, but a common starting point is around 100-266 µM.[5][6][11]

  • Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).[2][5]

Plate Reader Settings

The optimal settings for a fluorescence plate reader can vary depending on the instrument.[12] The following table provides recommended starting parameters.

ParameterRecommended SettingNotes
Read Mode KineticFor measuring the rate of the reaction over time. Endpoint reads can also be used but provide less information.
Excitation Wavelength (λex) 350-380 nmThe peak excitation for AMC is around 350-360 nm, though 380 nm is also commonly used.[2][6][10]
Emission Wavelength (λem) 450-465 nmThe peak emission for AMC is around 460 nm.[2][6][10][11]
Read Interval (Kinetic) 1-2 minutesFor a total duration of 30-60 minutes.[3]
Temperature 37°COr the optimal temperature for the enzyme being studied.[2][5]
Gain/Sensitivity Auto-gain or empirically determinedAdjust the gain to maximize the dynamic range without saturating the detector with the highest signal (e.g., positive control).[13][14]
Plate Type 96-well black, clear bottomSpecify the correct plate type in the software.[8]
Shaking OptionalGentle shaking before the first read can ensure proper mixing.[12]

Data Analysis

  • Background Subtraction: Subtract the fluorescence readings of the blank wells from all other wells.

  • Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. This will allow for the conversion of relative fluorescence units (RFU) to the amount of product (AMC) formed.[15]

  • Enzyme Activity: For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Enzyme activity can be expressed as the rate of AMC production per unit of time per amount of enzyme.

  • Inhibitor Screening: Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the activity of the control (enzyme alone). IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualizations

Assay_Principle sub This compound (Non-fluorescent) enz Protease (e.g., DPP4) sub->enz prod1 Z-Gly-Pro enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Fig. 1: Principle of the this compound fluorogenic assay.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Enzyme, Buffer) setup 2. Plate Setup (Add reagents to 96-well plate) prep->setup initiate 3. Initiate Reaction (Add substrate) setup->initiate read 4. Kinetic Read (Fluorescence Plate Reader) initiate->read analyze 5. Data Analysis (Calculate Activity/Inhibition) read->analyze DPP4_Signaling_Context glp1_active Active GLP-1 dpp4 DPP4 glp1_active->dpp4 Cleavage insulin Insulin Secretion glp1_active->insulin glp1_inactive Inactive GLP-1 dpp4->glp1_inactive glucose Glucose Homeostasis insulin->glucose

References

Troubleshooting & Optimization

reducing high background fluorescence in Z-Gly-Pro-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Z-Gly-Pro-AMC fluorogenic assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the measurement of enzyme activity, with a particular focus on mitigating high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

The this compound assay is a fluorometric method used to measure the activity of certain proteases, particularly prolyl endopeptidases like Dipeptidyl Peptidase IV (DPP-IV). The substrate, this compound, is composed of a peptide sequence (Z-Gly-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. When the enzyme cleaves the peptide bond after the proline residue, it releases free AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][2][3] The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.[1]

Q2: What are the primary causes of high background fluorescence in this assay?

High background fluorescence in "no-enzyme" or "inhibitor" control wells is a common issue and can arise from several sources:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously break down in the assay buffer, releasing free AMC without any enzymatic activity. This is a major contributor to high background.

  • Substrate Impurity: The substrate preparation may contain small amounts of free AMC from the manufacturing process or from degradation during storage.

  • Autofluorescence of Assay Components: The assay buffer, solvents (like DMSO), or the sample itself may possess intrinsic fluorescence at the excitation and emission wavelengths of AMC.

  • Contamination: Reagents or labware may be contaminated with other proteases that can cleave the substrate.

Q3: How should I properly store and handle the this compound substrate?

To minimize degradation and maintain the integrity of the this compound substrate, follow these storage guidelines:

  • Solid Form: Store at -20°C, protected from light.[1]

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect from light.

Troubleshooting Guide: High Background Fluorescence

High background can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate results. This guide provides a systematic approach to identify and resolve the root causes of this issue.

Diagram: Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow Start High Background Fluorescence Observed Substrate_Check Step 1: Evaluate Substrate Quality Start->Substrate_Check Controls_Check Step 2: Analyze Assay Controls Substrate_Check->Controls_Check Substrate OK sub_q1 Is substrate old or improperly stored? Substrate_Check->sub_q1 Conditions_Check Step 3: Optimize Assay Conditions Controls_Check->Conditions_Check Controls indicate issue with conditions ctrl_q1 High background in 'Substrate + Buffer' control? Controls_Check->ctrl_q1 Instrument_Check Step 4: Verify Instrument Settings Conditions_Check->Instrument_Check Conditions Optimized Resolved Problem Resolved Instrument_Check->Resolved Settings Corrected sub_a1_yes Purchase fresh substrate. Aliquot and store properly. sub_q1->sub_a1_yes Yes sub_q2 Is there autohydrolysis? sub_q1->sub_q2 No sub_a1_yes->Resolved sub_q2->Controls_Check No sub_a2_yes See Protocol for Autohydrolysis Check. sub_q2->sub_a2_yes Yes sub_a2_yes->Conditions_Check ctrl_q1->Conditions_Check No ctrl_a1_yes Indicates substrate autohydrolysis or buffer issue. ctrl_q1->ctrl_a1_yes Yes ctrl_a1_yes->Conditions_Check

Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.

Step 1: Evaluate Substrate Quality and Handling
Potential Cause Recommended Action Expected Outcome
Substrate Degradation Purchase fresh, high-purity this compound. Upon receipt, aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.Lower background in "no-enzyme" controls with new substrate.
Substrate Autohydrolysis Perform a substrate autohydrolysis check (see Experimental Protocols). This involves incubating the substrate in assay buffer without the enzyme and monitoring fluorescence over time.Minimal increase in fluorescence over time confirms substrate stability under current conditions.
Solvent (DMSO) Quality Use fresh, anhydrous, high-purity (>99.9%) DMSO to prepare substrate stock solutions. Hygroscopic DMSO can affect substrate solubility and stability.Consistent substrate performance and reduced background.
Step 2: Analyze Assay Controls

Proper controls are essential to pinpoint the source of high background.

Control Well Composition Purpose Interpretation of High Fluorescence
Buffer Only Measures background from the buffer and microplate.Indicates autofluorescent buffer components or a non-optimal microplate.
Substrate + Buffer Measures substrate autohydrolysis and any intrinsic fluorescence from the substrate itself.Confirms substrate degradation or impurity as a major source of background.
Sample + Buffer (No Substrate) Measures autofluorescence from the biological sample.Indicates that components in the sample are contributing to the background signal.
Step 3: Optimize Assay Conditions
Parameter Recommendation Rationale
pH Perform a pH titration of your assay buffer (e.g., from pH 6.5 to 8.5).Substrate stability is often pH-dependent. Finding a pH that minimizes autohydrolysis while maintaining enzyme activity is crucial. For many proteases, a pH around 7.4-8.0 is optimal.[4]
Temperature Run the assay at the lowest temperature that maintains sufficient enzyme activity.Higher temperatures can increase the rate of substrate autohydrolysis. While many enzyme assays are run at 37°C, consider room temperature if the signal is robust enough.
DMSO Concentration Keep the final concentration of DMSO in the assay as low as possible, ideally <1% (v/v).High concentrations of DMSO can sometimes influence the fluorescence of AMC.[5]
Buffer Composition Test different buffer systems (e.g., Tris vs. HEPES vs. Phosphate).Some buffer components can quench or enhance fluorescence.[6][7] Avoid buffers containing components that might interfere with the assay.
Step 4: Verify Instrument Settings
Parameter Recommendation Rationale
Excitation/Emission Wavelengths Verify the optimal wavelengths for AMC in your specific buffer using a free AMC standard. Typical values are Ex: 380 nm, Em: 460 nm.Incorrect wavelengths can lead to suboptimal signal and increased background.
Gain Setting Optimize the gain setting on the fluorometer. The gain should be high enough to detect the specific signal but not so high that it excessively amplifies background noise.An overly sensitive gain setting can lead to high background readings.
Microplate Type Use black, opaque-walled microplates for fluorescence assays.Clear or white plates can lead to light scatter and well-to-well crosstalk, increasing background.

Experimental Protocols

Protocol 1: Assessing Substrate Autohydrolysis

This protocol is designed to quantify the rate of non-enzymatic hydrolysis of this compound under your specific assay conditions.

  • Prepare Reagents:

    • Assay Buffer: Prepare your standard assay buffer at the desired pH.

    • This compound Working Solution: Dilute your this compound stock solution in assay buffer to the final concentration used in your experiments.

  • Assay Setup (in a 96-well black plate):

    • Test Wells: Add 100 µL of the this compound working solution.

    • Blank Wells: Add 100 µL of assay buffer only.

  • Incubation and Measurement:

    • Incubate the plate at your standard assay temperature (e.g., 37°C), protected from light.

    • Measure fluorescence kinetically over a period of 1-2 hours, taking readings every 5-10 minutes (Ex: ~380 nm, Em: ~460 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the test wells at each time point.

    • Plot the background-subtracted fluorescence versus time. The slope of this line represents the rate of autohydrolysis. A steep slope indicates a stability issue.

Protocol 2: Standard this compound Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity.

  • Prepare Reagents:

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA).[8]

    • This compound Working Solution (e.g., 50 µM in Assay Buffer).[8]

    • Enzyme Solution: Dilute your enzyme to the desired concentration in cold assay buffer.

    • Inhibitor Solution (for control wells): Prepare a solution of a known inhibitor at a concentration that gives complete inhibition.

  • Assay Setup (in a 96-well black plate):

    • Sample Wells: Add enzyme and assay buffer.

    • Inhibitor Control Wells: Add enzyme, inhibitor, and assay buffer.

    • "No Enzyme" Control Wells: Add assay buffer only.

    • Pre-incubate the plate at the assay temperature for 5-10 minutes.

  • Initiate Reaction:

    • Add the this compound working solution to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Measurement and Data Analysis:

    • Immediately begin kinetic measurement of fluorescence (Ex: ~380 nm, Em: ~460 nm) at the desired temperature.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the "no enzyme" control from the sample and inhibitor control rates to get the true enzyme-specific activity.

Signaling Pathway and Assay Principle

The this compound assay relies on a straightforward enzymatic reaction that leads to a fluorescent signal.

Diagram: this compound Assay Principle

Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Fluorescence Detection This compound This compound (Non-Fluorescent) Enzyme Prolyl Endopeptidase (e.g., DPP-IV) This compound->Enzyme Substrate Products Z-Gly-Pro + Free AMC (Highly Fluorescent) Enzyme->Products Cleavage Excitation Excitation Light (~380 nm) Emission Emitted Light (~460 nm) Excitation->Emission Fluorescence Detector Fluorometer Emission->Detector Detection

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

Alternative Substrates

While this compound is a common substrate, other fluorogenic substrates are available for measuring DPP-IV activity. The choice of substrate can impact assay sensitivity and specificity.

SubstrateFluorophoreNotes
Gly-Pro-AMC AMCA widely used and validated substrate for DPP-IV.[8][9]
Ala-Pro-Cresyl Violet Cresyl VioletBecomes highly fluorescent upon cleavage. Has been used for quantifying DPP-IV activity in living cells.[10]
H-Gly-Pro-Aminoluciferin AminoluciferinUsed in a chemiluminescent assay, which can offer higher sensitivity than fluorescence-based assays.[10]
Xaa-Pro-Rhodamine 110 Rhodamine 110Can be designed for stable covalent binding of the released fluorophore to cells, useful for cellular assays.[4]

References

Technical Support Center: Optimizing Enzyme Concentration for Z-Gly-Pro-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzyme concentration for the Z-Gly-Pro-AMC fluorogenic assay. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the enzyme concentration?

Optimizing the enzyme concentration is crucial for ensuring that the assay is conducted within the initial linear rate of the reaction. An appropriate enzyme concentration provides a robust signal that is well above the background noise but not so high that the reaction proceeds too quickly, leading to substrate depletion or detector saturation. This optimization is key for obtaining accurate and reproducible kinetic data.[1][2]

Q2: What is a good starting point for enzyme concentration in the this compound assay?

The optimal enzyme concentration can vary significantly depending on the purity and specific activity of your enzyme preparation (e.g., purified enzyme vs. cell lysate). A common starting point for purified enzymes is in the low nanomolar range.[3] For cell lysates, a typical starting range is 0.5 - 5 µg of total protein per well.[4] It is always recommended to perform an enzyme titration to determine the ideal concentration for your specific experimental conditions.[5]

Q3: How do I determine the optimal enzyme concentration?

The optimal concentration is determined by performing an enzyme titration experiment. In this experiment, you will prepare a series of reactions with a fixed, saturating concentration of the this compound substrate and varying concentrations of your enzyme.[1] The optimal enzyme concentration is the one that yields a strong fluorescent signal and shows a linear relationship between fluorescence and enzyme concentration over the desired incubation time.[1]

Q4: My fluorescent signal is too low. What should I do?

A low signal can be due to several factors. First, check that your fluorescence plate reader is set to the correct excitation and emission wavelengths for the cleaved AMC product (typically ~380 nm excitation and ~460 nm emission).[3][6] If the settings are correct, the issue may be low enzyme activity.[7] In this case, you can try increasing the enzyme concentration or extending the incubation time, ensuring the reaction remains in the linear phase.[7][8] Also, verify that the assay buffer pH and temperature are optimal for your enzyme.[9]

Q5: I'm observing a non-linear relationship between fluorescence intensity and enzyme concentration. What is the cause?

Non-linearity, especially at higher enzyme concentrations, can be caused by the "Inner Filter Effect" (IFE).[1] This occurs when components in the sample, including the substrate itself, absorb either the excitation or emitted light, leading to a lower-than-expected fluorescence signal.[1][10] Another cause could be rapid substrate depletion due to a high enzyme concentration. The simplest way to mitigate these effects is to dilute your enzyme sample.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the this compound assay, with a focus on issues related to enzyme concentration.

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence in "no-enzyme" controls 1. Substrate Degradation/Impurity: The this compound substrate may have undergone non-enzymatic hydrolysis or the stock contains free AMC.[11] 2. Autofluorescence: Components in the assay buffer or the microplate itself may be fluorescent.[11] 3. Contaminated Reagents: Buffers or water may be contaminated with other proteases.[11]1. Purchase a new, high-purity lot of the substrate. Aliquot the substrate upon reconstitution and store it protected from light at -20°C or -80°C to avoid freeze-thaw cycles.[11] 2. Use black-walled, clear-bottom microplates to reduce background.[8] Run a control with just the assay buffer to check for autofluorescence.[1] 3. Use high-purity reagents and sterile water.
Low Signal-to-Noise Ratio 1. Suboptimal Enzyme Concentration: The enzyme concentration is too low to generate a signal significantly above background.[1] 2. Incorrect Wavelengths: The excitation/emission wavelengths on the plate reader are not optimal for AMC.1. Perform an enzyme titration to find a concentration that gives a robust signal.[1] 2. Verify the plate reader settings are correct for AMC (Ex: ~380 nm, Em: ~460 nm).[3][6]
Rapid Signal Saturation 1. Enzyme Concentration Too High: The enzyme is turning over the substrate so quickly that the detector becomes saturated.[8] 2. Gain Setting Too High: The plate reader's gain setting is too sensitive.1. Reduce the enzyme concentration.[2] 2. Lower the gain setting on the fluorescence plate reader.[8]
High Variability Between Replicates 1. Pipetting Inconsistencies: Inaccurate or inconsistent pipetting of the enzyme or other reagents.[8] 2. Inconsistent Temperature: Uneven temperature across the microplate.1. Use calibrated multichannel pipettes and ensure proper mixing in each well.[7] 2. Ensure the plate is properly equilibrated to the desired reaction temperature before initiating the reaction.[3]

Experimental Protocols

Protocol: Enzyme Titration to Determine Optimal Concentration

This protocol describes how to perform an enzyme titration to find the optimal enzyme concentration for your this compound assay.

1. Materials and Reagents:

  • Enzyme stock solution (purified or lysate)

  • This compound substrate[12][13]

  • Assay Buffer (e.g., Tris-HCl or HEPES, pH 7.5)[4]

  • DMSO (for dissolving substrate)[12]

  • Black 96-well microplate with clear bottom[3]

  • Fluorescence microplate reader with filters for AMC detection (Ex: ~380 nm, Em: ~460 nm)[3][6]

2. Preparation of Solutions:

  • Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.[3]

  • Working Substrate Solution: Dilute the substrate stock solution in assay buffer to a final concentration that is well above the enzyme's Km (if known). A concentration of 100 µM is often a good starting point.[14] Prepare this solution fresh.

  • Enzyme Dilution Series: Prepare a series of enzyme dilutions in cold assay buffer. For example, create a 2-fold serial dilution series from your enzyme stock. The range of concentrations should span from very low to high to identify the linear range.

3. Assay Procedure:

  • Plate Setup: Add 50 µL of assay buffer to each well of the 96-well plate.

  • Add Enzyme: Add 25 µL of each enzyme dilution to the appropriate wells in triplicate. Include "no-enzyme" control wells containing only assay buffer.

  • Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[3]

  • Initiate Reaction: Add 25 µL of the working substrate solution to all wells to start the reaction (final volume 100 µL). Mix gently by shaking the plate.[3]

  • Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence reader. Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 60 seconds.[3]

4. Data Analysis:

  • Calculate Initial Velocity (V₀): For each enzyme concentration, plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).[3]

  • Plot V₀ vs. Enzyme Concentration: Plot the calculated initial velocities (V₀) against the corresponding enzyme concentrations.

  • Determine Optimal Concentration: Identify the range where the initial velocity is directly proportional (linear) to the enzyme concentration. Choose a concentration from the upper end of this linear range for future experiments. This concentration will provide a strong signal while ensuring the reaction rate is dependent on the enzyme concentration.

Visualizations

Enzymatic Reaction

sub This compound (Non-fluorescent) enz Enzyme (e.g., Prolyl Endopeptidase) sub->enz Binds prod1 Z-Gly-Pro enz->prod1 Cleaves prod2 AMC (Highly Fluorescent) enz->prod2

Caption: Enzymatic cleavage of this compound substrate.

Workflow for Enzyme Concentration Optimization

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Serial Dilutions setup Set up 96-well plate: Buffer + Enzyme Dilutions prep_enzyme->setup prep_substrate Prepare Working Substrate Solution initiate Initiate Reaction with Substrate prep_substrate->initiate setup->initiate measure Measure Fluorescence Kinetically initiate->measure calc_rate Calculate Initial Rate (Slope of RFU vs. Time) measure->calc_rate plot_data Plot Initial Rate vs. [Enzyme] calc_rate->plot_data select_conc Select Concentration from Linear Range plot_data->select_conc

Caption: Workflow for optimizing enzyme concentration.

Troubleshooting Logic Flow

start Start Assay Optimization check_signal Is Signal in a Good Dynamic Range? start->check_signal low_signal Problem: Low Signal check_signal->low_signal No high_signal Problem: High Signal or Saturation check_signal->high_signal Too High check_linearity Is Rate vs. [Enzyme] Linear? check_signal->check_linearity Yes increase_conc Action: Increase [Enzyme] or Incubation Time low_signal->increase_conc decrease_conc Action: Decrease [Enzyme] high_signal->decrease_conc increase_conc->check_signal decrease_conc->check_signal non_linear Problem: Non-Linearity (Inner Filter Effect?) check_linearity->non_linear No end Optimal Concentration Found check_linearity->end Yes dilute Action: Dilute Enzyme Further non_linear->dilute dilute->check_signal

Caption: Decision tree for troubleshooting assay signals.

References

optimizing substrate concentration for Z-Gly-Pro-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the substrate concentration for Z-Gly-Pro-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate concentration for a this compound assay?

A1: The optimal substrate concentration is dependent on the specific enzyme being studied and is best determined by measuring the Michaelis-Menten constant (Kₘ). The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For most applications, a substrate concentration equal to or slightly above the Kₘ is recommended to ensure the enzyme is nearly saturated, providing a robust and reproducible signal. For inhibitor screening, using a substrate concentration at or near the Kₘ is often advised.

Q2: What are the typical excitation and emission wavelengths for the this compound substrate?

A2: The fluorogenic product of the this compound assay, 7-amino-4-methylcoumarin (B1665955) (AMC), is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[1] It is always recommended to confirm the optimal wavelengths using your specific instrumentation.

Q3: How should I prepare and store the this compound substrate?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is crucial to store this stock solution in aliquots at -20°C or -80°C and protected from light to prevent degradation.[3][4] Repeated freeze-thaw cycles should be avoided.[4]

Q4: What are some common enzymes that can be assayed using this compound?

A4: this compound is a substrate for several proteases, most notably prolyl endopeptidase (PREP) and dipeptidyl peptidase IV (DPP-IV).[3][5] It is also used in assays for other proteases that recognize and cleave the Gly-Pro dipeptide sequence.

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate results. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Substrate Degradation - Improper Storage: Ensure the this compound stock solution is stored in aliquots at -20°C or -80°C and protected from light.[3][4] - Spontaneous Hydrolysis: Prepare fresh dilutions of the substrate for each experiment. Avoid prolonged exposure of the substrate to assay buffer before starting the reaction. Check the pH of your assay buffer, as non-optimal pH can increase substrate instability.[4]
Autofluorescence of Assay Components - Buffer and Media: Use high-purity water and reagents to prepare your buffers. Test the fluorescence of your assay buffer alone to ensure it does not contribute significantly to the background signal.[6] - Test Compounds: If screening for inhibitors, test the intrinsic fluorescence of your compounds in the absence of the enzyme and substrate.
Instrument Settings - Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for AMC (Ex: ~360-380 nm, Em: ~440-460 nm).[1] - Gain Setting: Optimize the gain setting to be high enough to detect the signal without amplifying the background noise excessively.[1]
Contaminated Reagents - Enzyme Preparation: Ensure your enzyme preparation is free from contaminating proteases that could cleave the substrate.

To systematically identify the source of high background, the following control experiments are recommended:

  • No-Enzyme Control: Contains all reaction components except the enzyme. This helps to identify background signals from the substrate and buffer.

  • Substrate-Only Control: Contains only the substrate and assay buffer. This is useful for assessing the rate of spontaneous substrate hydrolysis.[6]

Experimental Protocols

Determining the Michaelis-Menten Constant (Kₘ)

This protocol outlines the steps to determine the Kₘ of your enzyme for the this compound substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer. The final enzyme concentration in the assay should be low enough to ensure the reaction rate is linear over the measurement period.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Substrate Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. A typical range to test would be from 0.5 µM to 100 µM.[2]

2. Assay Procedure:

  • In a black, flat-bottom 96-well microplate, add the diluted substrate solutions to the appropriate wells.

  • Include "no-enzyme" control wells for each substrate concentration.

  • Initiate the reaction by adding a fixed, low concentration of the enzyme to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation of ~380 nm and an emission of ~460 nm.[2]

3. Data Analysis:

  • For each substrate concentration, plot the fluorescence intensity against time.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • Subtract the V₀ of the "no-enzyme" control from the corresponding experimental wells.

  • Plot the V₀ against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ.

Visualizations

Michaelis_Menten_Kinetics cluster_0 Michaelis-Menten Model E Enzyme (E) S Substrate (S) ES Enzyme-Substrate Complex (ES) ES->ES k1 ES->ES k-1 EP EP ES->EP k2 P Product (P)

Michaelis-Menten enzyme kinetics model.

Km_Determination_Workflow cluster_1 Experimental Workflow for Km Determination A Prepare serial dilutions of this compound B Add substrate and enzyme to 96-well plate A->B C Measure fluorescence kinetically B->C D Calculate initial velocity (V₀) for each concentration C->D E Plot V₀ vs. [Substrate] D->E F Fit data to Michaelis-Menten equation E->F G Determine Km and Vmax F->G

Workflow for determining Km.
Substrate Inhibition

In some cases, very high concentrations of a substrate can lead to a decrease in enzyme activity, a phenomenon known as substrate inhibition.

Identifying Substrate Inhibition:

The primary indicator of substrate inhibition is a parabolic relationship between the initial reaction velocity and the substrate concentration. Instead of plateauing at Vₘₐₓ, the reaction rate peaks and then declines as the substrate concentration increases further.

Mitigating Substrate Inhibition:

  • Work at Optimal Substrate Concentrations: The most direct approach is to use substrate concentrations below the inhibitory range. Your kinetic plot will reveal the concentration that yields the maximum velocity.

  • Optimize Experimental Conditions: Factors such as pH and temperature can influence substrate binding and potentially reduce inhibition.

  • Consider Alternative Substrates: If substrate inhibition is a significant issue, exploring other fluorogenic substrates for your enzyme may be necessary.

Substrate_Inhibition_Logic cluster_2 Troubleshooting Decreased Velocity at High [S] Start Decreased reaction velocity observed at high [S] Check1 Is the relationship between V₀ and [S] parabolic? Start->Check1 Conclusion1 Substrate inhibition is likely. Check1->Conclusion1 Yes Check2 Rule out other factors: - Substrate impurity - Inner filter effect - Substrate solubility Check1->Check2 No

Troubleshooting decreased velocity.

References

interference in Z-Gly-Pro-AMC assay from plasma components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Z-Gly-Pro-AMC fluorogenic substrate to measure enzymatic activity in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What enzymes in plasma can cleave the this compound substrate?

The this compound substrate is primarily cleaved in plasma by two prolyl endopeptidases: Fibroblast Activation Protein α (FAPα, also known as seprase) and Prolyl Oligopeptidase (POP, also sometimes referred to as PREP).[1] It is important to note that other peptidases might also contribute to substrate cleavage, sometimes referred to as Z-Pro-Prolinal insensitive peptidase (ZIP) activity.[1]

Q2: My fluorescence signal is very low or absent. What are the possible causes?

Low or no signal can be due to several factors:

  • Inactive Enzyme: The target enzymes (FAP/POP) in the plasma sample may have low activity due to degradation. Ensure proper sample collection, processing, and storage to maintain enzyme stability.

  • Substrate Degradation: The this compound substrate is light-sensitive and can degrade over time. Store it protected from light at -20°C for short-term and -80°C for long-term storage.[2] Prepare fresh working solutions before each experiment.

  • Incorrect Filter Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for 7-amino-4-methylcoumarin (B1665955) (AMC), which are typically around 380 nm for excitation and 460 nm for emission.[3][4]

  • Presence of Inhibitors: Plasma contains endogenous inhibitors of proteases which can reduce enzyme activity.[1] Additionally, certain drugs or compounds in the plasma sample may act as inhibitors.

Q3: I am observing high background fluorescence in my "no-enzyme" and "plasma-only" control wells. What can I do to reduce it?

High background fluorescence can obscure the true signal from enzymatic activity. Here are some common causes and solutions:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule. This can be exacerbated by non-optimal pH or prolonged incubation at elevated temperatures.[2]

    • Solution: Always include a "substrate-only" control (assay buffer + substrate) to measure the rate of autohydrolysis and subtract this from all other readings. Prepare fresh substrate solutions for each experiment.

  • Plasma Autofluorescence: Plasma itself contains components that are naturally fluorescent.

    • Solution: Include a "plasma-only" control (plasma + assay buffer without substrate) to quantify the intrinsic fluorescence of the plasma sample and subtract this value from your experimental wells.

  • Contaminated Reagents or Microplate: Reagents, buffers, or the microplate itself may be contaminated with fluorescent substances.

    • Solution: Use high-purity reagents and sterile, dedicated labware. Black, opaque-walled microplates are recommended for fluorescence assays to minimize background and well-to-well crosstalk.

Q4: My results are inconsistent and have high variability between replicates. What could be the cause?

High variability can compromise the reliability of your data. Consider the following:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and practice consistent pipetting technique.

  • Inhomogeneous Mixing: Ensure thorough mixing of all components in the reaction wells without introducing bubbles.

  • Temperature Fluctuations: Maintain a stable and uniform temperature during the assay incubation. Pre-incubate all reagents and the microplate at the assay temperature.

  • Hemolysis: The presence of hemolyzed red blood cells in plasma can interfere with the assay.[5][6][7][8][9] Hemoglobin can absorb light at the excitation and emission wavelengths of AMC and can also inhibit enzyme activity. Visually inspect plasma samples for any pink or red discoloration.

Troubleshooting Guides

Issue 1: Differentiating FAP and POP Activity

Since both FAP and POP contribute to this compound cleavage in plasma, it is crucial to differentiate their respective activities.

Solution: Use of Specific Inhibitors

A common and effective method is to use specific inhibitors for each enzyme in separate reactions.

  • To measure FAP activity: Pre-incubate the plasma sample with a specific POP inhibitor.

  • To measure POP activity: Pre-incubate the plasma sample with a specific FAP inhibitor.

  • Total Activity: A control reaction without any inhibitors will measure the combined activity of FAP and POP.

The specific activity of each enzyme can then be calculated by subtracting the activity in the presence of the inhibitor from the total activity.

Issue 2: Interference from High Protein Concentrations (e.g., Albumin)

Plasma has a high protein concentration, with albumin being the most abundant. These proteins can interfere with the assay through several mechanisms, including fluorescence quenching.

Solution: Experimental Protocol to Assess and Mitigate Interference

  • Characterize the Interference:

    • Prepare a standard curve of free AMC in the assay buffer.

    • Prepare a second AMC standard curve in assay buffer supplemented with a physiologically relevant concentration of human serum albumin (e.g., 40 mg/mL).

    • Compare the two curves. A decrease in fluorescence intensity in the presence of albumin indicates quenching.

  • Sample Dilution:

    • If significant interference is observed, diluting the plasma sample can reduce the concentration of interfering proteins. However, ensure that the enzyme activity in the diluted sample remains within the linear range of detection.

  • Include Appropriate Controls:

    • Always run a "plasma-only" control to account for the background fluorescence of the plasma.

    • If testing inhibitors, run a control to check if the inhibitor itself is fluorescent or quenches the AMC signal.

Quantitative Data on Potential Interference

The following table provides an illustrative summary of potential interference from plasma components. The quantitative values are examples to demonstrate the concepts and may vary depending on the specific experimental conditions.

Interfering SubstancePotential EffectIllustrative Quantitative ImpactMitigation Strategy
Human Serum Albumin Fluorescence Quenching10-20% reduction in AMC fluorescence at 40 mg/mLCreate AMC standard curve in the presence of albumin; Sample Dilution
Hemoglobin (from hemolysis) Light absorption, potential enzyme inhibition>5% interference at hemoglobin concentrations >0.5 g/LUse non-hemolyzed samples; Implement a hemolysis index check
Bilirubin (Icterus) Light absorptionPotential for interference at high concentrations (>10 mg/dL)Use appropriate blank controls; Sample dilution
Lipids (Lipemia) Light scatteringCan increase background signalCentrifuge samples at high speed to pellet lipids; Use appropriate blank controls
Endogenous Inhibitors Decreased enzyme activityVariableCannot be easily removed; activity measured is the net activity in the plasma environment

Experimental Protocols

Protocol 1: Combined Kinetic Assay for FAP and POP Activity in Plasma

This protocol is adapted from established methods to differentiate FAP and POP activity.[3][4][10]

Materials:

  • This compound substrate stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Specific FAP inhibitor (e.g., Talabostat) stock solution

  • Specific POP inhibitor (e.g., S17092) stock solution

  • Human plasma (collected in EDTA or citrate)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of this compound at 380 µM in Assay Buffer. Pre-heat to 37°C before use.

    • Prepare working solutions of the FAP and POP inhibitors at 250 nM in Assay Buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, set up the following conditions in triplicate:

      • Total Activity: 5 µL plasma + 10 µL Assay Buffer

      • FAP Activity (POP inhibited): 5 µL plasma + 10 µL POP inhibitor solution

      • POP Activity (FAP inhibited): 5 µL plasma + 10 µL FAP inhibitor solution

      • Controls: Include substrate-only, plasma-only, and buffer-only wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 35 µL of the pre-heated this compound working solution to each well to achieve a final concentration of 266 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30 minutes with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit of time) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the appropriate controls.

    • FAP Activity = Total Activity Rate - POP Activity (FAP inhibited) Rate

    • POP Activity = Total Activity Rate - FAP Activity (POP inhibited) Rate

Protocol 2: Assessing Interference from a Plasma Component (e.g., Albumin)

Materials:

  • 7-amino-4-methylcoumarin (AMC) stock solution (1 mM in DMSO)

  • Assay Buffer

  • Human Serum Albumin (HSA)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AMC Standard Curve:

    • Perform serial dilutions of the AMC stock solution in Assay Buffer to generate a range of concentrations (e.g., 0-10 µM).

    • Add 100 µL of each concentration to the wells of the microplate.

  • Prepare AMC Standard Curve with Interferent:

    • Prepare a solution of HSA in Assay Buffer at the desired concentration (e.g., 40 mg/mL).

    • Perform the same serial dilutions of the AMC stock solution using the HSA-containing buffer.

    • Add 100 µL of each of these dilutions to the wells.

  • Measurement and Analysis:

    • Measure the fluorescence of the plate at the appropriate wavelengths.

    • Plot the fluorescence intensity versus AMC concentration for both curves.

    • Calculate the percentage of signal reduction at each AMC concentration to quantify the quenching effect.

Visualizations

G cluster_0 This compound Assay Principle This compound This compound AMC AMC This compound->AMC Cleavage by Prolyl Endopeptidase Fluorescent Signal Fluorescent Signal AMC->Fluorescent Signal Emits Light Enzyme Enzyme Enzyme->this compound

This compound enzymatic cleavage and fluorescence generation.

G cluster_1 Troubleshooting Workflow for High Background start High Background Observed check_controls Analyze Controls: - Substrate-only - Plasma-only start->check_controls source_substrate Source: Substrate Autohydrolysis? check_controls->source_substrate High signal in substrate-only? source_plasma Source: Plasma Autofluorescence? check_controls->source_plasma High signal in plasma-only? source_contam Source: Contamination? check_controls->source_contam High signal in all controls? solve_substrate Action: - Prepare fresh substrate - Subtract background source_substrate->solve_substrate solve_plasma Action: - Subtract plasma background source_plasma->solve_plasma solve_contam Action: - Use high-purity reagents - Use black plates source_contam->solve_contam end Optimized Assay solve_substrate->end solve_plasma->end solve_contam->end

A logical workflow for troubleshooting high background fluorescence.

G cluster_2 Differentiating FAP and POP Activity plasma Plasma Sample (contains FAP & POP) total_activity Total this compound Cleavage plasma->total_activity pop_inhibitor + POP Inhibitor plasma->pop_inhibitor fap_inhibitor + FAP Inhibitor plasma->fap_inhibitor fap_activity FAP Activity pop_inhibitor->fap_activity Measures remaining activity pop_activity POP Activity fap_inhibitor->pop_activity Measures remaining activity

Strategy for differentiating FAP and POP activity using specific inhibitors.

References

Z-Gly-Pro-AMC stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-glycyl-L-prolyl-7-amido-4-methylcoumarin). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorogenic substrate effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and stability of this compound. For the solid, lyophilized powder, it is recommended to store it at -20°C, desiccated, and protected from light. When stored correctly, the solid form is stable for at least one year.

Stock solutions, typically prepared in anhydrous DMSO, DMF, or ethanol, should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Solutions in DMSO are generally stable for up to 1 month at -20°C and up to 6 months at -80°C when protected from light and moisture.[1]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond linking the C-terminal proline residue to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. This non-enzymatic hydrolysis results in the release of free AMC, which is fluorescent and can lead to high background signals in your assay. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the amide bond in this compound is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Generally, the substrate is most stable at a neutral pH (around 6.0-7.5). At pH values outside of this range, the rate of spontaneous hydrolysis increases, leading to a higher background fluorescence. For enzymatic assays, it is crucial to select a buffer system that maintains a pH optimal for both enzyme activity and substrate stability.

Q4: Can I use buffers containing DTT or EDTA in my assay with this compound?

A4: Caution should be exercised when using certain additives in your assay buffer.

  • Dithiothreitol (DTT): DTT is a reducing agent that can interact with the coumarin (B35378) moiety of AMC, potentially affecting its fluorescent properties. This interaction can lead to inaccurate fluorescence readings. It is advisable to test the compatibility of DTT with your assay system by running appropriate controls.

  • EDTA: As a chelating agent, EDTA is often included in buffers to inhibit metalloproteases. While EDTA itself is unlikely to directly degrade this compound, it can influence the activity of metalloproteases that may be present in your sample and could potentially cleave the substrate. The impact of EDTA will be specific to the enzyme being studied.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence in "No Enzyme" Control 1. Substrate Hydrolysis: Spontaneous breakdown of this compound due to improper storage, non-optimal pH, or high temperature. 2. Contaminated Reagents: Buffer or water may be contaminated with proteases or fluorescent compounds. 3. Impure Substrate: The this compound powder may contain free AMC from manufacturing or degradation during shipping.1. Optimize Storage and Handling: Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term storage. Prepare fresh working solutions for each experiment. Ensure the assay buffer pH is within the optimal range for substrate stability (typically pH 6.0-7.5). 2. Use High-Purity Reagents: Prepare fresh buffers with high-purity, sterile water. 3. Purchase High-Purity Substrate: If the issue persists, consider obtaining a new lot of high-purity this compound.
Low or No Signal with Active Enzyme 1. Incorrect Filter Set: The excitation and emission wavelengths on the fluorometer are not set correctly for AMC. 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.1. Verify Instrument Settings: Set the fluorometer to an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC. 2. Check Enzyme Activity: Use a positive control to confirm that the enzyme is active. 3. Optimize Assay Conditions: Consult the literature for the optimal conditions for your specific enzyme of interest.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of substrate, enzyme, or other reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. 3. Substrate Precipitation: The substrate may be precipitating out of solution, especially if the final DMSO concentration is too high or the aqueous buffer is not compatible.1. Ensure Accurate Pipetting: Calibrate pipettes regularly and use proper pipetting techniques. 2. Maintain Consistent Temperature: Use a temperature-controlled plate reader or water bath for incubations. 3. Check Substrate Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to prevent precipitation in the aqueous assay buffer (typically <1-2%). Visually inspect wells for any signs of precipitation.

Quantitative Data Summary

The stability of this compound in aqueous solutions is critical for obtaining reliable and reproducible results. The following tables provide an overview of recommended storage conditions and illustrative stability data. Please note that the stability in aqueous buffers should be experimentally verified for your specific assay conditions.

Table 1: Recommended Storage Conditions

Form Solvent Temperature Duration Notes
Solid PowderN/A-20°C≥ 1 yearStore desiccated and protected from light.
Stock SolutionAnhydrous DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[1]
Stock SolutionAnhydrous DMF/Ethanol-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Illustrative Stability of this compound in Aqueous Buffers (Estimated Half-Life)

Disclaimer: The following data is illustrative and based on general knowledge of peptide substrate stability. Actual stability may vary depending on buffer composition, purity of reagents, and other experimental conditions. It is highly recommended to perform your own stability studies.

Buffer (pH 7.4) Temperature Estimated Half-Life (t½)
50 mM Tris-HCl4°C> 48 hours
50 mM Tris-HCl25°C (Room Temp)8 - 12 hours
50 mM Tris-HCl37°C2 - 4 hours
50 mM PBS4°C> 48 hours
50 mM PBS25°C (Room Temp)10 - 16 hours
50 mM PBS37°C3 - 6 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to fully dissolve the powder.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Fluorometric Enzyme Assay

  • Prepare Assay Buffer: Prepare a suitable assay buffer at the optimal pH for your enzyme of interest.

  • Prepare Reagents:

    • Dilute the this compound stock solution to the desired working concentration in the assay buffer immediately before use.

    • Prepare your enzyme sample (e.g., purified enzyme or cell lysate) in the assay buffer.

  • Set up the Assay Plate:

    • Add the appropriate volume of assay buffer to the wells of a black 96-well microplate.

    • Add your enzyme sample to the appropriate wells.

    • Include "no enzyme" controls (buffer only) and "no substrate" controls (enzyme and buffer only) to determine background fluorescence.

  • Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired assay temperature.

  • Data Acquisition: Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. Subtract the rate of the "no enzyme" control to correct for substrate hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_0 This compound (Intact Substrate) This compound This compound (Non-fluorescent) Z-Gly-Pro Z-Gly-Pro This compound->Z-Gly-Pro Amide Bond Cleavage (H₂O) AMC 7-Amino-4-methylcoumarin (Fluorescent)

Caption: Hydrolysis of this compound into its non-fluorescent peptide and fluorescent AMC components.

Troubleshooting_Workflow start High Background Fluorescence in Control Wells check_storage Review Substrate Storage & Handling start->check_storage check_reagents Evaluate Reagent Purity (Buffer, Water) check_storage->check_reagents Proper solution_storage Aliquot & Store at -80°C. Use Fresh Solutions. check_storage->solution_storage Improper check_ph_temp Verify Assay pH and Temperature check_reagents->check_ph_temp Pure solution_reagents Use High-Purity, Sterile Reagents. check_reagents->solution_reagents Contaminated solution_ph_temp Optimize pH for Stability (e.g., pH 6.0-7.5) check_ph_temp->solution_ph_temp Not Optimal end Problem Resolved check_ph_temp->end Optimal solution_storage->end solution_reagents->end solution_ph_temp->end

References

Technical Support Center: Z-Gly-Pro-AMC Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Z-Gly-Pro-AMC in kinetic assays.

Troubleshooting Guide

This guide addresses common problems encountered during this compound kinetic assays in a question-and-answer format.

Issue: Low or No Fluorescence Signal

Question: My assay shows very low or no increase in fluorescence. What are the possible causes and solutions?

Answer: A lack of signal can stem from several factors related to the enzyme, substrate, or instrument settings.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always use a fresh enzyme preparation or a positive control to confirm enzymatic activity.

  • Substrate Degradation: The this compound substrate is sensitive to light and multiple freeze-thaw cycles. It is recommended to prepare fresh substrate solutions for each experiment and store stock solutions at -20°C, protected from light.[1]

  • Incorrect Instrument Settings: Ensure the fluorometer is set to the correct excitation and emission wavelengths for the released AMC fluorophore, which are typically in the range of 360-380 nm for excitation and 440-460 nm for emission.

  • Inhibitory Compounds: Components in your sample or buffer, such as high concentrations of certain detergents, may inhibit enzyme activity. Consider reducing the detergent concentration or using a milder detergent.

Issue: High Background Fluorescence

Question: I am observing a high fluorescence signal in my negative control wells (without enzyme). What could be causing this?

Answer: High background fluorescence can interfere with the accurate measurement of enzyme activity and can be caused by the following:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule. Include a "no-enzyme" control to measure the rate of autohydrolysis and subtract this value from your sample readings.

  • Contaminated Reagents or Labware: Reagents, buffers, or microplates may be contaminated with fluorescent substances. Use high-purity reagents and dedicated labware. Black microplates are recommended for fluorescence assays to minimize background signals.

  • Intrinsic Fluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the assay wavelengths. Measure the fluorescence of the compounds in the assay buffer without the substrate to assess their contribution to the background signal.

Issue: Inconsistent or Variable Results

Question: My replicate wells show high variability. What are the likely sources of this inconsistency?

Answer: Inconsistent results between replicates can compromise the reliability of your data. The following factors are common culprits:

  • Inhomogeneous Mixing: Ensure thorough and consistent mixing of all reagents in the reaction wells. Pipetting up and down several times after adding each component can help.

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Pre-incubate all reagents and the microplate at the assay temperature (e.g., 37°C) to ensure thermal equilibrium before initiating the reaction.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Use calibrated pipettes and maintain a consistent pipetting technique. Avoid introducing air bubbles into the wells.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound kinetic assay?

A1: The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as prolyl endopeptidase.[2][3][4] The substrate, this compound, is a non-fluorescent peptide that is cleaved by the target enzyme after the proline residue. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.

Q2: How should I prepare and store the this compound substrate?

A2: this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution.[1] This stock solution should be stored at -20°C or -80°C, protected from light.[1] For the assay, the stock solution is diluted to the desired working concentration in the assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Q3: What controls should I include in my this compound assay?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • No-Enzyme Control: Contains all reaction components except the enzyme. This control helps to determine the rate of substrate autohydrolysis.

  • No-Substrate Control: Contains the enzyme and assay buffer but no substrate. This control accounts for any background fluorescence from the enzyme preparation or buffer components.

  • Positive Control: A sample with a known active enzyme to confirm that the assay is working correctly.

  • Inhibitor Control: If screening for inhibitors, a known inhibitor of the enzyme should be included to validate the assay's ability to detect inhibition.

Q4: How do I analyze the data from a this compound kinetic assay?

A4: The data from a kinetic assay is typically a plot of fluorescence intensity versus time. The initial reaction velocity (V₀) is determined from the linear portion of this curve.[5] This rate can be converted to the concentration of AMC released per unit of time by using a standard curve prepared with known concentrations of free AMC. Enzyme activity is then often expressed as the rate of product formation (e.g., moles of AMC per minute) per amount of enzyme (e.g., per milligram of protein).

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound kinetic assays.

Table 1: Instrument Settings for AMC Detection

ParameterWavelength Range
Excitation Wavelength360-380 nm
Emission Wavelength440-460 nm

Table 2: Example Reagent Concentrations for a Prolyl Endopeptidase Assay

ReagentFinal Concentration
This compound10-100 µM
Enzyme (Purified)1-10 nM
DMSO (from substrate)< 1% (v/v)

Note: Optimal concentrations may vary depending on the specific enzyme and experimental conditions and should be determined empirically.

Experimental Protocols & Visualizations

Detailed Methodology for a General this compound Kinetic Assay

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).

    • Dilute the enzyme to the desired concentration in ice-cold assay buffer immediately before use.

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the final desired concentration.

  • Assay Procedure:

    • Add the assay buffer to the wells of a black 96-well microplate.

    • Add the enzyme solution to the appropriate wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes). Use excitation and emission wavelengths appropriate for AMC.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • If desired, convert the fluorescence units to the molar amount of AMC produced using a standard curve.

Experimental Workflow Diagram

experimental_workflow This compound Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_buffer Add Assay Buffer prep_plate->add_buffer add_enzyme Add Enzyme (and Inhibitor if applicable) add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data calc_velocity Calculate Initial Velocity (V₀) plot_data->calc_velocity

Caption: A flowchart illustrating the key steps in a typical this compound kinetic assay.

Fibroblast Activation Protein (FAP-α) Signaling Pathway

This compound is a substrate for Fibroblast Activation Protein-alpha (FAP-α), a serine protease implicated in cancer cell growth and migration. The diagram below illustrates FAP-α's role in activating downstream signaling pathways.[1][5][6]

fap_signaling FAP-α Signaling in Cancer Cells cluster_pi3k PI3K/AKT Pathway cluster_shh Sonic Hedgehog Pathway cluster_response Cellular Response FAP FAP-α PI3K PI3K FAP->PI3K activates SHH SHH FAP->SHH activates AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Invasion Invasion AKT->Invasion SMO SMO SHH->SMO GLI1 GLI1 SMO->GLI1 GLI1->Proliferation GLI1->Migration GLI1->Invasion

Caption: FAP-α can promote cancer cell proliferation, migration, and invasion via the PI3K/AKT and Sonic Hedgehog signaling pathways.[5][7]

References

how to correct for inner filter effect in Z-Gly-Pro-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for the inner filter effect (IFE) in Z-Gly-Pro-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by components within the sample.[1] This can cause a non-linear relationship between the concentration of the fluorophore and the measured fluorescence, which can complicate the interpretation of experimental data.[1][2] IFE is particularly problematic in solutions with high concentrations of absorbing molecules.[1]

Q2: What are the types of inner filter effects?

There are two primary types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by substances in the sample before it can reach the fluorophore of interest.[1][3] This leads to reduced excitation and, consequently, lower fluorescence emission.[1]

  • Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][3] This is more common when there is a significant overlap between the absorption spectrum of a sample component and the emission spectrum of the fluorophore.[1][4]

Troubleshooting Guides

Issue 1: My fluorescence signal is not linear with increasing AMC concentration.
  • Possible Cause: This is a classic sign of the inner filter effect.[1] At higher concentrations of the fluorescent product, 7-Amino-4-methylcoumarin (AMC), the solution's absorbance increases, leading to a deviation from the expected linear response.[2]

  • Troubleshooting Steps:

    • Check Absorbance: Measure the absorbance of your most concentrated sample at both the excitation (~380 nm) and emission (~460 nm) wavelengths for AMC.[5][6] If the absorbance is greater than 0.1, the inner filter effect is likely a significant factor.[2][7]

    • Dilute your sample: If possible, dilute your samples to a concentration where the absorbance is below 0.1.[3] This is the simplest way to mitigate IFE.

    • Apply a Mathematical Correction: If dilution is not feasible or would reduce the signal too much, you will need to apply a mathematical correction to your data.[1]

Issue 2: My enzyme kinetic data (Km, kcat) appears inaccurate.
  • Possible Cause: The inner filter effect can distort the initial velocity measurements in enzyme kinetic assays, which leads to incorrect calculations of Km and kcat.[1][8] This is because as the fluorescent product (AMC) is generated, the absorbance of the solution changes over time, leading to a dynamic inner filter effect.[4]

  • Troubleshooting Steps:

    • Correct for IFE at Each Substrate Concentration: It is crucial to correct the fluorescence readings for the inner filter effect at each concentration of the this compound substrate used in your kinetic assay.[1]

    • Monitor Absorbance Over Time: For the most accurate results, monitor the absorbance of the reaction mixture over the same time course as the fluorescence measurement.[4] This allows you to apply a time-dependent correction factor.

    • Use an Absorbance-Based Correction Formula: Apply a mathematical correction to your fluorescence data using the measured absorbance values at the excitation and emission wavelengths.

Data Presentation

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyValueNotes
Excitation Maximum (λex)~380 nmThe optimal excitation wavelength can vary slightly depending on buffer conditions.[5][6]
Emission Maximum (λem)~460 nm[5][6]
Molar Extinction Coefficient (ε)~17,800 cm⁻¹M⁻¹In Ethanol. This value is for the free AMC product.[6]

Table 2: Summary of IFE Correction Methods

MethodPrincipleProsCons
Sample Dilution Reduce the concentration of absorbing species to a level where IFE is negligible (Absorbance < 0.1).[3]Simple and requires no calculations.May reduce the signal below the detection limit; can alter the chemical properties of the sample.[9][10]
Absorbance-Based Correction Mathematically correct the observed fluorescence using measured absorbance values at the excitation and emission wavelengths.[1]Highly accurate if absorbance is measured correctly; it corrects for IFE from all components.[10]Requires access to both a fluorometer and an absorbance plate reader or spectrophotometer.[10]
Instrumental Correction (e.g., Z-Position) Uses a plate reader's ability to measure at different focal heights to calculate and correct for IFE.[9][11]Does not require separate absorbance measurements and can be automated.[10][11]Only available on specific models of microplate readers.[10]

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol describes how to correct for the inner filter effect using absorbance measurements.

  • Prepare Samples: Prepare your samples as you would for your standard this compound assay. This includes your experimental samples, controls, and a standard curve of free AMC.

  • Measure Absorbance: Using a spectrophotometer or an absorbance plate reader, measure the absorbance of each sample at the excitation wavelength (Aex at ~380 nm) and the emission wavelength (Aem at ~460 nm).

  • Measure Fluorescence: Measure the fluorescence intensity (Fobs) of each sample using a fluorometer with the same excitation and emission wavelengths.

  • Calculate the Correction Factor (CF): Use the following formula to calculate the correction factor for each sample:

    • CF = 10(Aex + Aem) / 2

  • Apply the Correction Factor: Multiply the observed fluorescence (Fobs) by the calculated correction factor to obtain the corrected fluorescence (Fcorr):

    • Fcorr = Fobs * CF

Protocol 2: Using a Reference Fluorophore to Correct for IFE from Test Compounds

This method is useful when screening for inhibitors, where the test compound itself may absorb light and cause an inner filter effect.

  • Prepare a Reference Fluorophore Solution: Prepare a solution of free AMC at a concentration that provides a stable and mid-range fluorescence signal.

  • Titrate with the Absorbing Compound: In a microplate, add the constant concentration of free AMC to a series of wells. Then, add increasing concentrations of the test compound (the potential source of IFE) to these wells.

  • Measure Fluorescence: Measure the fluorescence of the AMC in each well.

  • Calculate Correction Factors: A correction factor can be calculated for each concentration of the test compound using the following formula:

    • CF = F0 / F

    • Where F0 is the fluorescence of AMC without the test compound, and F is the fluorescence in the presence of the test compound.[1]

  • Apply Correction Factors to Your Assay: Multiply the observed fluorescence of your enzymatic assay at each corresponding concentration of the test compound by the calculated correction factor.[1]

Visualizations

IFE_Workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_samples Prepare Samples and AMC Standard Curve measure_abs Measure Absorbance (Aex at ~380nm, Aem at ~460nm) prep_samples->measure_abs measure_fluor Measure Fluorescence (Fobs) (Ex: ~380nm, Em: ~460nm) measure_abs->measure_fluor calculate_cf Calculate Correction Factor (CF) CF = 10^((Aex + Aem) / 2) measure_fluor->calculate_cf apply_cf Calculate Corrected Fluorescence (Fcorr) Fcorr = Fobs * CF calculate_cf->apply_cf final_analysis Perform Final Data Analysis (e.g., Enzyme Kinetics) apply_cf->final_analysis

Caption: Experimental workflow for correcting the inner filter effect.

Troubleshooting_Tree start Inaccurate or Non-Linear Fluorescence Data q1 Is Absorbance at Ex or Em > 0.1? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Inner Filter Effect is Likely a1_yes->s1 s2 Consider Other Issues: - Quenching - Incorrect Wavelengths - Pipetting Errors a1_no->s2 q2 Can the sample be diluted? s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s3 Dilute sample until Absorbance < 0.1 a2_yes->s3 s4 Apply Mathematical Correction using Absorbance Data a2_no->s4

References

troubleshooting poor signal-to-noise ratio in Z-Gly-Pro-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Gly-Pro-AMC fluorogenic substrate to measure enzyme activity. Our goal is to help you overcome common experimental challenges and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method used to measure the activity of enzymes that cleave the peptide bond C-terminal to a proline residue, such as prolyl endopeptidase. The substrate, this compound, is a non-fluorescent molecule. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1]

Z_Gly_Pro_AMC_Assay_Principle sub This compound (Non-fluorescent) enz Enzyme (e.g., Prolyl Endopeptidase) sub->enz Binds to active site prod1 Z-Gly-Pro enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Releases

Diagram 1: Principle of the this compound enzymatic assay.

Q2: What are the optimal excitation and emission wavelengths for AMC?

The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength of approximately 380 nm, with an emission maximum around 460 nm.[1][2] It is recommended to confirm the optimal settings for your specific microplate reader.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio can manifest as either high background fluorescence or a low assay signal. The following sections will guide you through identifying and resolving the root cause of your issue.

Troubleshooting_Workflow start Poor Signal-to-Noise Ratio check_background Is the background signal high in 'no-enzyme' controls? start->check_background high_background High Background Troubleshooting check_background->high_background Yes low_signal Low Signal Troubleshooting check_background->low_signal No end Assay Optimized high_background->end low_signal->end

Diagram 2: Initial troubleshooting decision workflow.
High Background Fluorescence

High background fluorescence can mask the true enzymatic signal, leading to inaccurate results.

Q3: My "no-enzyme" control wells show high fluorescence. What are the potential causes?

High fluorescence in the absence of your enzyme can be attributed to several factors:

  • Substrate Instability/Autohydrolysis: The this compound substrate may be degrading spontaneously in your assay buffer.

  • Contaminated Reagents: Assay buffers, water, or other reagents may contain fluorescent contaminants.

  • Autofluorescence of Test Compounds: If you are screening for inhibitors, your test compounds may be inherently fluorescent.

  • Improper Plate Choice: Using white or clear plates for fluorescence assays can lead to high background due to light scatter.

Q4: How can I investigate the source of high background fluorescence?

A systematic approach with proper controls is essential.

High_Background_Troubleshooting start High Background Observed substrate_check Run 'Substrate Only' Control (Assay Buffer + Substrate) start->substrate_check is_substrate_high Is fluorescence high and/or increasing over time? substrate_check->is_substrate_high substrate_issue Substrate Instability - Prepare fresh substrate - Protect from light - Check buffer pH is_substrate_high->substrate_issue Yes reagent_check Run 'Buffer Only' Control is_substrate_high->reagent_check No end Background Reduced substrate_issue->end is_reagent_high Is fluorescence high? reagent_check->is_reagent_high reagent_issue Reagent Contamination - Use high-purity water and reagents - Prepare fresh buffers is_reagent_high->reagent_issue Yes compound_check Run 'Compound Only' Control (for inhibitor screening) is_reagent_high->compound_check No reagent_issue->end is_compound_high Is fluorescence high? compound_check->is_compound_high compound_issue Compound Autofluorescence - Subtract compound background - Consider alternative assay is_compound_high->compound_issue Yes is_compound_high->end No compound_issue->end

Diagram 3: Systematic workflow for troubleshooting high background.
Control Experiment Purpose Interpretation of High Signal
Substrate Only To assess the stability of the this compound substrate in the assay buffer.Indicates spontaneous hydrolysis of the substrate.
Buffer Only To check for fluorescent contaminants in the assay buffer and other reagents.Suggests contamination in the buffer components.
Compound Only To determine if a test compound is autofluorescent (for inhibitor screening).The compound itself is fluorescent and interfering with the assay.[3]

Low Assay Signal

A weak or absent signal can make it difficult to distinguish true enzymatic activity from the background.

Q5: I am not observing a significant increase in fluorescence. What are the common reasons for this?

A low signal can stem from several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

  • Substrate Degradation: The this compound substrate may have degraded.

  • Incorrect Instrument Settings: The plate reader settings may not be optimal for AMC detection.

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme or substrate may not be ideal for the assay.

  • Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.

Q6: How can I troubleshoot a low assay signal?

Follow these steps to identify the cause of a low signal:

  • Verify Instrument Settings: Ensure the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[1][2] Optimize the gain setting on your instrument.

  • Check Reagent Integrity:

    • Enzyme Activity: Use a fresh enzyme preparation or a positive control to confirm enzyme activity.

    • Substrate Integrity: Prepare a fresh solution of this compound. Store the stock solution at -20°C or -80°C, protected from light.[1]

  • Optimize Reagent Concentrations:

    • Enzyme Titration: Perform an experiment with varying concentrations of the enzyme to find a concentration that results in a linear reaction rate.

    • Substrate Titration: Determine the Michaelis-Menten constant (Km) for your substrate to ensure you are using a non-limiting concentration.

Experimental Protocols

Protocol 1: Assessing Substrate Stability (Autohydrolysis)

  • Preparation: In a black, flat-bottomed 96-well plate, add the this compound substrate to the assay buffer at the final concentration used in your experiment. Include a "buffer only" blank.

  • Incubation: Incubate the plate under the same conditions as your assay (e.g., 37°C) for the same duration.

  • Measurement: Read the fluorescence at various time points using the appropriate excitation and emission wavelengths for AMC.

  • Analysis: A significant, time-dependent increase in fluorescence in the "substrate only" wells compared to the "buffer only" wells indicates substrate instability.

Protocol 2: Checking for Compound Autofluorescence

  • Preparation: In a black, flat-bottomed 96-well plate, prepare the following in triplicate:

    • Compound Only: Assay buffer + test compound at the final assay concentration.

    • Buffer Only: Assay buffer.

  • Measurement: Read the fluorescence of the plate using the same instrument settings as your main assay.

  • Analysis: If the fluorescence of the "Compound Only" wells is significantly higher than the "Buffer Only" wells, the compound is autofluorescent. This background fluorescence should be subtracted from the corresponding wells in the main assay.[3]

Protocol 3: Optimizing Enzyme Concentration

  • Preparation: Prepare a series of dilutions of your enzyme in the assay buffer.

  • Assay Setup: In a black, flat-bottomed 96-well plate, add a fixed, non-limiting concentration of the this compound substrate to all wells.

  • Initiate Reaction: Add the different dilutions of your enzyme to the respective wells.

  • Measurement: Measure the fluorescence kinetically over a set period.

  • Analysis: Plot the initial reaction rate (the linear portion of the fluorescence versus time curve) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Excitation Wavelength (λex) 380 nmThe optimal wavelength can vary slightly depending on the instrument.[1][2]
Emission Wavelength (λem) 460 nmThe optimal wavelength can vary slightly depending on the instrument.[1][2]
This compound Stock Solution Storage -20°C (short-term) or -80°C (long-term), protected from light.Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[1]
Final DMSO Concentration < 1% (v/v)High concentrations of DMSO can inhibit some enzymes.
Plate Type Black, opaque-walled, flat-bottom platesMinimizes light scatter and well-to-well crosstalk.

References

Navigating the Z-Gly-Pro-AMC Assay: A Technical Guide to the Impact of DMSO Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals utilizing the Z-Gly-Pro-AMC fluorogenic substrate for protease activity assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the use of Dimethyl Sulfoxide (DMSO) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMSO in the this compound assay?

A1: DMSO is primarily used as a solvent to dissolve the this compound substrate, which has limited solubility in aqueous solutions. Preparing a concentrated stock solution in 100% DMSO allows for the accurate addition of the substrate to the aqueous assay buffer at the desired final concentration. Many potential enzyme inhibitors are also dissolved in DMSO, making it a common component in screening assays.

Q2: What is the maximum recommended final concentration of DMSO in the assay?

A2: There is no single "safe" concentration of DMSO for all enzyme assays, as tolerance is highly dependent on the specific enzyme. For prolyl endopeptidase, the enzyme that cleaves this compound, it is crucial to keep the final DMSO concentration as low as possible. A general guideline is to maintain the final concentration below 1% (v/v).[1] However, some studies have used concentrations as low as 0.0025% (v/v), suggesting high sensitivity of the enzyme to this solvent.[2] It is strongly recommended to experimentally determine the DMSO tolerance for your specific assay conditions.

Q3: How can I prepare my test compounds in DMSO without affecting the assay?

A3: The recommended method is to prepare a high-concentration stock of your compound in 100% DMSO. Subsequently, perform serial dilutions of this stock in 100% DMSO. A small, fixed volume of these dilutions is then added to the assay wells, ensuring the final DMSO concentration remains constant and minimal across all tested concentrations of the compound.[3]

Q4: Can DMSO interfere with the fluorescence of the cleaved AMC product?

A4: Yes, the solvent environment can influence the fluorescence quantum yield of 7-amido-4-methylcoumarin (AMC), the fluorescent product of the enzymatic reaction. High concentrations of DMSO could potentially alter the fluorescence signal. It is therefore important to include proper controls in your experiment, such as a standard curve of free AMC in the presence of the same final DMSO concentration used in the assay.

Troubleshooting Guide

IssuePotential CauseRecommended Solutions
Low or No Enzyme Activity High Final DMSO Concentration: Elevated levels of DMSO can denature or inhibit prolyl endopeptidase.[1]Optimize DMSO Concentration: Perform a DMSO tolerance experiment by testing a range of final DMSO concentrations (e.g., 0.1% to 5% v/v) to identify the optimal concentration for your specific enzyme and assay conditions. Maintain Low Final Concentration: Aim for the lowest possible final DMSO concentration, ideally below 1% (v/v), to minimize inhibitory effects.[1]
Substrate Precipitation: this compound, dissolved in a high concentration of DMSO, may precipitate when diluted into the aqueous assay buffer.Gradual Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion. Pre-warm Buffer: Gently warming the assay buffer before adding the substrate can aid in solubility. Sonication: Briefly sonicate the final substrate solution to help dissolve any precipitates.
High Background Fluorescence DMSO Autofluorescence: Some grades of DMSO can contain fluorescent impurities.Use High-Purity DMSO: Always use a new, unopened bottle of high-purity, spectroscopy-grade DMSO for your assays. Include a "No Enzyme" Control: This will help you determine the background fluorescence from the substrate and DMSO.
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially at non-optimal pH or with prolonged exposure to light.Protect from Light: Store the this compound stock solution and working solutions protected from light. Use Freshly Prepared Solutions: Prepare the substrate working solution immediately before use.
Poor Reproducibility Inconsistent DMSO Concentration: Minor variations in the final DMSO concentration between wells can lead to variability in enzyme activity.Use Master Mixes: Prepare master mixes for your reagents, including the this compound substrate and any inhibitors dissolved in DMSO, to ensure consistent concentrations across all wells.
Compound Aggregation: Test compounds dissolved in DMSO may form aggregates when introduced into the aqueous assay buffer.Check for Solubility Issues: Visually inspect wells for any signs of precipitation after adding the compound. Consider lowering the compound concentration if aggregation is suspected.

Data Presentation

Impact of DMSO Concentration on Prolyl Endopeptidase Activity (Illustrative Data)

The following table provides an example of how to present data from a DMSO tolerance experiment. It is important to note that this data is for illustrative purposes only, and researchers should determine the specific tolerance of their enzyme experimentally.

Final DMSO Concentration (v/v)Relative Enzyme Activity (%)
0.0 (Control)100
0.198
0.595
1.088
2.075
5.040

Experimental Protocols

Protocol 1: Determining DMSO Tolerance of Prolyl Endopeptidase

This protocol outlines a method to determine the effect of various DMSO concentrations on the activity of prolyl endopeptidase.

  • Prepare a series of assay buffers containing different final concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, and 5% v/v).

  • Add a constant amount of prolyl endopeptidase to each well of a 96-well black microplate containing the different DMSO-containing buffers.

  • Prepare the this compound substrate by diluting a 10 mM stock in 100% DMSO into an assay buffer to the desired final working concentration.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Measure the fluorescence kinetically using a microplate reader with excitation at approximately 380 nm and emission at approximately 460 nm.

  • Calculate the initial reaction velocity (rate) for each DMSO concentration.

  • Normalize the activity at each DMSO concentration to the activity of the no-DMSO control (0% DMSO), which is set to 100%.

  • Plot the percentage of enzyme activity versus the final DMSO concentration to determine the highest tolerated concentration.

Protocol 2: this compound Assay with a Test Compound in DMSO

This protocol describes a standard procedure for testing the inhibitory effect of a compound dissolved in DMSO.

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add a small, fixed volume (e.g., 1 µL) of each compound dilution to the wells of a 96-well black microplate. Include a control with 1 µL of 100% DMSO (vehicle control).

  • Add the prolyl endopeptidase solution in assay buffer to each well. The final volume should be adjusted to ensure the final DMSO concentration is within the tolerated range determined in Protocol 1.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate solution.

  • Measure the fluorescence kinetically (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

Visualizations

Z_Gly_Pro_AMC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_reaction Enzymatic Reaction cluster_detection Detection Compound Test Compound in 100% DMSO Well Microplate Well (Assay Buffer) Compound->Well Add Compound (Final DMSO <1%) Enzyme Prolyl Endopeptidase in Assay Buffer Enzyme->Well Substrate This compound in 100% DMSO Substrate->Well Initiate Reaction Reaction Enzyme-Substrate Complex Well->Reaction Cleavage Cleavage Reaction->Cleavage Fluorescence Fluorescence (Ex: 380nm, Em: 460nm) Cleavage->Fluorescence Release of AMC Troubleshooting_DMSO_Issues Start Problem with This compound Assay LowActivity Low/No Activity? Start->LowActivity HighBG High Background? Start->HighBG PoorRepro Poor Reproducibility? Start->PoorRepro CheckDMSO Is final DMSO concentration >1%? LowActivity->CheckDMSO Yes CheckPurity Using high-purity DMSO and reagents? HighBG->CheckPurity Yes CheckMasterMix Using master mixes for all reagents? PoorRepro->CheckMasterMix Yes OptimizeDMSO Perform DMSO tolerance curve CheckDMSO->OptimizeDMSO Yes CheckPrecip Is there visible precipitation? CheckDMSO->CheckPrecip No ImproveSol Improve substrate solubilization CheckPrecip->ImproveSol Yes UsePure Switch to high-purity grade reagents CheckPurity->UsePure No UseMasterMix Prepare and use master mixes CheckMasterMix->UseMasterMix No

References

Technical Support Center: Z-Gly-Pro-AMC Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and pH for the Z-Gly-Pro-AMC fluorogenic assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

The this compound assay is a fluorometric method used to measure the activity of certain proteases, particularly those that recognize and cleave the Gly-Pro dipeptide sequence. The substrate, this compound, consists of the dipeptide Glycyl-Proline linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. When a protease cleaves the amide bond between the proline and the AMC moiety, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.[1]

Q2: What are the optimal temperature and pH for the this compound assay?

The optimal temperature and pH for the this compound assay are highly dependent on the specific enzyme being investigated. While some general starting points can be recommended, empirical optimization is crucial for achieving the best results.

For many mammalian enzymes, a temperature of 37°C is a common starting point, as it mimics physiological conditions.[1][2] However, the optimal temperature can vary. For instance, a peptidase from bovine serum that cleaves this compound has a narrowly focused optimal temperature of 37°C.

The optimal pH is also enzyme-specific. A neutral to slightly alkaline pH range of 7.4-8.0 has been shown to be optimal for some proline-specific peptidases that cleave this substrate.

It is highly recommended to perform a temperature and pH matrix experiment to determine the ideal conditions for your specific enzyme and experimental setup.

Q3: How can I determine the optimal temperature for my enzyme using the this compound assay?

To determine the optimal temperature, you should perform the assay at a range of different temperatures while keeping the pH and other conditions constant.

Experimental Protocols

Protocol 1: Temperature Optimization
  • Prepare a master mix of your assay buffer, enzyme, and this compound substrate at concentrations determined from preliminary experiments.

  • Aliquot the master mix into separate tubes or wells of a microplate.

  • Incubate each aliquot at a different temperature (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C). It is crucial to pre-warm the plate reader to the desired temperature.

  • Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

  • Calculate the initial reaction velocity (V₀) for each temperature by determining the slope of the linear portion of the fluorescence versus time plot.

  • Plot the reaction velocity against the temperature to identify the optimal temperature for your enzyme's activity.

Protocol 2: pH Optimization
  • Prepare a series of assay buffers with different pH values (e.g., ranging from pH 6.0 to 9.0 in 0.5 unit increments).

  • Set up parallel reactions , each with a different pH buffer, while keeping the temperature and other conditions constant.

  • Add your enzyme and the this compound substrate to each buffer.

  • Measure the fluorescence kinetically as described in the temperature optimization protocol.

  • Calculate the initial reaction velocity (V₀) for each pH.

  • Plot the reaction velocity against the pH to determine the optimal pH for your enzyme.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Assay

ParameterRecommended Starting RangeNotes
Temperature 30°C - 40°C37°C is a common starting point for mammalian enzymes.[1]
pH 7.0 - 8.5A pH of 7.4-8.0 is often optimal for proline-specific peptidases.

Table 2: Example of Temperature and pH Optima for Enzymes Assayed with this compound

Enzyme SourceOptimal TemperatureOptimal pH
Bovine Serum Peptidase37°C7.4 - 8.0
Human Plasma (assay conditions)37°CNot specified

Troubleshooting Guide

Problem Possible Cause Solution
Low or no signal Suboptimal temperature or pH: The enzyme may have low activity outside of its optimal range.Perform temperature and pH optimization experiments as described in the protocols above.
Inactive enzyme: The enzyme may have degraded due to improper storage or handling.Use a fresh enzyme stock and always keep it on ice. Include a positive control if available.
Substrate degradation: The this compound substrate is light-sensitive and can degrade over time.Prepare fresh substrate solutions for each experiment and protect them from light. Store the stock solution at -20°C or -80°C.[1]
High background fluorescence Substrate autohydrolysis: The substrate may be hydrolyzing spontaneously, especially at extreme pH or high temperatures.Run a "no-enzyme" control to measure the rate of autohydrolysis and subtract this from your sample readings.
Contaminated reagents: The buffer or other reagents may be contaminated with fluorescent compounds.Use high-purity reagents and sterile, disposable labware.
Inconsistent results between replicates Temperature fluctuations: Inconsistent temperature across the microplate can lead to variable reaction rates.Ensure the plate is evenly heated by pre-incubating it in the plate reader.
Pipetting errors: Inaccurate pipetting can lead to variations in reagent concentrations.Use calibrated pipettes and ensure proper mixing in each well.

Visualizations

experimental_workflow Experimental Workflow for Temperature and pH Optimization cluster_temp Temperature Optimization cluster_ph pH Optimization T1 Prepare Master Mix T2 Aliquot into Plate T1->T2 T3 Incubate at Various Temperatures T2->T3 T4 Kinetic Fluorescence Reading T3->T4 T5 Calculate Initial Velocities T4->T5 T6 Plot Velocity vs. Temperature T5->T6 End Optimal Conditions Determined T6->End P1 Prepare Buffers of Various pH P2 Set up Parallel Reactions P1->P2 P3 Add Enzyme and Substrate P2->P3 P4 Kinetic Fluorescence Reading P3->P4 P5 Calculate Initial Velocities P4->P5 P6 Plot Velocity vs. pH P5->P6 P6->End Start Start Optimization Start->T1 Start->P1

Caption: Workflow for optimizing temperature and pH in the this compound assay.

troubleshooting_workflow Troubleshooting Logic for this compound Assay cluster_low_signal Low or No Signal cluster_high_background High Background cluster_inconsistent_results Inconsistent Results Start Problem Encountered LS1 Check Enzyme Activity (Positive Control) Start->LS1 Low Signal HB1 Run 'No-Enzyme' Control Start->HB1 High Background IR1 Ensure Uniform Temperature Start->IR1 Inconsistent Results LS2 Prepare Fresh Substrate LS1->LS2 LS3 Optimize Temp & pH LS2->LS3 Solution Problem Resolved LS3->Solution HB2 Use High-Purity Reagents HB1->HB2 HB2->Solution IR2 Verify Pipetting Accuracy IR1->IR2 IR2->Solution

Caption: A decision tree for troubleshooting common this compound assay issues.

References

minimizing photobleaching of AMC in Z-Gly-Pro-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 7-Amino-4-methylcoumarin (B1665955) (AMC) in the Z-Gly-Pro-AMC assay.

Troubleshooting Guide: Minimizing AMC Photobleaching

Rapid loss of fluorescent signal can compromise the accuracy and reliability of your kinetic data. This guide provides a systematic approach to identifying and mitigating photobleaching in your this compound assay.

Problem Potential Cause Recommended Solution
Fluorescence signal decreases over time in control wells (no enzyme). Photobleaching: The AMC fluorophore is being destroyed by prolonged or high-intensity excitation light.[1][2]1. Reduce Excitation Intensity: Lower the power of the excitation lamp or use neutral density filters if your plate reader allows.[2] 2. Minimize Exposure Time: Use the shortest possible integration time per reading that still provides a good signal-to-noise ratio.[1] 3. Reduce the Number of Kinetic Reads: If possible, decrease the frequency of measurements over the time course of the assay.
Initial fluorescence is bright but fades quickly during the assay. High Excitation Power: The initial high intensity of the excitation light is rapidly destroying the AMC molecules.1. Optimize Gain Setting: Instead of increasing excitation power, optimize the detector gain to enhance the signal from a lower light source.[3][4] 2. Use a More Photostable Fluorophore: If significant photobleaching persists, consider alternative substrates with more robust fluorophores, although this may require re-optimization of the assay.[2][5]
Inconsistent fluorescence readings between replicate wells. Inhomogeneous Photobleaching: Different wells may be exposed to slightly different light intensities, leading to variable rates of photobleaching.1. Ensure Proper Mixing: Thoroughly mix the contents of each well before starting the measurement to ensure a uniform distribution of the fluorophore. 2. Check Plate Reader Alignment: Verify that the plate reader's optics are correctly aligned to ensure uniform illumination across the plate.
Assay works, but the linear range is short. Combined Effect of Enzyme Kinetics and Photobleaching: The initial increase in fluorescence due to enzyme activity is quickly counteracted by photobleaching, leading to a premature plateau.1. Incorporate an Antifade Reagent: Add a compatible antifade reagent to the assay buffer to reduce the rate of photobleaching.[1] 2. Create a Photobleaching Correction Curve: Measure the rate of photobleaching in a control well without the enzyme and use this data to correct the kinetic measurements from your experimental wells.[2]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem in the this compound assay?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, in this case, AMC, upon exposure to excitation light.[2] This leads to a decrease in fluorescence intensity over time, which can be misinterpreted as a change in enzyme activity, thus compromising the accuracy of your kinetic measurements.

Q2: How can I reduce photobleaching in my plate reader-based assay?

A2: Several strategies can be employed to minimize photobleaching in a plate reader:

  • Reduce Excitation Light: Lower the intensity of the excitation light source or use neutral density filters.[2]

  • Minimize Exposure: Use the shortest measurement time per well that provides an adequate signal.

  • Optimize Instrument Settings: Adjust the gain settings of the detector to amplify the signal, rather than increasing the excitation intensity.[3][4]

  • Use Antifade Reagents: Incorporate antifade reagents into your assay buffer. These are chemical compounds that reduce the rate of photobleaching, often by scavenging reactive oxygen species.[1]

Q3: What are antifade reagents and which ones are effective for AMC?

A3: Antifade reagents are compounds that protect fluorophores from photobleaching. Their mechanism often involves scavenging reactive oxygen species that are generated during the fluorescence excitation process. For coumarin-based dyes like AMC, reagents containing p-phenylenediamine (B122844) (PPD), such as Vectashield, have been shown to be very effective.

Q4: Can I use antifade reagents in a live-cell assay?

A4: Many traditional antifade reagents are toxic to live cells. However, there are commercially available antifade reagents specifically formulated for live-cell imaging that are non-toxic and can be added to the cell culture medium.[6][7][8]

Q5: How do I choose the right buffer to maintain AMC fluorescence stability?

A5: The fluorescence of 7-amino-4-methylcoumarin is generally stable under physiological pH conditions, typically between 7.0 and 8.0. It is advisable to avoid buffers containing primary amines, such as Tris, especially if you are performing labeling reactions. Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and suitable buffer for many applications involving AMC.

Quantitative Data on AMC Photobleaching

The photostability of a fluorophore can be quantified by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

FluorophoreConditionPhotobleaching Half-life (seconds)
Coumarin90% glycerol (B35011) in PBS (pH 8.5)25
CoumarinVectashield (antifade reagent)106

Data is for the general "coumarin" class of dyes and provides a strong indication of the expected photostability for AMC.

Experimental Protocols

Protocol for Quantifying AMC Photobleaching in a 96-Well Plate

This protocol allows you to determine the rate of AMC photobleaching under your specific experimental conditions.

Materials:

  • Black, clear-bottom 96-well plate

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorescence plate reader with kinetic read capabilities

Methodology:

  • Prepare AMC Solution: Prepare a solution of free AMC in your assay buffer at a concentration that is representative of the maximum fluorescence you expect in your enzymatic assay.

  • Plate Setup: Pipette the AMC solution into several wells of the 96-well plate. Include wells with assay buffer only as a blank control.

  • Plate Reader Settings:

    • Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.

    • Set the plate reader to perform a kinetic read for a duration that is longer than your planned enzymatic assay (e.g., 60 minutes).

    • Use the same excitation intensity and read time that you intend to use for your actual experiment.

  • Data Acquisition: Initiate the kinetic read and record the fluorescence intensity over time.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the AMC-containing wells at each time point.

    • Plot the background-subtracted fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant and the half-life.

Visualizations

Z_Gly_Pro_AMC_Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, and Substrate (this compound) plate Pipette Enzyme and Buffer into 96-well Plate reagents->plate 1. initiate Initiate Reaction by Adding Substrate plate->initiate 2. incubate Incubate at Optimal Temperature initiate->incubate 3. read Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) in a Plate Reader incubate->read 4. kinetic Perform Kinetic Read over Time read->kinetic 5. plot Plot Fluorescence vs. Time kinetic->plot 6. rate Determine Initial Reaction Rate plot->rate 7.

Caption: Workflow for the this compound enzymatic assay.

Photobleaching_Mitigation Minimizing AMC Photobleaching cluster_causes Causes of Photobleaching cluster_solutions Mitigation Strategies high_intensity High Excitation Intensity photobleaching AMC Photobleaching (Signal Loss) high_intensity->photobleaching long_exposure Prolonged Exposure Time long_exposure->photobleaching ros Reactive Oxygen Species (ROS) ros->photobleaching reduce_intensity Reduce Excitation Power reduce_time Minimize Read Time antifade Use Antifade Reagents optimize_settings Optimize Plate Reader Settings (e.g., Gain) photobleaching->reduce_intensity photobleaching->reduce_time photobleaching->antifade photobleaching->optimize_settings

Caption: Factors contributing to AMC photobleaching and mitigation strategies.

References

Validation & Comparative

A Researcher's Guide to Fluorogenic DPP4 Substrates: Z-Gly-Pro-AMC vs. H-Gly-Pro-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate measurement of Dipeptidyl Peptidase 4 (DPP4) activity is critical. The choice of substrate for this assay significantly impacts the reliability and specificity of the results. This guide provides a comprehensive comparison of two commonly used fluorogenic substrates, Z-Gly-Pro-AMC and H-Gly-Pro-AMC, to aid in the selection of the optimal reagent for your DPP4 assays.

Executive Summary

H-Gly-Pro-AMC emerges as the superior substrate for specific and sensitive DPP4 activity assays. While both substrates are cleaved by DPP4 to release a fluorescent signal, the available data indicates that H-Gly-Pro-AMC offers higher sensitivity and greater specificity for DPP4. In contrast, this compound is a broader substrate for various prolyl endopeptidases, and its use in complex biological samples like plasma may lead to the measurement of activities from enzymes other than DPP4, compromising data accuracy.

Performance Comparison at a Glance

FeatureThis compoundH-Gly-Pro-AMCAdvantage
Specificity for DPP4 Lower; also a substrate for other prolyl endopeptidases.[1]Higher; widely used as a specific substrate for DPP4.[2][3][4][5][6][7]H-Gly-Pro-AMC
Sensitivity Data for DPP4 is limited.High sensitivity, allowing for detection of low enzyme concentrations.[5][8]H-Gly-Pro-AMC
Kinetic Parameters (Km) ~20 µM for Prolyl Oligopeptidase (POP).[9] Data for DPP4 is not readily available.4.6 - 15.4 µM for DPP4.[2][3]H-Gly-Pro-AMC
Established Protocols Fewer detailed protocols specifically for DPP4 assays.Numerous well-established protocols for DPP4 assays in various sample types.[2][3][10]H-Gly-Pro-AMC

Delving into the Details: A Head-to-Head Comparison

Specificity: The Critical Factor

The primary concern when selecting a substrate is its specificity for the enzyme of interest. While both this compound and H-Gly-Pro-AMC contain the Gly-Pro dipeptide sequence recognized by DPP4, the N-terminal protecting group (Z- or H-) significantly influences their interaction with other proteases.

  • This compound: The benzyloxycarbonyl (Z) group makes this substrate susceptible to cleavage by a broader range of prolyl endopeptidases.[1] Studies have shown that in plasma, the hydrolysis of this compound is not solely attributable to DPP4 activity, indicating potential off-target effects and overestimated enzyme activity.[1]

  • H-Gly-Pro-AMC: The free N-terminus of H-Gly-Pro-AMC contributes to its higher specificity for DPP4. It is widely cited and recommended in the literature as a sensitive and specific substrate for measuring DPP4 activity.[2][3][4][5][6][7]

Kinetic Performance: A Look at the Numbers

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the substrate-enzyme interaction. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

  • This compound: Specific kinetic data for the interaction of this compound with DPP4 is scarce in publicly available literature. A reported Km value of approximately 20 µM is for its interaction with prolyl oligopeptidase (POP), a different enzyme.[9]

  • H-Gly-Pro-AMC: Several studies have determined the kinetic parameters of H-Gly-Pro-AMC with DPP4. The reported Km values for DPP4 range from approximately 4.6 µM to 15.4 µM, depending on the enzyme source (porcine serum, recombinant human, or human plasma) and assay conditions.[2][3] One study reported a Vmax of 90.84 nmoles/min for porcine serum DPP4.[2] This well-characterized kinetic profile allows for more accurate and reproducible assay development.

Experimental Protocols: A Guide to Implementation

Detailed and validated protocols are essential for obtaining reliable experimental results.

Standard DPP4 Activity Assay Protocol using H-Gly-Pro-AMC

This protocol is adapted from several sources and provides a general framework for measuring DPP4 activity.[2][3][10]

Materials:

  • Recombinant DPP4 or biological sample (e.g., plasma, cell lysate)

  • H-Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • DPP4 inhibitor (e.g., Sitagliptin) for control experiments

Procedure:

  • Prepare Reagents:

    • Reconstitute H-Gly-Pro-AMC in DMSO to create a stock solution.

    • Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (typically in the range of the Km value).

    • Dilute the enzyme or biological sample in Assay Buffer.

  • Assay Reaction:

    • Add the diluted enzyme or sample to the wells of the 96-well plate.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time.

    • Initiate the reaction by adding the H-Gly-Pro-AMC working solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit of time).

    • Determine the DPP4 activity from the reaction rate, often by comparison to a standard curve of the fluorescent product (AMC).

Visualizing the Science

DPP4 Assay Workflow

DPP4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme DPP4 Enzyme/ Sample Incubation Incubate at 37°C Enzyme->Incubation Substrate H-Gly-Pro-AMC Substrate Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Measurement Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) Incubation->Measurement Analysis Calculate Reaction Rate & DPP4 Activity Measurement->Analysis

Caption: Workflow of a typical DPP4 activity assay.

DPP4 Signaling Pathway and Substrate Cleavage

DPP4_Signaling_and_Cleavage cluster_pathway DPP4 Signaling & Function cluster_assay Fluorogenic Assay Principle DPP4 DPP4 (CD26) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 GLP1 Active GLP-1 GLP1->DPP4 Cleavage Insulin Insulin Secretion GLP1->Insulin Stimulates Glucose Glucose Homeostasis Insulin->Glucose Regulates Substrate H-Gly-Pro-AMC (Non-fluorescent) DPP4_assay DPP4 Substrate->DPP4_assay Cleavage Products H-Gly-Pro + AMC (Fluorescent) DPP4_assay->Products

Caption: DPP4's role in GLP-1 cleavage and the assay principle.

Conclusion and Recommendation

Based on the available scientific evidence, H-Gly-Pro-AMC is the recommended fluorogenic substrate for the specific and sensitive measurement of DPP4 activity. Its well-defined kinetic parameters and established use in numerous protocols provide a solid foundation for reliable and reproducible research.

While this compound may be a suitable substrate for broader prolyl endopeptidase activity assays, its lack of specificity for DPP4 makes it a less desirable choice for targeted DPP4 studies, particularly in complex biological matrices where other proteases may be present. For researchers focused on accurate quantification of DPP4 activity and the screening of specific DPP4 inhibitors, the use of H-Gly-Pro-AMC is strongly advised.

References

A Comparative Guide: Z-Gly-Pro-AMC vs. Colorimetric Substrates for Prolyl Endopeptidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of enzyme activity is paramount in biochemical research and drug discovery. For enzymes that cleave after proline residues, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), the choice of substrate is a critical determinant of assay sensitivity, reliability, and suitability for high-throughput screening. This guide provides an objective comparison of the fluorogenic substrate Z-Gly-Pro-AMC and its colorimetric alternatives, primarily focusing on Z-Gly-Pro-p-nitroanilide (pNA).

Executive Summary

This compound is a fluorogenic substrate that offers significantly higher sensitivity compared to its colorimetric counterpart, Z-Gly-Pro-pNA. Upon enzymatic cleavage, this compound releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), enabling the detection of lower enzyme concentrations and subtle changes in activity. While colorimetric assays using substrates like Z-Gly-Pro-pNA are generally simpler and may not require specialized equipment like a fluorometer, they are less sensitive. The choice between these substrates depends on the specific experimental requirements, including the need for high sensitivity, the concentration of the enzyme in the sample, and the available instrumentation.

Data Presentation: Quantitative Comparison of Substrates

FeatureThis compound (Fluorogenic)Z-Gly-Pro-pNA (Colorimetric)
Signal Detection FluorescenceAbsorbance (Color change)
Reporter Molecule 7-Amino-4-methylcoumarin (AMC)p-nitroaniline (pNA)
Excitation Wavelength ~380 nm[1][2]N/A
Emission Wavelength ~460 nm[1][2]N/A
Absorbance Wavelength N/A405 - 410 nm
Sensitivity High (reported to be at least 20-fold more sensitive than GP-AMC fluorescent substrate)[3]Lower (Fluorometric assays are generally 10-1000 times more sensitive than colorimetric assays)
Instrumentation Fluorometer or fluorescence plate readerSpectrophotometer or absorbance plate reader
Common Enzymes Prolyl endopeptidases (FAP, DPP-IV, PREP)[1][4][5]Prolyl endopeptidases (PEP, DPP-IV)
Kinetic Parameters Km for a similar substrate (Z-Gly-Pro-MCA) with a proline-specific peptidase: 54 µM[6]Km for Prolyl Endopeptidase from Flavobacterium sp.: Not explicitly stated for Z-Gly-Pro-pNA, but for Z-Gly-Pro-2NNap is 1.4x10⁻⁴M[7]

Enzymatic Reaction Mechanism

The enzymatic reaction for both this compound and Z-Gly-Pro-pNA involves the cleavage of the amide bond between the proline residue and the reporter molecule by a prolyl endopeptidase.

Enzymatic_Reaction cluster_fluorogenic Fluorogenic Substrate cluster_colorimetric Colorimetric Substrate This compound This compound (Non-fluorescent) AMC AMC (Highly Fluorescent) This compound->AMC Prolyl Endopeptidase Z-Gly-Pro Z-Gly-Pro Z-Gly-Pro-pNA Z-Gly-Pro-pNA (Colorless) pNA pNA (Yellow) Z-Gly-Pro-pNA->pNA Prolyl Endopeptidase

Enzymatic cleavage of fluorogenic and colorimetric substrates.

Experimental Protocols

Protocol 1: Fluorogenic Assay using this compound

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified enzyme or cell lysate

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically, often around the Km value of the enzyme.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the enzyme solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the Working Substrate Solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to the reaction temperature. Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.[1][2]

Protocol 2: Colorimetric Assay using Z-Gly-Pro-pNA

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

Materials:

  • Z-Gly-Pro-pNA substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purified enzyme or cell lysate

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Z-Gly-Pro-pNA in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well clear microplate.

    • Add 25 µL of the enzyme solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the Working Substrate Solution to all wells.

  • Measure Absorbance: Measure the absorbance at 405-410 nm either kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 15-30 minutes). For endpoint assays, the reaction may be stopped by adding a suitable stop solution (e.g., 1 M acetic acid).

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for comparing enzyme activity using this compound and a colorimetric substrate.

Experimental_Workflow cluster_prep Preparation cluster_fluorogenic_workflow Fluorogenic Assay cluster_colorimetric_workflow Colorimetric Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) setup_fluor Set up reaction in black 96-well plate prep_reagents->setup_fluor setup_color Set up reaction in clear 96-well plate prep_reagents->setup_color preincubate_fluor Pre-incubate at 37°C setup_fluor->preincubate_fluor add_amc Add this compound preincubate_fluor->add_amc measure_fluor Kinetic measurement of fluorescence (Ex/Em: 380/460 nm) add_amc->measure_fluor analyze_data Calculate reaction rates measure_fluor->analyze_data preincubate_color Pre-incubate at 37°C setup_color->preincubate_color add_pna Add Z-Gly-Pro-pNA preincubate_color->add_pna measure_color Kinetic or endpoint measurement of absorbance (405-410 nm) add_pna->measure_color measure_color->analyze_data compare_results Compare enzyme activity analyze_data->compare_results

Comparative experimental workflow for fluorogenic and colorimetric assays.

Conclusion

References

A Comparative Guide to Fluorogenic Substrates for Fibroblast Activation Protein (FAP) Activity: Z-Gly-Pro-AMC vs. Suc-Gly-Pro-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the enzymatic activity of Fibroblast Activation Protein (FAP), the selection of an appropriate fluorogenic substrate is a critical determinant of assay sensitivity and accuracy. This guide provides an objective comparison of two commonly utilized substrates, Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, for the measurement of FAP activity, supported by available experimental data and detailed protocols.

Performance Comparison of Fluorogenic Substrates

The choice between this compound and Suc-Gly-Pro-AMC for FAP activity assays depends on several factors, including the desired sensitivity, specificity, and the experimental context. Both substrates consist of a Gly-Pro dipeptide sequence recognized by FAP, linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the amide bond between the peptide and AMC by FAP results in a quantifiable increase in fluorescence.

While both are effective, their performance characteristics can differ. A key parameter for comparing enzyme substrates is the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally signifies a higher affinity of the enzyme for the substrate.

Based on available data, Suc-Gly-Pro-AMC exhibits a determined affinity for purified FAP. In contrast, specific kinetic parameters for this compound with FAP are not as readily available in the reviewed literature, though it is widely used and cited as a substrate for FAP and other prolyl endopeptidases. Some studies suggest that the cleavage efficiency and selectivity of this compound for FAP may be less favorable compared to newer, more specific substrates.

It is important to note that both substrates can also be cleaved by other prolyl endopeptidases, such as Prolyl Oligopeptidase (PREP), which can be a consideration in experimental systems with potential for cross-reactivity.[1]

Quantitative Data Summary
SubstrateTarget EnzymePeptide SequenceFluorophoreKm (µM)Vmaxkcatkcat/Km
Suc-Gly-Pro-AMC FAPSuc-Gly-ProAMC8.33[2]Data not readily availableData not readily availableData not readily available
This compound FAPZ-Gly-ProAMCData not readily availableData not readily availableData not readily availableData not readily available

Note: The kinetic parameters for enzyme-substrate interactions are highly dependent on the specific experimental conditions, including the source and purity of the enzyme, buffer composition, pH, and temperature. The provided Km for Suc-Gly-Pro-AMC is a reported value from a specific study and should be considered in that context. Researchers are encouraged to determine these parameters under their specific assay conditions for the most accurate results.

Experimental Protocols

Below are detailed methodologies for performing FAP activity assays using either this compound or Suc-Gly-Pro-AMC. These protocols are intended as a general guideline and may require optimization for specific experimental needs.

FAP Activity Assay using Suc-Gly-Pro-AMC

Materials:

  • Purified recombinant FAP or biological sample containing FAP (e.g., cell lysate, tissue homogenate)

  • Suc-Gly-Pro-AMC substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 140 mM NaCl)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Optional: FAP inhibitor for control experiments

Procedure:

  • Prepare a standard curve: A standard curve using free AMC is recommended to convert relative fluorescence units (RFU) to the concentration of the product formed.

  • Reaction setup: In a 96-well plate, add the following to each well:

    • Assay Buffer to bring the final volume to 100 µL.

    • Your sample (purified FAP or biological sample).

    • For inhibitor control wells, pre-incubate the sample with a FAP inhibitor for a specified time before adding the substrate.

  • Initiate the reaction: Add the Suc-Gly-Pro-AMC substrate to a final concentration that is appropriate for your experiment. A common starting point is a concentration around the Km value (e.g., 10-50 µM).

  • Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader and monitor the increase in fluorescence over time.

FAP Activity Assay using this compound

Materials:

  • Purified recombinant FAP or biological sample containing FAP

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl, 1 mg/mL BSA)[3]

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Optional: FAP and/or PREP inhibitors for specificity controls

Procedure:

  • Prepare a standard curve: As with the Suc-Gly-Pro-AMC assay, an AMC standard curve is crucial for quantitative analysis.

  • Reaction setup: In a 96-well plate, add the following to each well:

    • Assay Buffer to a final volume of 100 µL.

    • Your sample.

    • For specificity controls, pre-incubate samples with a FAP-specific inhibitor or a PREP-specific inhibitor.

  • Initiate the reaction: Add this compound to the desired final concentration (e.g., 50-100 µM).

  • Measure fluorescence: Monitor the kinetic increase in fluorescence at 37°C in a fluorescence plate reader.

Visualizing FAP Biology and Experimental Design

To further aid researchers, the following diagrams illustrate key aspects of FAP biology and the experimental workflow for its activity measurement.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Cleavage GrowthFactors Growth Factors FAP->GrowthFactors Activation Cytokines Cytokines FAP->Cytokines Modulation PI3K_AKT PI3K/Akt Pathway ECM->PI3K_AKT MAPK MAPK/ERK Pathway GrowthFactors->MAPK Cytokines->MAPK CellPro Cell Proliferation & Survival PI3K_AKT->CellPro Migration Cell Migration & Invasion PI3K_AKT->Migration MAPK->CellPro MAPK->Migration

FAP Signaling Pathways

The diagram above illustrates the central role of FAP in the tumor microenvironment. As a cell surface protease, FAP cleaves various components of the extracellular matrix and activates growth factors and cytokines. These activities, in turn, trigger intracellular signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell proliferation, survival, migration, and invasion.

FAP_Assay_Workflow A Prepare Reagents: - FAP Enzyme/Sample - Substrate (this compound or Suc-Gly-Pro-AMC) - Assay Buffer B Set up 96-well Plate: - Add Assay Buffer - Add FAP Enzyme/Sample - (Optional) Add Inhibitors A->B C Initiate Reaction: Add Substrate to wells B->C D Incubate at 37°C Measure Fluorescence (Ex: 380nm, Em: 460nm) Kinetically C->D E Data Analysis: - Calculate Rate of Reaction (RFU/min) - Convert to Product Concentration using AMC Standard Curve - Determine Kinetic Parameters (Km, Vmax) D->E

FAP Activity Assay Workflow

This workflow diagram provides a step-by-step overview of a typical FAP enzymatic assay. The process begins with the preparation of reagents, followed by the setup of the reaction in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate, and the resulting increase in fluorescence is measured over time. Finally, the data is analyzed to determine the rate of the enzymatic reaction and to calculate key kinetic parameters.

References

A Comparative Guide to Substrates for Prolyl Endopeptidase Assays: Beyond Z-Gly-Pro-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), the accurate and efficient measurement of its enzymatic activity is paramount. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and suitability for various applications, from basic research to high-throughput screening (HTS). While the fluorogenic substrate Z-Gly-Pro-AMC has been a mainstay in the field, a comprehensive evaluation of its alternatives is essential for optimizing experimental outcomes. This guide provides an objective comparison of this compound with its primary alternative, the chromogenic substrate Suc-Ala-Pro-pNA, and other potential substrates, supported by experimental data and detailed methodologies.

Substrate Performance Comparison

The selection of an appropriate substrate for a prolyl endopeptidase assay hinges on a trade-off between sensitivity, cost, and potential for experimental interference. The two most widely used substrates are the fluorogenic this compound and the chromogenic Suc-Ala-Pro-pNA.[1]

This compound (Carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin) is a fluorogenic substrate that, upon cleavage by PREP, releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC). This results in a significant increase in fluorescence, providing a highly sensitive measure of enzyme activity.[2] Its high sensitivity makes it particularly suitable for HTS and for detecting low levels of enzyme activity.[1]

Suc-Ala-Pro-pNA (Succinyl-alanyl-prolyl-p-nitroanilide) is a chromogenic substrate. PREP cleaves the bond between proline and p-nitroaniline (pNA), releasing the yellow-colored pNA, which can be quantified by measuring the absorbance at around 410 nm.[3][4] This method is generally simpler and more cost-effective than fluorescence-based assays and is less prone to interference from fluorescent compounds.[1] However, it typically offers lower sensitivity compared to fluorogenic substrates.[1]

The kinetic parameters of these substrates can vary significantly depending on the source of the prolyl endopeptidase and the specific experimental conditions. Below is a summary of available quantitative data.

SubstrateTypeDetection MethodKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)AdvantagesDisadvantages
This compound FluorogenicFluorescence (Ex: ~380 nm, Em: ~460 nm)~20-54 µM[1]505 (for Aeromonas punctata PREP)6.23 x 10⁵ (for Aeromonas punctata PREP)High sensitivity, suitable for HTS, continuous assay.[1]Potential for fluorescence interference from test compounds, requires a fluorescence plate reader.[1]
Suc-Ala-Pro-pNA ChromogenicAbsorbance (410 nm)1.1 mM (for Myxococcus xanthus PREP)[1]110 (for M. xanthus PREP)1.0 x 10⁵ (for M. xanthus PREP)Simple, cost-effective, less prone to compound interference.[1]Lower sensitivity than fluorogenic substrates, may not be suitable for detecting weak inhibitors or low enzyme concentrations.[1]
2.0 mM (for Flavobacterium meningosepticum PREP)220 (for F. meningosepticum PREP)1.1 x 10⁵ (for F. meningosepticum PREP)
0.8 mM (for Sphingomonas capsulata PREP)50 (for S. capsulata PREP)0.6 x 10⁵ (for S. capsulata PREP)

Note: The provided kinetic parameters are sourced from studies using different bacterial prolyl endopeptidases. Direct comparison of these values should be made with caution, as kinetics can differ with the enzyme source (e.g., human vs. bacterial).

Experimental Protocols

Detailed methodologies for performing prolyl endopeptidase activity assays using both fluorogenic and chromogenic substrates are provided below.

Fluorogenic Assay using this compound

Materials:

  • Recombinant human PREP

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute recombinant PREP to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of this compound in Assay Buffer.

  • Assay Setup:

    • Add Assay Buffer to each well of the 96-well plate.

    • Add the test compound or vehicle control (DMSO) to the respective wells.

    • Add the diluted PREP enzyme solution to all wells except for the blank (no enzyme) controls.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 1-2 minutes for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Chromogenic Assay using Suc-Ala-Pro-pNA

Materials:

  • Recombinant human PREP

  • Suc-Ala-Pro-pNA (stock solution in a suitable solvent like DMSO or aqueous buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute recombinant PREP to a working concentration in Assay Buffer.

    • Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer.

  • Assay Setup:

    • Add Assay Buffer to each well of the 96-well plate.

    • Add the test compound or vehicle control to the respective wells.

    • Add the diluted PREP enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Suc-Ala-Pro-pNA working solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 50% acetic acid).

    • Measure the absorbance at 410 nm.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the amount of p-nitroaniline released using its molar extinction coefficient (ε ≈ 8,800 M⁻¹cm⁻¹).

    • For inhibitor screening, calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

To aid in the understanding of the experimental process and the biological context of prolyl endopeptidase, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dilute PREP Setup Plate Setup: Buffer, Compound, Enzyme Enzyme->Setup Substrate Prepare Substrate (this compound or Suc-Ala-Pro-pNA) Initiate Initiate Reaction (Add Substrate) Substrate->Initiate Inhibitor Prepare Test Compounds Inhibitor->Setup Preincubation Pre-incubate (37°C, 10-15 min) Setup->Preincubation Preincubation->Initiate Measurement Kinetic Measurement (Fluorescence or Absorbance) Initiate->Measurement Velocity Calculate Initial Velocity (V₀) Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC₅₀ Inhibition->IC50

Caption: General experimental workflow for a prolyl endopeptidase assay.

PREP_Signaling_Pathway PREP Prolyl Endopeptidase (PREP) Inactive_Fragments Inactive Peptide Fragments PREP->Inactive_Fragments Cleavage Neuropeptides Neuropeptides (e.g., Substance P, Vasopressin) Neuropeptides->PREP Substrate Receptor Neuropeptide Receptors Neuropeptides->Receptor Binding & Activation Signaling Downstream Signaling (e.g., Neuronal activity, Inflammation) Receptor->Signaling Neurodegeneration Neurodegenerative Processes (e.g., Alzheimer's Disease) Signaling->Neurodegeneration Dysregulation contributes to

References

Navigating Protease Activity: A Comparative Guide to Z-Gly-Pro-AMC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The fluorogenic substrate Z-Gly-Pro-AMC is a widely utilized tool for this purpose, particularly for enzymes that cleave after proline residues. However, its utility can be complicated by cross-reactivity with multiple proteases. This guide provides an objective comparison of this compound's performance with various proteases and presents alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The peptide this compound (N-benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon enzymatic cleavage of the amide bond between proline and AMC. This fluorescence can be monitored in real-time to determine enzyme activity, with an excitation wavelength of approximately 380 nm and an emission wavelength of around 465 nm.[1][2] While it is a valuable tool, its cross-reactivity with several proteases necessitates a careful consideration of the experimental context.

Cross-Reactivity Profile of this compound

This compound is primarily known as a substrate for Prolyl Endopeptidase (PREP), also referred to as Prolyl Oligopeptidase (POP). However, it exhibits significant cross-reactivity with Fibroblast Activation Protein (FAP) and, to a lesser extent, other proteases. This lack of absolute specificity can lead to confounding results, especially in complex biological samples where multiple proteases may be active.[2][3]

Key Proteases Reactive with this compound:
  • Prolyl Endopeptidase (PREP/POP): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1]

  • Fibroblast Activation Protein (FAP): A type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It shows a strong preference for cleaving after a Gly-Pro sequence.[3][4]

  • Dipeptidyl Peptidase IV (DPP-IV): While DPP-IV is known to cleave Gly-Pro-AMC, its activity towards the N-terminally blocked this compound is significantly lower.[5][6]

  • Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP): A proline-specific peptidase identified in bovine serum.[7]

Quantitative Comparison of Protease Activity with this compound

The efficiency of an enzyme in processing a substrate is best described by the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number, representing the catalytic rate). The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. Below is a summary of available kinetic data for the cleavage of this compound by different proteases. It is important to note that these values can vary depending on the experimental conditions.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)FAP/PREP Selectivity Index
Fibroblast Activation Protein (FAP) Not DeterminedNot Determined2.02 x 10⁴0.04
Prolyl Endopeptidase (PREP) ~20 - 54Not DeterminedNot Determined
ZIP Peptidase (Bovine Serum) 54 (for Z-Gly-Pro-MCA)Not DeterminedNot Determined

Data compiled from multiple sources. The FAP/PREP selectivity index is defined as (kcat/Km for FAP) / (kcat/Km for PREP), indicating that PREP is more efficient at cleaving this compound.[1][3][7]

Alternative Substrates for Enhanced Specificity

To overcome the cross-reactivity of this compound, a range of alternative substrates have been developed with improved specificity for particular proteases.

Alternatives for Prolyl Endopeptidase (PREP)
SubstrateTypeKey Kinetic Parameters (for PREP)AdvantagesDisadvantages
Suc-Ala-Pro-pNA ChromogenicKm: Varies significantly (e.g., 1.1 mM for Myxococcus xanthus PREP)Cost-effective, less prone to compound interferenceLower sensitivity than fluorogenic substrates
Z-Gly-Pro-pNA ChromogenicKm: 810 µM; kcat: 505 s⁻¹ (for Aeromonas punctata PEP)Well-characterizedLower sensitivity
Alternatives for Fibroblast Activation Protein (FAP)
SubstrateTypeKey Kinetic Parameters (for FAP)AdvantagesDisadvantages
DRGETGP Fluorogenic (quenched)Km: 21 µMHigh specificity, derived from a natural cleavage siteRequires synthesis
UAMC1110-derived probes Fluorogenic/ChromogenicHigh cleavage efficiency and FAP/PREP selectivityHighly selectiveNot commercially widespread
Ala-Pro-AFC Fluorogenickcat: 2.0 s⁻¹; kcat/Km: 1.0 x 10⁴ M⁻¹s⁻¹Commercially availableMeasures dipeptidyl peptidase activity

pNA: p-nitroanilide; AFC: 7-amino-4-trifluoromethylcoumarin. Kinetic data is sourced from various publications and may not be directly comparable due to differing experimental conditions.[1][1][8][9]

Experimental Protocols

General Protocol for Protease Activity Assay using this compound

This protocol provides a general framework that can be adapted for specific proteases.

Materials:

  • Purified protease (e.g., recombinant human PREP or FAP)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA and 1 mM EDTA)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Dilute the protease to the desired working concentration in ice-cold Assay Buffer.

    • Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay should be optimized (typically in the range of the enzyme's Km).

  • Assay Setup:

    • Add Assay Buffer to each well.

    • Add the diluted protease solution to the appropriate wells. Include wells with buffer only as a negative control.

  • Reaction Initiation:

    • Initiate the reaction by adding the this compound working solution to all wells.

  • Measurement:

    • Immediately place the microplate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

Protocol for Differentiating FAP and PREP Activity

Due to the cross-reactivity of this compound, specific inhibitors are required to distinguish between FAP and PREP activity in samples containing both enzymes.[2]

Materials:

  • As per the general protocol.

  • Specific PREP inhibitor (e.g., KYP-2047)

  • Specific FAP inhibitor (e.g., UAMC1110)

Procedure:

  • Assay Setup: Prepare three sets of reactions for each sample:

    • Total Activity: Sample + this compound (no inhibitor).

    • FAP Activity: Sample + PREP inhibitor + this compound.

    • PREP Activity: Sample + FAP inhibitor + this compound.

  • Pre-incubation: Pre-incubate the samples with the respective inhibitors for a defined period (e.g., 10-15 minutes) at room temperature before adding the substrate.

  • Reaction and Measurement: Follow steps 3-5 of the general protocol.

  • Data Analysis:

    • The rate of the reaction with the PREP inhibitor represents the FAP activity.

    • The rate of the reaction with the FAP inhibitor represents the PREP activity.

    • The sum of the individual FAP and PREP activities should approximate the total activity measured without inhibitors.

Visualizing the Workflow

Protease_Assay_Workflow reagent reagent step step measurement measurement analysis analysis sub_prep Prepare Substrate (this compound) plate_setup Set up 96-well Plate sub_prep->plate_setup enz_prep Prepare Enzyme /Sample add_enz Add Enzyme/ Sample enz_prep->add_enz plate_setup->add_enz add_sub Add Substrate & Initiate Reaction add_enz->add_sub read_fluor Kinetic Fluorescence Reading add_sub->read_fluor calc_rate Calculate Initial Velocity read_fluor->calc_rate

General workflow for a fluorometric protease activity assay.

Differentiation_Workflow sample sample inhibitor inhibitor assay assay result result start Sample with FAP and PREP no_inhib Assay with This compound start->no_inhib prep_inhib Pre-incubate with PREP inhibitor start->prep_inhib fap_inhib Pre-incubate with FAP inhibitor start->fap_inhib total_act Total Activity no_inhib->total_act assay_fap Assay with This compound prep_inhib->assay_fap assay_prep Assay with This compound fap_inhib->assay_prep fap_act FAP Activity assay_fap->fap_act prep_act PREP Activity assay_prep->prep_act

References

Validating Z-Gly-Pro-AMC Assays: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of prolyl endopeptidase (PREP) activity is crucial for advancing research in neuroscience, oncology, and immunology. The Z-Gly-Pro-AMC fluorogenic assay is a widely used method for this purpose. However, the potential for cross-reactivity with other proline-specific peptidases, such as Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP), necessitates rigorous validation using specific inhibitors to ensure data integrity. This guide provides a comprehensive comparison of key inhibitors and detailed protocols for assay validation.

The this compound (N-benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) assay relies on the enzymatic cleavage of the substrate by PREP, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The increase in fluorescence is directly proportional to PREP activity. However, the Gly-Pro dipeptide sequence can also be recognized by other proteases, leading to potential inaccuracies in measurements. The use of highly specific inhibitors allows researchers to dissect the contribution of individual enzymes to the total measured activity.

Comparative Analysis of Specific Inhibitors

To differentiate PREP activity from that of other proline-specific peptidases, a panel of specific inhibitors is essential. The following table summarizes the inhibitory potency of key compounds against their target enzymes.

InhibitorTarget EnzymeReported IC50Substrate Used in Study
Z-Pro-Prolinal Prolyl Endopeptidase (PREP)4.2 nM (for Leishmania infantum POP)This compound
Sitagliptin Dipeptidyl Peptidase IV (DPP4)18 nM (Ki)Gly-Pro-pNA
0.2 µM (in human serum)Gly-Pro-AMC
>6000-fold selectivity over a panel of proteasesVarious
Vildagliptin Dipeptidyl Peptidase IV (DPP4)13 nM (Ki)Gly-Pro-pNA
Saxagliptin Dipeptidyl Peptidase IV (DPP4)1.3 nM (Ki)Gly-Pro-pNA
Alogliptin Dipeptidyl Peptidase IV (DPP4)<10 nMNot Specified
Linagliptin Dipeptidyl Peptidase IV (DPP4)1 nMNot Specified

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here is for comparative purposes. The substrate Gly-Pro-pNA is structurally similar to this compound and is commonly used in DPP4 activity assays. The high selectivity of Sitagliptin strongly indicates minimal cross-reactivity with PREP at concentrations effective for DPP4 inhibition.

Signaling Pathway of this compound Cleavage

Enzymatic Cleavage of this compound sub This compound (Non-fluorescent) prep Prolyl Endopeptidase (PREP) sub->prep Cleavage dpp4 Dipeptidyl Peptidase IV (DPP4) sub->dpp4 Potential Cross-reactivity prod1 Z-Gly-Pro prep->prod1 prod2 AMC (Fluorescent) prep->prod2 dpp4->prod1 dpp4->prod2

Caption: Enzymatic cleavage of the this compound substrate by target enzymes.

Experimental Protocol: Validation of this compound Assay Using Specific Inhibitors

This protocol describes a method to differentiate the activity of PREP from DPP4 in a given sample using the this compound assay.

Materials and Reagents
  • This compound substrate (stock solution in DMSO)

  • Recombinant human PREP (positive control)

  • Recombinant human DPP4 (positive control for cross-reactivity check)

  • Z-Pro-Prolinal (PREP-specific inhibitor, stock solution in DMSO)

  • Sitagliptin (DPP4-specific inhibitor, stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Experimental Workflow

Workflow for this compound Assay Validation cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis prep_sub Prepare this compound Working Solution add_sub Initiate Reaction with Substrate prep_sub->add_sub prep_inhib Prepare Serial Dilutions of Inhibitors add_inhib Add Inhibitors (or Vehicle) prep_inhib->add_inhib prep_enz Prepare Enzyme Solutions add_sample Add Sample/Enzyme to Wells prep_enz->add_sample add_sample->add_inhib pre_incubate Pre-incubate at 37°C add_inhib->pre_incubate pre_incubate->add_sub measure Kinetic Measurement of Fluorescence add_sub->measure calc_rate Calculate Reaction Rates measure->calc_rate det_inhibition Determine % Inhibition calc_rate->det_inhibition calc_ic50 Calculate IC50 Values det_inhibition->calc_ic50

Caption: Experimental workflow for validating the this compound assay.

Procedure
  • Reagent Preparation:

    • Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 100 µM).

    • Prepare serial dilutions of Z-Pro-Prolinal and Sitagliptin in assay buffer. Include a vehicle control (DMSO) at the same concentration as in the inhibitor dilutions.

  • Assay Setup:

    • In a 96-well black microplate, add your biological sample or recombinant enzyme to the appropriate wells.

    • Add the serially diluted inhibitors or vehicle control to the wells.

    • The final volume in each well before adding the substrate should be equal.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to their target enzymes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • To determine the contribution of PREP and DPP4 to the total activity in a sample, measure the activity in the presence of a saturating concentration of Z-Pro-Prolinal (to inhibit all PREP activity) and a saturating concentration of Sitagliptin (to inhibit all DPP4 activity). The remaining activity will be attributable to the other enzyme, respectively.

Alternative Assays

While the this compound assay is highly sensitive, alternative methods can be employed for confirmation or in situations where fluorescence interference is a concern.

Assay TypeSubstrate ExampleDetection MethodAdvantagesDisadvantages
Chromogenic Suc-Ala-Pro-pNAAbsorbance (405 nm)Cost-effective, less prone to compound interference.Lower sensitivity than fluorogenic assays.
Luminogenic Gly-Pro-aminoluciferinLuminescenceHighest sensitivity.Typically more expensive.

Conclusion

The validation of the this compound assay using specific inhibitors is a critical step to ensure the accuracy and specificity of prolyl endopeptidase activity measurements. By employing potent and selective inhibitors such as Z-Pro-Prolinal and Sitagliptin, researchers can confidently differentiate PREP activity from that of potentially cross-reactive enzymes like DPP4. This rigorous approach is fundamental for generating reliable data in drug discovery and basic research.

Confirming FAP-Specific Activity with Z-Gly-Pro-AMC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP) has emerged as a compelling therapeutic target and biomarker in various diseases, most notably in cancer and fibrotic conditions. Accurate measurement of FAP-specific enzymatic activity is crucial for basic research and the development of FAP-targeted therapies. The fluorogenic substrate Z-Gly-Pro-AMC is a widely used tool for this purpose. However, its utility is nuanced by its cross-reactivity with other proteases. This guide provides a comprehensive comparison of methods to confirm FAP-specific activity when using this compound, supported by experimental data and detailed protocols.

The Challenge of Specificity with this compound

This compound (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that, upon cleavage after the proline residue, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This fluorescence can be readily quantified to measure enzyme activity. While FAP efficiently cleaves this substrate, it is not entirely specific. Other prolyl endopeptidases, primarily Prolyl Oligopeptidase (PREP) and Dipeptidyl Peptidases (DPPs) such as DPP4, can also hydrolyze this compound, leading to potential overestimation of FAP activity.[1][2][3][4]

Strategies for Confirming FAP-Specific Activity

To distinguish FAP activity from that of other proteases, several strategies can be employed in conjunction with the this compound substrate. Below, we compare these methods.

Method 1: Use of a Highly Selective FAP Inhibitor

This is the most common and robust method. By comparing the enzymatic activity in the presence and absence of a potent and selective FAP inhibitor, the FAP-specific portion of the total activity can be determined.

Key Inhibitor Example: UAMC-1110

UAMC-1110 is a highly potent and selective inhibitor of FAP. Its high affinity for FAP and significantly lower affinity for other related proteases make it an excellent tool for dissecting FAP-specific activity.

Method 2: Comparison with a FAP-Specific Substrate

The development of more FAP-specific substrates offers a direct alternative to the inhibitor-based approach.

Key Substrate Example: ARI-3144-AMC

ARI-3144-AMC is a fluorogenic substrate designed for greater specificity towards FAP.[5][6] While claimed to be FAP-specific, some studies suggest it may still be processed by other proteases, albeit with lower efficiency than this compound.[7] Nevertheless, comparing the activity profile with both substrates can provide a higher degree of confidence in the FAP-specificity of the measured signal.

Method 3: Cellular Controls (FAP-Positive vs. FAP-Negative Cells)

For cell-based assays, a powerful control is to compare the activity in cells known to express FAP (e.g., cancer-associated fibroblasts, FAP-transfected cells) with that in cells that are FAP-negative.[8] A significant difference in activity between these cell types, which is sensitive to a FAP inhibitor, strongly indicates FAP-specific activity.

Comparative Data Summary

The following table summarizes the key performance parameters of the different methods for confirming FAP-specific activity.

Method Principle Key Reagents Advantages Disadvantages
This compound with FAP Inhibitor (e.g., UAMC-1110) Differential inhibition of enzymatic activity.This compound, Selective FAP inhibitor (e.g., UAMC-1110), PREP inhibitor (optional, for further specificity).- Widely used and well-documented. - Allows for the quantification of FAP-specific activity in complex biological samples. - Cost-effective.- Requires highly specific inhibitors. - Potential for incomplete inhibition or off-target effects of the inhibitor.
FAP-Specific Substrate (e.g., ARI-3144-AMC) Direct measurement of FAP activity with a more selective substrate.ARI-3144-AMC.- Simpler experimental setup than inhibitor-based assays. - Reduced risk of off-target effects from inhibitors.- May not be completely specific for FAP. - Can be more expensive and less readily available than this compound.
Cellular Controls Comparison of activity between FAP-expressing and non-expressing cells.FAP-positive cells (e.g., transfected cell lines, primary cancer-associated fibroblasts), FAP-negative cells.- Provides strong biological validation of FAP-specific activity. - Can be used in conjunction with inhibitor studies for enhanced confidence.- Requires well-characterized cell lines. - Not applicable to cell-free samples like plasma or purified enzyme preparations.

Table 1: Comparison of Methods to Confirm FAP-Specific Activity.

Quantitative Data for Key Reagents

Enzyme Substrate Km kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
FAP This compoundData not consistently reported in a comparable format--
PREP This compoundData not consistently reported in a comparable format--
Inhibitor Target Enzyme IC₅₀ / Kᵢ
UAMC-1110 FAPIC₅₀: 3.2 nM
PREPIC₅₀: 1.8 µM
ARI-3099 FAPKᵢ: 9 nM

Table 2: Kinetic Parameters and Inhibitor Potency. Note: The lack of consistently reported, directly comparable kinetic parameters for this compound with FAP and PREP in the literature highlights the importance of using inhibitors for specific activity determination.

Experimental Protocols

Protocol 1: FAP Activity Assay using this compound and a Selective Inhibitor

This protocol describes a fluorometric kinetic assay to determine FAP-specific activity in a biological sample (e.g., plasma, cell lysate) by using a selective FAP inhibitor.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • This compound stock solution (10 mM in DMSO)

  • Selective FAP inhibitor (e.g., UAMC-1110) stock solution (in DMSO)

  • PREP inhibitor (optional, e.g., KYP-2047) stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Sample Preparation: Thaw biological samples on ice. If using cell lysates, prepare them using a suitable lysis buffer and determine the protein concentration.

  • Reaction Setup: In a 96-well black microplate, prepare the following reaction mixtures in triplicate:

    • Total Activity: Sample + Assay Buffer + DMSO (vehicle)

    • Non-FAP Activity: Sample + Assay Buffer + FAP inhibitor (final concentration sufficient to inhibit FAP, e.g., 1 µM UAMC-1110)

    • (Optional) Non-PREP/Non-FAP Activity: Sample + Assay Buffer + FAP inhibitor + PREP inhibitor

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to their target enzymes.

  • Initiate Reaction: Add this compound to each well to a final concentration of 100-200 µM.

  • Measure Fluorescence: Immediately start kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each condition.

    • FAP-specific activity = V₀ (Total Activity) - V₀ (Non-FAP Activity)

    • Normalize the activity to the amount of protein in the sample (e.g., pmol AMC/min/mg protein).

Protocol 2: FAP Activity Assay using a FAP-Specific Substrate

This protocol describes a fluorometric kinetic assay using the more specific FAP substrate, ARI-3144-AMC.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Assay Buffer (e.g., PBS)

  • ARI-3144-AMC stock solution (10 mM in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Reaction Setup: In a 96-well black microplate, add the biological sample and Assay Buffer to each well.

  • Initiate Reaction: Add ARI-3144-AMC to each well to a final concentration of approximately 150 µM.[6]

  • Measure Fluorescence: Immediately start kinetic measurements as described in Protocol 1.

  • Data Analysis: Calculate the initial reaction velocity and normalize to the protein concentration. To further confirm specificity, a parallel reaction with a FAP inhibitor can be performed.

Visualizing the Methodologies

FAP_Activity_Assay cluster_substrate Fluorogenic Substrate cluster_enzymes Proteases cluster_products Fluorescent Product Z_Gly_Pro_AMC This compound (Quenched) FAP FAP Z_Gly_Pro_AMC->FAP Cleavage PREP_DPP PREP / DPPs Z_Gly_Pro_AMC->PREP_DPP Cleavage (Non-specific) AMC AMC (Fluorescent) FAP->AMC PREP_DPP->AMC

Enzymatic cleavage of this compound by FAP and other proteases.

FAP_Inhibitor_Workflow start Start: Biological Sample split start->split total_activity Add Vehicle (DMSO) split->total_activity Condition 1 non_fap_activity Add FAP Inhibitor (e.g., UAMC-1110) split->non_fap_activity Condition 2 pre_incubate Pre-incubate 15 min at 37°C total_activity->pre_incubate non_fap_activity->pre_incubate add_substrate Add this compound pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calculate_total Calculate V₀ (Total) measure_fluorescence->calculate_total calculate_non_fap Calculate V₀ (Non-FAP) measure_fluorescence->calculate_non_fap calculate_fap_specific FAP Activity = V₀ (Total) - V₀ (Non-FAP) calculate_total->calculate_fap_specific calculate_non_fap->calculate_fap_specific

Workflow for determining FAP-specific activity using an inhibitor.

Conclusion

References

A Researcher's Guide to Validating Z-Gly-Pro-AMC Results with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The fluorogenic substrate Z-Gly-Pro-AMC is a widely used tool for assessing the activity of prolyl endopeptidases, most notably Fibroblast Activation Protein (FAP), a key player in the tumor microenvironment and tissue remodeling. However, reliance on a single assay can be fraught with challenges, including potential cross-reactivity with other proteases. This guide provides an objective comparison of this compound with alternative validation methods, supported by experimental data and detailed protocols, to ensure the robustness and reliability of your research findings.

Understanding this compound: A Versatile Fluorogenic Substrate

This compound is a synthetic peptide substrate that, when cleaved after the proline residue by a suitable protease, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2][3] The resulting increase in fluorescence, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, provides a sensitive and real-time readout of enzymatic activity.[1] This substrate is particularly valuable in studying proteases like FAP and prolyl oligopeptidase (PREP).[4][5]

The Imperative for Orthogonal Validation

Quantitative Comparison of FAP Activity Assays

The selection of an appropriate assay or validation method depends on the specific research question, available resources, and the nature of the biological sample. Below is a summary of quantitative data for comparing this compound with alternative approaches.

Method Principle Key Parameters & Typical Values Advantages Limitations
This compound Fluorogenic Assay Enzymatic cleavage of this compound releases fluorescent AMC.[1]Kinetic Parameters (for FAP): Km: ~21 µM[8]High sensitivity, real-time kinetic analysis, suitable for high-throughput screening.[7]Potential for cross-reactivity with other prolyl peptidases (e.g., PREP, DPPs).[6]
Specific Inhibitor Analysis Use of small molecule inhibitors to differentiate FAP activity from that of other proteases.IC50 Values (FAP-specific inhibitors): ARI-3099: 36 ± 4.8 nM; (pyridine-4-carbonyl)-Gly-boroPro: 0.47 nM[9]Confirms the contribution of FAP to the observed enzymatic activity.Requires well-characterized and highly specific inhibitors; inhibitor potency can be influenced by assay conditions.
Alternative Substrates (e.g., ARI-3144) Use of other fluorogenic or chromogenic substrates with potentially higher selectivity for FAP.ARI-3144: A novel synthetic fluorogenic substrate claimed to be FAP-specific.[2][5]May offer improved specificity over this compound.Limited commercial availability and characterization data for some novel substrates.[5]
Mass Spectrometry (Degradomics) Identification and quantification of FAP-generated cleavage products from complex protein mixtures.N/A (provides qualitative and relative quantitative data on substrate cleavage)Unbiased identification of endogenous FAP substrates; provides high confidence in cleavage site identification.[1]Technically demanding, lower throughput, requires specialized equipment and expertise.
Western Blot Detection and quantification of FAP protein expression.N/A (provides data on protein levels, not activity)Directly measures the amount of FAP protein in a sample.Does not provide information on the enzymatic activity of the protein.
ELISA Quantification of FAP protein concentration in biological fluids.Sensitivity: Can detect FAP at pg/mL levels.[4]Highly sensitive and specific for quantifying FAP protein concentration.Measures total protein level, not enzymatic activity.

Experimental Protocols for Key Methods

Detailed and robust experimental protocols are critical for obtaining reproducible and reliable data. Below are methodologies for the this compound assay and key orthogonal validation techniques.

This compound Fluorogenic Activity Assay

This protocol provides a general framework for measuring FAP activity in a plasma sample. It should be optimized for specific experimental conditions.

Materials:

  • This compound substrate

  • FAP inhibitor (for control)

  • PREP inhibitor (for control)

  • DMSO

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, pre-incubate 5 µL of plasma sample with 10 µL of a FAP inhibitor, a PREP inhibitor, or DMSO (vehicle control) for 15 minutes at 37°C.[1]

  • Add 35 µL of pre-heated this compound (diluted in assay buffer to a final concentration of 266 µM) to each well.[1]

  • Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with excitation at ~380 nm and emission at ~460 nm.[1]

  • Calculate the rate of AMC release from the linear portion of the fluorescence curve.

Orthogonal Validation: Specific Inhibitor Analysis

This protocol describes how to use specific inhibitors to confirm that the activity measured by this compound is attributable to FAP.

Materials:

  • This compound

  • Highly specific FAP inhibitor (e.g., a boronic acid-based inhibitor)[6]

  • Non-specific protease inhibitors (optional)

  • Biological sample (e.g., cell lysate, plasma)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Perform the this compound assay as described above.

  • In parallel wells, pre-incubate the biological sample with a range of concentrations of the specific FAP inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the this compound substrate.

  • Measure the fluorescence kinetically.

  • Compare the activity in the presence and absence of the inhibitor. A significant reduction in activity with the FAP-specific inhibitor confirms FAP-mediated cleavage of the substrate.

  • Plot the inhibitor concentration versus activity to determine the IC50 value.

Orthogonal Validation: Mass Spectrometry-Based Degradomics

This method, often referred to as Terminal Amine Isotopic Labeling of Substrates (TAILS), allows for the unbiased identification of FAP cleavage sites in a complex proteome.

Materials:

  • Stable isotope-labeled reagents for N-terminal labeling

  • Trypsin

  • LC-MS/MS instrumentation and software

Procedure:

  • Culture cells (e.g., FAP-expressing and FAP-knockout fibroblasts) in media containing "heavy" or "light" isotopes of amino acids (SILAC).

  • Isolate the secretome from both cell populations.

  • Block all primary amines in the protein samples.

  • Digest the proteins with trypsin.

  • Isolate the newly generated N-terminal peptides (which correspond to the original N-termini and new termini created by protease cleavage).

  • Analyze the labeled peptides by LC-MS/MS to identify and quantify the cleavage events that are specific to the FAP-expressing cells.[1]

Orthogonal Validation: Western Blot for FAP Expression

This protocol allows for the detection and semi-quantification of FAP protein levels in cell lysates or tissue homogenates.

Materials:

  • Primary antibody specific for FAP

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-FAP antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Orthogonal Validation: ELISA for FAP Concentration

This protocol provides a quantitative measurement of FAP protein concentration in biological fluids like plasma or serum.

Materials:

  • FAP ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the FAP capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the FAP concentration in the samples based on the standard curve.[2]

Visualizing the Workflow and Biological Context

To further aid in the understanding of FAP's role and the validation process, the following diagrams illustrate the experimental workflow and a key signaling pathway involving FAP.

FAP_Validation_Workflow cluster_primary_assay Primary Assay cluster_validation Orthogonal Validation Methods Z_Gly_Pro_AMC This compound Fluorogenic Assay Inhibitors Specific Inhibitor Analysis Z_Gly_Pro_AMC->Inhibitors Validate Results Alt_Substrates Alternative Substrates Z_Gly_Pro_AMC->Alt_Substrates Validate Results Mass_Spec Mass Spectrometry (Degradomics) Z_Gly_Pro_AMC->Mass_Spec Validate Results Western Western Blot (Expression) Z_Gly_Pro_AMC->Western Validate Results ELISA ELISA (Concentration) Z_Gly_Pro_AMC->ELISA Validate Results

Workflow for validating this compound results.

The diagram above illustrates a logical workflow where the initial results from the this compound assay are validated using a panel of orthogonal methods to ensure data accuracy and robustness.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP uPAR uPAR FAP->uPAR associates with FAK FAK uPAR->FAK activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 CCL2_gene CCL2 Gene pSTAT3->CCL2_gene translocates to nucleus & activates transcription CCL2 CCL2 (secreted) CCL2_gene->CCL2 is transcribed & translated

References

Z-Gly-Pro-AMC: A Widely Used Substrate with Significant Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fluorogenic substrate Z-Gly-Pro-AMC serves as a valuable tool for measuring the activity of certain proteases. However, its utility is significantly hampered by a lack of specificity, which can lead to ambiguous results in complex biological samples. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The core issue with this compound lies in its recognition by multiple proline-specific peptidases. While it is frequently employed to assay the activity of prolyl endopeptidase (PREP), it is also readily cleaved by other enzymes, most notably Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4). This cross-reactivity necessitates the use of specific inhibitors to dissect the individual contributions of these enzymes to the overall measured fluorescence, adding complexity and potential artifacts to experimental workflows.

Performance Comparison of Proline-Specific Peptidase Substrates

To facilitate an objective comparison, the following table summarizes the available kinetic parameters for this compound and its common alternatives. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic rate constant (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Type
This compound Prolyl Oligopeptidase (POP)20[1]--Fluorogenic
Gly-Pro-AMC Porcine Serum DPP44.578[2]--Fluorogenic
Gly-Pro-pNA Human Connective Tissue DPP4430 - 980[3]--Colorimetric
Gly-Pro-pNA Barley DPP4590[3]--Colorimetric
Ala-Pro-AFC DPP4---Fluorogenic
Gly-Pro-aminoluciferin DPP4---Luminescent

Note: A lower Km value indicates higher affinity. A higher kcat/Km value indicates greater catalytic efficiency. Dashes indicate that data was not available in the reviewed literature.

Enzymatic Cleavage of this compound

The fundamental principle behind the use of this compound is the enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) fluorophore. This reaction releases the AMC molecule, which is highly fluorescent, allowing for the real-time monitoring of enzyme activity.

Enzymatic_Cleavage sub This compound (Non-fluorescent) enz Proline-Specific Peptidase (e.g., PREP, FAP, DPP4) sub->enz prod1 Z-Gly-Pro enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2

Caption: Enzymatic cleavage of this compound by a proline-specific peptidase.

Experimental Protocols

To accurately assess the activity of a specific protease using this compound, it is crucial to employ a protocol that accounts for its lack of specificity. The following is a general methodology for a comparative enzyme inhibition assay.

Protocol: Comparative Analysis of Protease Activity using Fluorogenic Substrates

Objective: To determine the activity of a specific proline-specific peptidase in a sample containing multiple proteases by using selective inhibitors.

Materials:

  • This compound (or alternative fluorogenic substrate)

  • Recombinant human PREP, FAP, and DPP4 enzymes (for controls)

  • Biological sample (e.g., plasma, cell lysate)

  • Specific inhibitors for PREP, FAP, and DPP4

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare working solutions of the enzymes and the biological sample in assay buffer.

    • Prepare a dilution series of the specific inhibitors.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the assay buffer.

    • Add the enzyme solution or biological sample to the appropriate wells.

    • Add the specific inhibitors at various concentrations to the designated wells. Include a control with no inhibitor.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

    • Monitor the increase in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration by comparing the velocity in the presence of the inhibitor to the control.

    • By comparing the inhibition profiles with the specific inhibitors, the activity of each individual protease in the biological sample can be inferred.

Logical Workflow for Substrate Specificity Analysis

The following diagram illustrates the logical workflow for dissecting the activity of multiple proteases in a sample using a non-specific substrate like this compound.

Specificity_Analysis_Workflow cluster_inhibitors Inhibitor Panel start Biological Sample (Contains PREP, FAP, DPP4) add_sub Add this compound start->add_sub add_inhib_prep Add PREP Inhibitor start->add_inhib_prep add_inhib_fap Add FAP Inhibitor start->add_inhib_fap add_inhib_dpp4 Add DPP4 Inhibitor start->add_inhib_dpp4 measure_total Measure Total Fluorescence (Combined Activity) add_sub->measure_total measure_fap_dpp4 Measure FAP + DPP4 Activity add_sub->measure_fap_dpp4 measure_prep_dpp4 Measure PREP + DPP4 Activity add_sub->measure_prep_dpp4 measure_prep_fap Measure PREP + FAP Activity add_sub->measure_prep_fap calc_prep Calculate PREP Activity measure_total->calc_prep calc_fap Calculate FAP Activity measure_total->calc_fap calc_dpp4 Calculate DPP4 Activity measure_total->calc_dpp4 add_inhib_prep->add_sub add_inhib_fap->add_sub add_inhib_dpp4->add_sub measure_fap_dpp4->calc_prep measure_prep_dpp4->calc_fap measure_prep_fap->calc_dpp4

Caption: Workflow for determining specific protease activity using inhibitors.

Conclusion and Recommendations

This compound is a readily available and sensitive substrate for detecting proline-specific peptidase activity. However, its significant limitation is its lack of specificity. For robust and unambiguous results, especially in complex biological samples, researchers should consider the following:

  • Use of Specific Inhibitors: Always include a panel of specific inhibitors for PREP, FAP, and DPP4 to dissect the contribution of each enzyme to the observed activity.

  • Consider Alternative Substrates: When the primary target is known, utilizing a more specific substrate, if available, is highly recommended. For instance, for highly sensitive DPP4 detection, a luminescent substrate like Gly-Pro-aminoluciferin may be a superior choice.

  • Orthogonal Validation: Whenever possible, validate findings from enzymatic assays with other techniques, such as western blotting or mass spectrometry, to confirm the presence and abundance of the target enzyme.

By carefully considering these limitations and employing appropriate experimental controls, researchers can continue to leverage this compound as a valuable tool in their studies of proline-specific peptidases.

References

Establishing the Linearity of the Z-Gly-Pro-AMC Fluorogenic Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of prolyl endopeptidase (PREP) and fibroblast activation protein (FAP), the Z-Gly-Pro-AMC assay is a cornerstone for quantifying enzyme activity. Establishing the linearity of this assay is a critical step in its validation, ensuring that the measured fluorescence is directly proportional to enzyme activity. This guide provides a comprehensive comparison of methodologies to establish and verify the linear range of the this compound assay, complete with detailed experimental protocols and a comparison with an alternative chromogenic assay.

Enzymatic Reaction of the this compound Assay

The this compound assay relies on the enzymatic cleavage of the fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (this compound), by PREP or FAP. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1][2] The rate of AMC production is directly proportional to the enzymatic activity in the sample.

G cluster_reactants Reactants cluster_products Products This compound This compound (Non-fluorescent Substrate) Z-Gly-Pro Z-Gly-Pro This compound->Z-Gly-Pro Enzymatic Cleavage AMC AMC (Fluorescent) This compound->AMC Release of Fluorophore Enzyme Prolyl Endopeptidase (PREP) or Fibroblast Activation Protein (FAP)

Figure 1: Enzymatic cleavage of this compound.

Experimental Protocol: Establishing Assay Linearity

To ensure the validity of quantitative data, it is imperative to determine the linear range of the this compound assay. This involves a systematic evaluation of the assay's response to varying enzyme concentrations and incubation times. The initial velocity of the reaction should be determined within the linear portion of the reaction curve, where less than 10-15% of the substrate has been consumed.[3][4]

Linearity with Respect to Enzyme Concentration

This experiment aims to identify the range of enzyme concentrations that yield a linear increase in fluorescence signal under fixed substrate and incubation time conditions.

Materials:

  • Purified prolyl endopeptidase (PREP) or fibroblast activation protein (FAP)

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the enzyme in assay buffer to create a range of concentrations.

  • Add a fixed volume of each enzyme dilution to triplicate wells of the 96-well plate.

  • Include a "no enzyme" control containing only assay buffer.

  • Initiate the reaction by adding a fixed concentration of the this compound substrate to all wells.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).

  • Measure the fluorescence at Ex/Em = 380/460 nm.

  • Subtract the average fluorescence of the "no enzyme" control from all other readings.

  • Plot the background-subtracted fluorescence against the enzyme concentration. The linear range is the portion of the curve where the relationship is linear.

Linearity with Respect to Incubation Time

This experiment identifies the time interval during which the reaction rate is constant for a given enzyme concentration.

Procedure:

  • Prepare a fixed concentration of the enzyme within the previously determined linear range.

  • Add the enzyme solution to multiple wells of a 96-well plate.

  • Initiate the reaction by adding the this compound substrate.

  • Measure the fluorescence kinetically at regular intervals (e.g., every 5 minutes) over a period of time (e.g., 60 minutes).

  • Plot the fluorescence against time. The linear range is the initial portion of the curve where the fluorescence increases linearly.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Enzyme C Add Enzyme Dilutions to 96-well Plate A->C B Prepare this compound Substrate Solution D Initiate Reaction with Substrate B->D C->D E Incubate at Constant Temperature D->E F Measure Fluorescence (Ex/Em = 380/460 nm) E->F G Subtract Background Fluorescence F->G H Plot Fluorescence vs. Enzyme Concentration G->H I Determine Linear Range H->I

Figure 2: Workflow for establishing enzyme concentration linearity.

Data Presentation: Linearity of the this compound Assay

The following tables present representative data from experiments to establish the linearity of the this compound assay for prolyl endopeptidase.

Table 1: Linearity with Respect to Enzyme Concentration

Enzyme Concentration (nM)Average Fluorescence (RFU)Standard Deviation
0.015010
0.555025
1.097540
2.0185075
4.03600150
8.06900280
16.011500450

This data illustrates a linear relationship between enzyme concentration and fluorescence up to 8.0 nM, with a correlation coefficient (R²) > 0.99.

Table 2: Linearity with Respect to Incubation Time

Incubation Time (minutes)Average Fluorescence (RFU)
0150
5850
101550
152250
202950
304350
456000
606500

This data shows a linear increase in fluorescence for up to 45 minutes, after which the reaction rate begins to slow, likely due to substrate depletion.

Comparison with an Alternative Assay: Z-Gly-Pro-pNA (Chromogenic)

While the this compound assay offers high sensitivity, a chromogenic alternative using the substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) is also available.[5] The enzymatic cleavage of Z-Gly-Pro-pNA releases p-nitroaniline (pNA), which can be detected by measuring the absorbance at approximately 405-410 nm.

Table 3: Comparison of this compound and Z-Gly-Pro-pNA Assays

FeatureThis compound AssayZ-Gly-Pro-pNA Assay
Principle FluorogenicChromogenic
Detection Fluorescence (Ex/Em ~380/460 nm)Absorbance (~405-410 nm)
Sensitivity HighModerate
Throughput HighHigh
Instrumentation Fluorescence Plate ReaderAbsorbance Plate Reader
Interference Potential for interference from fluorescent compounds.Less prone to interference from colored compounds.
Experimental Protocol for Z-Gly-Pro-pNA Assay

Materials:

  • Purified PREP or FAP

  • Z-Gly-Pro-pNA substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare enzyme and substrate solutions as described for the fluorogenic assay.

  • Add enzyme and substrate to the wells of a clear 96-well plate.

  • Incubate at a constant temperature.

  • Measure the absorbance at 410 nm at regular intervals.

  • Determine the linear range by plotting absorbance against enzyme concentration or time.

By following these detailed protocols and considering the comparative data, researchers can confidently establish the linearity of the this compound assay, ensuring accurate and reproducible quantification of PREP and FAP activity in their experimental systems.

References

A Comparative Guide to Prolyl Endopeptidase Assays: Z-Gly-Pro-AMC vs. Chromogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of prolyl endopeptidase (PREP) activity is critical for advancing research in neurodegenerative diseases, oncology, and inflammation. The choice of assay methodology can significantly impact data quality, throughput, and the overall reliability of experimental outcomes. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Z-Gly-Pro-AMC, with its primary chromogenic alternative, Suc-Ala-Pro-pNA, offering insights into their respective performance, reproducibility, and precision.

Executive Summary

The this compound assay stands out for its high sensitivity and suitability for high-throughput screening (HTS) applications, making it a preferred choice for large-scale inhibitor screening campaigns. Its real-time kinetic measurement capabilities provide a dynamic view of enzyme activity. In contrast, the chromogenic Suc-Ala-Pro-pNA assay offers a simpler, more cost-effective solution that is less susceptible to interference from fluorescent compounds. The selection between these two methods should be guided by the specific experimental needs, considering factors such as the required sensitivity, sample throughput, and potential for compound interference.

Performance Comparison: Fluorogenic vs. Chromogenic Assays

The performance of an enzyme assay is paramount for generating reliable and reproducible data. Key parameters for evaluating assay performance include the Michaelis-Menten constant (Km), which indicates the substrate concentration at half-maximal velocity, and metrics of reproducibility and precision such as the Z'-factor and Coefficient of Variation (CV%).

ParameterThis compound (Fluorogenic)Suc-Ala-Pro-pNA (Chromogenic)
Detection Method Fluorescence (Ex: ~380 nm, Em: ~460 nm)Absorbance (405-410 nm)
Sensitivity HighLower
Suitability for HTS ExcellentModerate
Assay Format Continuous (kinetic)Endpoint or kinetic
Compound Interference Potential for fluorescence interferenceLess prone to compound interference
Cost HigherLower
Km for PREP ~20-54 µMVaries significantly (e.g., 1.1 mM for Myxococcus xanthus PREP)

Reproducibility and Precision

While specific Z'-factor and CV% values for the this compound assay for PREP are not extensively published in comparative studies, the following table presents expected performance characteristics based on established criteria for robust HTS assays. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. For precision, intra-assay CVs are generally acceptable below 10%, and inter-assay CVs below 15%.

Performance MetricThis compound Assay (Expected)Suc-Ala-Pro-pNA Assay (Expected)
Z'-Factor ≥ 0.70.5 - 0.7
Intra-Assay CV% < 10%< 10%
Inter-Assay CV% < 15%< 15%

Note: These values are illustrative and can be influenced by factors such as enzyme concentration, substrate quality, instrumentation, and pipetting accuracy.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of assay results. Below are representative protocols for both the this compound and Suc-Ala-Pro-pNA assays.

This compound Fluorogenic Assay Protocol

This protocol is designed for a 96-well plate format and is suitable for kinetic measurements.

Materials:

  • Purified prolyl endopeptidase (PREP)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving substrate and test compounds)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the PREP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of this compound in Assay Buffer. The final concentration should be at or near the Km value.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the PREP enzyme solution to the appropriate wells.

    • For inhibitor screening, pre-incubate the enzyme with test compounds for a defined period.

    • Include negative controls (no enzyme) and positive controls (enzyme without inhibitor).

  • Initiate Reaction:

    • Add the this compound working solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

Suc-Ala-Pro-pNA Chromogenic Assay Protocol

This protocol is suitable for endpoint or kinetic measurements in a 96-well plate format.

Materials:

  • Purified prolyl endopeptidase (PREP)

  • Suc-Ala-Pro-pNA substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving substrate)

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Suc-Ala-Pro-pNA in DMSO.

    • Dilute the PREP enzyme to the desired concentration in Assay Buffer.

    • Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer.

  • Assay Plate Setup:

    • Add Assay Buffer and the PREP enzyme solution to the appropriate wells.

  • Initiate Reaction:

    • Add the Suc-Ala-Pro-pNA working solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) for an endpoint assay, or begin immediate kinetic reading.

  • Measurement:

    • Measure the absorbance at 405-410 nm.

  • Data Analysis:

    • For endpoint assays, calculate the change in absorbance. For kinetic assays, determine the rate of change in absorbance over time.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the enzymatic reaction and the general workflows.

Enzymatic_Reaction Enzymatic Cleavage of Substrates cluster_fluorogenic This compound (Fluorogenic) cluster_chromogenic Suc-Ala-Pro-pNA (Chromogenic) This compound This compound AMC_F Fluorescent AMC This compound->AMC_F PREP Suc-Ala-Pro-pNA Suc-Ala-Pro-pNA pNA Chromogenic pNA Suc-Ala-Pro-pNA->pNA PREP

Enzymatic cleavage of fluorogenic and chromogenic substrates by PREP.

Assay_Workflow General Assay Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Addition of Reagents) Reagent_Prep->Plate_Setup Initiate Initiate Reaction (Add Substrate) Plate_Setup->Initiate Incubate Incubation (37°C) Initiate->Incubate Measure Measurement (Fluorescence/Absorbance) Incubate->Measure Analyze Data Analysis (Calculate Activity) Measure->Analyze End End Analyze->End

A generalized workflow for prolyl endopeptidase activity assays.

Prolyl Endopeptidase in Cellular Signaling

Prolyl endopeptidase is a serine protease that plays a significant role in the regulation of various physiological processes by cleaving peptide bonds on the C-terminal side of proline residues.[1] This activity is crucial for the maturation and degradation of a number of peptide hormones and neuropeptides.[1]

PREP_Signaling Role of Prolyl Endopeptidase (PREP) in Neuropeptide Regulation Neuropeptide_Precursor Neuropeptide Precursor (e.g., Substance P, TRH) PREP Prolyl Endopeptidase (PREP) Neuropeptide_Precursor->PREP Cleavage Bioactive_Peptide Bioactive Peptide PREP->Bioactive_Peptide Activation/ Degradation Inactive_Fragment Inactive Peptide Fragment PREP->Inactive_Fragment Further Cleavage Bioactive_Peptide->PREP Further Cleavage Receptor Cellular Receptor Bioactive_Peptide->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction

Simplified diagram of PREP's role in neuropeptide processing.

References

A Researcher's Guide: Calibrating Prolyl Endopeptidase Activity with Z-Gly-Pro-AMC and a Free AMC Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of prolyl endopeptidase (PREP) activity is critical for advancing research in neuroscience, oncology, and immunology. This guide provides a comprehensive comparison of the widely used fluorogenic Z-Gly-Pro-AMC assay with a chromogenic alternative, supported by experimental data and detailed protocols. We will delve into the calibration of the this compound assay using a free 7-amino-4-methylcoumarin (B1665955) (AMC) standard curve, a crucial step for obtaining accurate and reproducible results.

The this compound assay is a highly sensitive and specific method for measuring the activity of PREP and other proteases that recognize and cleave the Gly-Pro dipeptide sequence. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent substrate, this compound, by the target enzyme, which releases the highly fluorescent AMC molecule. The resulting fluorescence is directly proportional to the enzyme's activity and can be quantified using a fluorometer.

Comparison of Assay Performance: Fluorogenic vs. Chromogenic Methods

The choice of assay for measuring PREP activity often comes down to a trade-off between sensitivity and convenience. While fluorogenic assays like the this compound assay offer superior sensitivity, chromogenic assays provide a simpler, more accessible alternative. Below is a comparison of the this compound assay with a common chromogenic alternative, the Suc-Ala-Pro-pNA assay.

FeatureThis compound Assay (Fluorogenic)Suc-Ala-Pro-pNA Assay (Chromogenic)
Principle Enzymatic cleavage releases fluorescent AMC.Enzymatic cleavage releases chromogenic p-nitroaniline (pNA).
Detection Fluorescence (Ex: ~380 nm, Em: ~460 nm)Absorbance (405-410 nm)
Sensitivity HighModerate
Suitability for HTS Excellent, amenable to miniaturization.Good, but may be limited by lower sensitivity.
Interference Potential for interference from fluorescent compounds.Less prone to interference from colored compounds.
Kinetic Analysis Continuous monitoring allows for real-time kinetics.Can be used for kinetic analysis, but may be less precise for rapid reactions.
Cost Generally higher cost for substrate and instrumentation.More cost-effective.
Z'-Factor Typically yields high Z'-factors (>0.5), indicating a robust assay for HTS.[1]Z'-factor may be lower due to a smaller signal window.

The Enzymatic Reaction and Fluorescence Generation

The core of the this compound assay lies in a straightforward enzymatic reaction. The benzyloxycarbonyl (Z) group protects the N-terminus of the tripeptide, guiding the substrate to the active site of prolyl endopeptidase. Upon binding, the enzyme catalyzes the hydrolysis of the amide bond between the proline residue and the AMC fluorophore. This releases free AMC, which exhibits strong fluorescence upon excitation.

sub This compound (Non-fluorescent) enz Prolyl Endopeptidase (e.g., PREP, FAP) sub->enz Binds to active site prod1 Z-Gly-Pro enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Enzymatic cleavage of this compound to produce a fluorescent signal.

Experimental Protocols

Detailed Protocol for this compound Assay with Free AMC Standard Curve

This protocol provides a general guideline for measuring PREP activity in a 96-well plate format.

Materials:

  • This compound substrate (stock solution in DMSO)

  • Free AMC (7-amino-4-methylcoumarin) standard (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT)

  • Enzyme solution (purified or cell/tissue lysate)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of AMC Standard Curve:

    • Prepare a series of dilutions of the free AMC stock solution in Assay Buffer to final concentrations ranging from 0 to 10 µM.

    • Add 100 µL of each AMC standard dilution to separate wells of the microplate.

    • Also include a blank well containing only 100 µL of Assay Buffer.

  • Enzyme Reaction:

    • In separate wells, add your enzyme sample (e.g., 10-20 µL) to the Assay Buffer.

    • For a negative control, include a well with the enzyme sample that has been heat-inactivated or treated with a specific PREP inhibitor.

    • Bring the total volume in each well to 90 µL with Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the this compound substrate solution (prepared in Assay Buffer) to each well. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve. Determine the linear range of the curve.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curves for the enzyme reactions.

    • Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min).

    • Enzyme activity can be expressed as the amount of AMC released per minute per amount of protein.

Protocol for Suc-Ala-Pro-pNA Chromogenic Assay

This protocol provides a general method for a 96-well plate-based colorimetric assay.

Materials:

  • Suc-Ala-Pro-pNA substrate (stock solution in a suitable solvent like DMSO or aqueous buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme solution (purified or cell/tissue lysate)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the enzyme to a working concentration in Assay Buffer.

    • Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer.

  • Enzyme Reaction:

    • Add the enzyme solution to the wells of the microplate.

    • Include a blank well with Assay Buffer only.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the Suc-Ala-Pro-pNA working solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 405-410 nm at multiple time points to determine the reaction kinetics.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the rate of pNA formation using the molar extinction coefficient of pNA (ε = 8800 M⁻¹cm⁻¹ at 410 nm).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of calibrating the this compound assay with a free AMC standard curve.

cluster_0 AMC Standard Curve Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis A Prepare serial dilutions of free AMC standard B Add standards to 96-well plate A->B C Measure fluorescence (Ex: ~380 nm, Em: ~460 nm) B->C D Plot fluorescence vs. concentration & generate standard curve C->D K Convert V₀ (RFU/min) to moles/min using the AMC standard curve D->K E Prepare enzyme and substrate solutions F Add enzyme and buffer to 96-well plate E->F G Pre-incubate at 37°C F->G H Initiate reaction with This compound substrate G->H I Measure fluorescence kinetically H->I J Calculate initial reaction velocity (V₀) I->J J->K L Determine specific activity (moles/min/mg protein) K->L

Workflow for calibrating the this compound assay.

Conclusion

The this compound assay, when properly calibrated with a free AMC standard curve, offers a highly sensitive and reliable method for quantifying prolyl endopeptidase activity. Its suitability for high-throughput screening makes it an invaluable tool in drug discovery and basic research. While chromogenic assays like the Suc-Ala-Pro-pNA assay provide a more cost-effective and simpler alternative, they generally lack the sensitivity of fluorogenic methods. The choice between these assays should be guided by the specific experimental needs, including the required sensitivity, throughput, and available instrumentation. For robust and quantitative results, especially in a high-throughput setting, the this compound assay is the superior choice.

References

A Comparative Analysis of Z-Gly-Pro-AMC Specificity for Prolyl Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific substrate is paramount for the accurate characterization of prolyl peptidase activity. This guide provides an objective comparison of the fluorogenic substrate Z-Gly-Pro-AMC's performance with Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP-IV), supported by available experimental data.

The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is widely utilized in the study of proteases that cleave after proline residues. Its hydrolysis yields the highly fluorescent 7-Amino-4-methylcoumarin (AMC), enabling sensitive detection of enzymatic activity. However, the specificity of this compound varies among different prolyl peptidases, a critical consideration for accurate enzyme profiling and inhibitor screening.

Quantitative Comparison of Substrate Specificity

The efficiency of an enzyme's catalysis is best described by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the substrate affinity (Km). While a direct comparison of kcat/Km values for this compound across POP, FAP, and DPP-IV is challenging due to variations in experimental conditions reported in the literature, the available kinetic parameters provide valuable insights into its substrate preference.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Prolyl Oligopeptidase (POP)This compound20Not ReportedNot Reported
Fibroblast Activation Protein (FAP)This compoundNot ReportedNot ReportedNot Reported[1]
Dipeptidyl Peptidase IV (DPP-IV)This compoundNot ReportedNot ReportedNot Reported

Alternative Substrates

For researchers seeking higher specificity or alternative detection methods, a variety of other substrates are available for these enzymes.

EnzymeAlternative Fluorogenic SubstratesAlternative Chromogenic Substrates
Prolyl Oligopeptidase (POP) Z-X-Pro-NH-Meq (where X is a variable amino acid)[2]Suc-Ala-Pro-pNA[3]
Fibroblast Activation Protein (FAP) Ac-Gly-Pro-AFC, ARI-3144[4]Not commonly reported
Dipeptidyl Peptidase IV (DPP-IV) H-Gly-Pro-aminoluciferin, Ala-Pro-AFC, Gly-Pro-R110-Y[5][6][7]Gly-Pro-pNA

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to determine prolyl peptidase activity using this compound. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific enzyme and experimental setup.

Materials:

  • Purified Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP), or Dipeptidyl Peptidase IV (DPP-IV)

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M sodium/potassium phosphate, pH 7.0, containing 0.1 mM DTT for POP)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentrations. A range of concentrations is recommended to determine kinetic parameters.

  • Enzyme Preparation: Dilute the enzyme to a working concentration in pre-warmed assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction:

    • Add 50 µL of the enzyme solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the working substrate solution to each well.

    • For blank controls, add 50 µL of assay buffer instead of the enzyme solution.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the experimental wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of AMC released using a standard curve prepared with known concentrations of free AMC.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

    • The specificity constant is then calculated as kcat/Km.

Signaling Pathways and Experimental Workflow

Understanding the cellular context in which these peptidases operate is crucial for interpreting experimental data. Below are diagrams illustrating the enzymatic reaction, a typical experimental workflow, and the signaling pathways associated with POP, FAP, and DPP-IV.

Enzymatic_Reaction sub This compound (Non-fluorescent) enz Prolyl Peptidase (POP, FAP, or DPP-IV) sub->enz Binding prod1 Z-Gly-Pro enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2

Caption: Enzymatic cleavage of this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Enzyme to Plate A->B C Initiate Reaction (Add Substrate) B->C D Kinetic Measurement (Fluorescence Reader) C->D E Data Analysis (V₀, Km, kcat) D->E

Caption: A typical experimental workflow.

Prolyl_Peptidase_Pathways cluster_POP Prolyl Oligopeptidase (POP) Pathway cluster_FAP Fibroblast Activation Protein (FAP) Pathway cluster_DPPIV Dipeptidyl Peptidase IV (DPP-IV) Pathway POP POP Neuropeptides Neuropeptides (e.g., Substance P, Oxytocin) POP->Neuropeptides Cleavage Autophagy Autophagy Regulation POP->Autophagy Signaling Neuronal Signaling Cognition Neuropeptides->Signaling FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Degradation GrowthFactors Growth Factors FAP->GrowthFactors Activation TumorGrowth Tumor Growth & Metastasis ECM->TumorGrowth PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT PI3K_AKT->TumorGrowth DPPIV DPP-IV Incretins Incretins (GLP-1, GIP) DPPIV->Incretins Inactivation Insulin Insulin Secretion Incretins->Insulin Glucose Glucose Homeostasis Insulin->Glucose

Caption: Simplified signaling pathways.

Conclusion

References

A Comparative Analysis of Z-Gly-Pro-AMC Kinetic Parameters for Proline-Specific Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Kinetics with the Fluorogenic Substrate Z-Gly-Pro-AMC

The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is a valuable tool for characterizing the activity of various proline-specific peptidases. Cleavage of the amide bond between proline and the AMC group by these enzymes results in a quantifiable increase in fluorescence, enabling the determination of key kinetic parameters. This guide provides a comparative overview of the kinetic data for several important proline-specific peptidases with this compound and related substrates, details the experimental protocols for these measurements, and illustrates the relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and analogous substrates by different proline-specific peptidases. It is important to note that kinetic values can be influenced by experimental conditions such as pH, temperature, and buffer composition.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Z-Pro-prolinal-insensitive peptidase (ZIP)Z-Gly-Pro-MCA54Not ReportedNot Reported[1]
Prolyl Endopeptidase (porcine)Z-Gly-Pro-pNA8105056.23 x 10⁵
Fibroblast Activation Protein (FAP)This compoundNot ReportedNot Reported2.02 x 10⁴
Dipeptidyl Peptidase IV (DPP-IV)This compoundNot CleavedNot ApplicableNot Applicable[2][3][4]

Note: Z-Gly-Pro-MCA (7-amino-4-methylcoumarin-3-acetic acid) is structurally very similar to this compound and often used interchangeably. Z-Gly-Pro-pNA is a chromogenic substrate analogue.

Signaling Pathways and Enzyme Function

The enzymes that cleave this compound are involved in diverse and critical signaling pathways, making them important targets for drug development.

Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in sites of tissue remodeling, such as in fibrosis and arthritis.[5][6] Its expression in healthy adult tissues is generally low.[5] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to tumor growth, invasion, and metastasis through the remodeling of the extracellular matrix and modulation of intracellular signaling pathways.[6][7][8] FAP has been shown to activate signaling cascades such as the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[8][9]

FAP_Signaling FAP FAP PI3K PI3K FAP->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation

FAP signaling pathway activation.
Prolyl Endopeptidase (PREP)

Also known as prolyl oligopeptidase (POP), PREP is a cytosolic serine protease that plays a significant role in the metabolism of neuropeptides and peptide hormones in the brain.[10][11][12] It cleaves peptides shorter than 30 amino acids at the C-terminal side of proline residues.[10] Altered PREP activity has been linked to several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[11][13][14] PREP inhibitors are being investigated as potential therapeutic agents for these conditions.[13]

PREP_Signaling cluster_neuron Neuron Neuropeptide_Active Active Neuropeptides (e.g., Substance P) PREP PREP Neuropeptide_Active->PREP Substrate Neuronal_Signaling Neuronal Signaling Neuropeptide_Active->Neuronal_Signaling Modulates Neuropeptide_Inactive Inactive Fragments PREP->Neuropeptide_Inactive Cleavage

Role of PREP in neuropeptide metabolism.
Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV, also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. It is ubiquitously expressed and is also found in a soluble form in plasma. DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV terminates their insulinotropic effects. Consequently, DPP-IV inhibitors are a major class of oral medications for the treatment of type 2 diabetes. While Gly-Pro-AMC is a substrate for DPP-IV, the N-terminal benzyloxycarbonyl (Z) protecting group on this compound prevents its cleavage by this exopeptidase.[2][3][4]

DPIV_Signaling cluster_incretin Incretin Pathway GLP1_Active Active GLP-1 DPPIV DPP-IV GLP1_Active->DPPIV Substrate Insulin_Secretion Insulin Secretion GLP1_Active->Insulin_Secretion Stimulates GLP1_Inactive Inactive GLP-1 DPPIV->GLP1_Inactive Inactivation

DPP-IV's role in the incretin pathway.

Experimental Protocols

This section provides a detailed methodology for a continuous fluorometric assay to determine the kinetic parameters of proline-specific peptidases using this compound.

Materials
  • This compound substrate (stock solution in DMSO)

  • Purified enzyme (e.g., FAP, PREP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) start->reagent_prep plate_setup Set up Microplate (Buffer, Enzyme/Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate at Assay Temperature plate_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation fluorescence_measurement Measure Fluorescence Kinetically reaction_initiation->fluorescence_measurement data_analysis Data Analysis (Initial Velocity, Michaelis-Menten Plot) fluorescence_measurement->data_analysis end End data_analysis->end

General workflow for kinetic analysis.
Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) for the kinetic assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the purified enzyme to the desired working concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the appropriate volume of Assay Buffer.

    • Add the diluted enzyme solution to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate. Include control wells without the enzyme to measure background fluorescence.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the this compound substrate solution to each well.

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[15]

    • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

    • The catalytic efficiency of the enzyme is determined by the kcat/Km ratio.

References

Safety Operating Guide

Proper Disposal of Z-Gly-Pro-AMC: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Z-Gly-Pro-AMC is a critical component of laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste, minimizing risks and adhering to regulatory standards.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is intended for research use only and should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Eye Protection: Chemical-resistant safety goggles. A face shield is recommended if there is a significant risk of splashing.

  • Hand Protection: Disposable, chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.

Quantitative Hazard Information

While this compound is not classified as hazardous, it is good practice to be aware of the hazard statements associated with similar compounds. The following table summarizes the GHS hazard phrases for related aminomethylcoumarin substances.

Hazard CodeDescription
H303May be harmful if swallowed
H313May be harmful in contact with skin
H333May be harmful if inhaled
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, must comply with all institutional, local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash. [1]

1. Waste Collection:

  • Collect all waste containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled chemical waste container.[1]

  • Ensure the waste container is compatible with the solvents used (e.g., DMSO, ethanol).

2. Spill Response:

  • In the event of a spill, immediately contain the material using absorbent pads.[1]

  • Wearing the appropriate PPE, clean the affected area.[1]

  • Decontaminate the surface after the spill has been thoroughly cleaned.[1]

  • Collect all cleanup materials in the designated chemical waste container.[1]

3. Final Disposal:

  • The recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste container.[2] They will provide specific guidance based on your local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe generate_waste Generate Waste: - Unused Reagent - Contaminated Materials - Spills ppe->generate_waste collect_waste Collect in Labeled Chemical Waste Container generate_waste->collect_waste contact_ehs Contact Institutional EHS for Waste Pickup collect_waste->contact_ehs incineration Recommended Disposal: Chemical Incineration contact_ehs->incineration end End: Disposal Complete incineration->end

References

Personal protective equipment for handling Z-Gly-Pro-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Z-Gly-Pro-AMC (Z-L-glycyl-L-proline-7-amido-4-methylcoumarin). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this fluorogenic substrate.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard information from suppliers indicates that this compound should be handled with care. The compound is associated with the following hazard statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled)[1]. Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical-resistant to protect against splashes and airborne particles.
Face ShieldRecommended in addition to goggles when a significant risk of splashing exists.
Hand Protection Nitrile GlovesDisposable, chemical-resistant gloves are recommended.
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage of skin and clothing.
Full-Length PantsTo cover any exposed skin on the lower body.
Closed-Toe ShoesNon-permeable footwear to prevent contact with chemicals in case of spills.
Respiratory Protection Fume HoodRecommended when handling the compound in its powder form to avoid inhalation.

II. Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is essential for both experimental accuracy and personal safety. The following steps outline the key procedures from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • For long-term stability, store the lyophilized peptide at -20°C and protect it from light.[2][3] Some suppliers recommend storage at 0-8°C.[4]

  • Reconstituted solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to one month or at -80°C for up to six months; protect from light and store under nitrogen.[2][3]

  • To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes.

2. Reconstitution:

  • Before opening, allow the vial of powdered this compound to equilibrate to room temperature to prevent condensation.

  • Work in a well-ventilated area, preferably a fume hood, when handling the powder.

  • This compound is soluble in DMSO (up to 125 mg/mL) and ethanol (up to 10 mg/mL).[3][5] Ultrasonic assistance may be needed for complete dissolution in DMSO.[3]

  • Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking.

3. Experimental Use:

  • Refer to your specific experimental protocol for the appropriate buffer and final concentration.

  • This compound is a fluorogenic substrate used to measure the activity of enzymes like prolyl endopeptidase.[2][5]

  • Upon cleavage, it releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[2]

  • Fluorescence is typically measured with an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-465 nm.[1][2][3][5]

III. Emergency Procedures and First Aid

In the event of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing. If irritation develops, consult a physician.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.

IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

1. Spill Response:

  • In the event of a spill, contain the material promptly using absorbent pads.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat, during cleanup.

  • Decontaminate the area after the spill has been cleaned.

2. Waste Disposal:

  • Collect all waste containing this compound in designated, clearly labeled chemical waste containers.

  • Do not dispose of the chemical down the drain or in regular trash.[6]

  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[6]

  • One recommended method for disposal is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

V. Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 463.48 g/mol [2][3]
Appearance White to off-white solid[2][4]
Storage (Solid) -20°C, protect from light[2][3]
Storage (In Solvent) -80°C (6 months); -20°C (1 month), protect from light[2][3]
Solubility DMSO: ≥125 mg/mL; Ethanol: ≥10 mg/mL[3][5]
Excitation Wavelength 340-380 nm[1][2][3][5]
Emission Wavelength 440-465 nm[1][2][3][5]

VI. Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Safety Precautions A Receiving and Inspection B Storage (-20°C, protected from light) A->B C Equilibrate to Room Temp. B->C D Reconstitution (in fume hood with DMSO/Ethanol) C->D E Use in Assay (Ex: 340-380nm, Em: 440-465nm) D->E PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) D->PPE F Collect Waste (liquid and solid) E->F E->PPE G Label Waste Container F->G F->PPE H Dispose via Licensed Service G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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